molecular formula C16H26N2O4S B1663152 Penicillin K CAS No. 525-97-3

Penicillin K

Cat. No.: B1663152
CAS No.: 525-97-3
M. Wt: 342.5 g/mol
InChI Key: XVASOOUVMJAZNJ-MBNYWOFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin K, also known internationally as n-Heptylpenicillin, is a natural penicillin antibiotic originally identified as a minor component of the Penicillium mold . It is part of the beta-lactam family of antibiotics. Historically, its potency was assessed as approximately 110-120% relative to Penicillin G (Benzylpenicillin) . Like all penicillins, its putative mechanism of action is the inhibition of bacterial cell wall biosynthesis. It acts by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, thereby disrupting the cross-linking of the peptidoglycan layer. This interference leads to osmotic instability and ultimately bacterial cell lysis and death. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It may be of interest to researchers studying the history of antibiotic development, the structure-activity relationships of natural penicillins, or the evolution of antibiotic resistance. Researchers should handle this product with appropriate laboratory precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASOOUVMJAZNJ-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200506
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-97-3
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Penicillin K: A Technical Guide to its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin K, also known as heptylpenicillin, is a member of the natural penicillin family, characterized by its n-heptyl side chain. First identified in the early era of penicillin research, it demonstrated notable in vitro antibacterial activity, in some cases surpassing that of Penicillin G. However, its clinical utility was ultimately hampered by rapid in vivo inactivation. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of this compound. It details the experimental protocols for its production, isolation, and characterization, and presents available quantitative data on its efficacy. Furthermore, this document elucidates the biosynthetic pathway leading to its unique side chain and includes visualizations to illustrate key processes. While this compound did not achieve the therapeutic success of its counterparts like Penicillin G and V, its study provided valuable insights into the structure-activity relationships and pharmacokinetics of the penicillin class of antibiotics.

Discovery and History

The story of this compound is intrinsically linked to the broader narrative of the discovery of penicillin. Following Alexander Fleming's initial observation of the antibacterial properties of Penicillium notatum in 1928, a concerted effort was undertaken by researchers at Oxford University, led by Howard Florey and Ernst Chain, to isolate and characterize the active compound.[1][2] This work in the early 1940s revealed that "penicillin" was not a single substance but a mixture of related compounds, each with a different side chain attached to the core 6-aminopenicillanic acid (6-APA) nucleus.[3]

These different penicillins were designated with letters, including F, G, X, and K.[4] The separation and characterization of these closely related molecules were significant technical challenges, eventually overcome by techniques such as counter-current distribution. The specific isolation of this compound, or n-heptylpenicillin, was part of these early, intensive efforts to understand the chemical diversity of penicillin produced by the mold.[4]

Early research quickly established that the nature of the side chain profoundly influenced the biological activity and pharmacokinetic properties of each penicillin type. While this compound showed promising in vitro potency, its efficacy in vivo was found to be disappointingly low.[4] This discrepancy was attributed to its rapid inactivation in the body, leading to low and transient blood levels.[4] Consequently, research and clinical focus shifted towards the more stable and effective Penicillin G (benzylpenicillin), which became the first widely used penicillin antibiotic. Although this compound's therapeutic journey was short-lived, its study contributed to the foundational understanding of how chemical structure dictates the fate and function of antibiotics in a biological system.

Chemical and Physical Properties

This compound is a natural penicillin distinguished by its 7-carbon aliphatic side chain.

PropertyValueReference
Systematic Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(octanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Common Names This compound, n-Heptylpenicillin[4]
Chemical Formula C₁₆H₂₆N₂O₄S
Molecular Weight 342.45 g/mol

Biological Activity and Efficacy

Early in vitro studies revealed that this compound possessed significant antibacterial activity, particularly against Gram-positive bacteria. The most comprehensive quantitative data comes from a 1946 study published in the Journal of Experimental Medicine, which compared the efficacy of penicillins F, G, K, and X.

In Vitro Activity

The bactericidal activity of this compound against Streptococcus pyogenes and Pneumococcus Type I was found to be comparable to or greater than that of Penicillin G.

OrganismPenicillin FPenicillin GThis compoundPenicillin X
Streptococcus pyogenes (C-203) 75100115145
Pneumococcus Type I 60100180135
Data from Eagle, H. (1946). The relative activity of penicillins F, G, K, and X against spirochetes and streptococci in vitro. Journal of Experimental Medicine, 84(2), 141–153.[4]
In Vivo Efficacy

Despite its promising in vitro activity, this compound demonstrated significantly lower efficacy in vivo. The curative dose (CD50) in mouse models of infection was substantially higher for this compound compared to Penicillin G and X, indicating much lower potency in a living system.

Infection ModelPenicillin FPenicillin GThis compoundPenicillin X
Pneumococcus Type I (mouse) 4.63.8202.4
Streptococcus pyogenes (mouse) 2.61.314.00.5
Data from Eagle, H. (1946). The relative activity of penicillins F, G, K, and X against spirochetes and streptococci in vitro. Journal of Experimental Medicine, 84(2), 141–153.[4]

This poor in vivo performance was linked to the rapid inactivation of this compound in the body, resulting in low and transient therapeutic concentrations.[4]

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and characterization of this compound, based on established protocols for natural penicillins.

Production via Fermentation

This compound is a natural product of Penicillium chrysogenum. Its production can be achieved through submerged fermentation. The composition of the fermentation medium can influence the relative abundance of different penicillin types. To favor the production of this compound, a precursor for the heptyl side chain, such as octanoic acid (heptanoic acid's C8 precursor which can be β-oxidized), can be added to the medium.

Protocol: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer spores of a high-yielding Penicillium chrysogenum strain into a seed culture medium containing glucose, corn steep liquor, and essential salts.

    • Incubate at 25-28°C with agitation (200-250 rpm) for 24-48 hours to obtain a vegetative mycelial culture.

  • Production Fermentation:

    • Inoculate the production fermenter containing a sterile medium with the seed culture. The production medium typically contains lactose (as a slowly metabolized carbon source), a nitrogen source (e.g., ammonium sulfate), and mineral salts.

    • Maintain the fermentation at 25-28°C with controlled aeration and agitation to ensure aerobic conditions.

    • Monitor and control the pH of the culture, maintaining it between 6.8 and 7.4.

    • After an initial growth phase (typically 24-48 hours), initiate a continuous feed of a carbon source (e.g., glucose) and a precursor for the heptyl side chain (e.g., a salt of octanoic acid) to direct biosynthesis towards this compound.

    • Continue the fermentation for 5-7 days, periodically sampling the broth to monitor penicillin titer.

Fermentation_Workflow spore P. chrysogenum Spores seed_medium Seed Culture Medium (Glucose, Corn Steep Liquor) spore->seed_medium Inoculation seed_culture Seed Culture Incubation (25-28°C, 24-48h, agitation) seed_medium->seed_culture fermenter Production Fermenter seed_culture->fermenter Inoculation production_medium Production Medium (Lactose, Nitrogen Source) production_medium->fermenter growth_phase Initial Growth Phase (24-48h) fermenter->growth_phase fed_batch Fed-Batch Phase (Continuous feed of Glucose & Octanoic Acid) growth_phase->fed_batch harvest Harvest (5-7 days) fed_batch->harvest

Diagram 1: Fed-batch fermentation workflow for this compound production.
Isolation and Purification

The isolation of this compound from the fermentation broth involves a series of extraction and chromatographic steps.

Protocol: Extraction and Purification of this compound

  • Mycelial Removal:

    • Harvest the fermentation broth and cool to 4°C.

    • Remove the fungal mycelium by filtration or centrifugation.

  • Solvent Extraction:

    • Acidify the clarified broth to pH 2.0-2.5 with a mineral acid (e.g., H₂SO₄) at a low temperature (around 4°C) to convert the penicillin to its less soluble acid form.

    • Immediately extract the acidified broth with a cold organic solvent such as n-butyl acetate or amyl acetate. The penicillin will partition into the organic phase.

    • Separate the organic phase from the aqueous phase.

  • Back Extraction:

    • Extract the penicillin from the organic phase into an aqueous buffer at a neutral pH (e.g., pH 7.0-7.5) using a potassium or sodium hydroxide solution. The penicillin will move back into the aqueous phase as a salt.

  • Chromatographic Purification (Preparative HPLC):

    • Further purify and isolate this compound from other co-extracted penicillins (F, G, X, etc.) using preparative reverse-phase high-performance liquid chromatography (HPLC).

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer, pH adjusted).

    • Detection: UV absorbance at 210-230 nm.

    • Collect the fraction corresponding to the retention time of this compound.

  • Crystallization:

    • Lyophilize or precipitate the purified this compound fraction to obtain the final product as a salt.

Purification_Workflow broth Fermentation Broth filtration Filtration/Centrifugation broth->filtration clarified_broth Clarified Broth filtration->clarified_broth acidification Acidification (pH 2.0-2.5) clarified_broth->acidification extraction Solvent Extraction (n-butyl acetate) acidification->extraction organic_phase Organic Phase (this compound) extraction->organic_phase back_extraction Back Extraction (pH 7.0-7.5) organic_phase->back_extraction aqueous_phase Aqueous Phase (this compound Salt) back_extraction->aqueous_phase prep_hplc Preparative HPLC (C18) aqueous_phase->prep_hplc pure_fraction Pure this compound Fraction prep_hplc->pure_fraction crystallization Crystallization/Lyophilization pure_fraction->crystallization final_product Purified this compound crystallization->final_product

Diagram 2: Purification workflow for this compound.
Antimicrobial Susceptibility Testing

The in vitro activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or buffer) at a known concentration.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Biosynthesis of the Heptyl Side Chain

The biosynthesis of all penicillins shares a common initial pathway, starting with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by the oxidative cyclization of ACV to form isopenicillin N (IPN), the first bioactive intermediate.

The final step in the biosynthesis of specific penicillins involves the exchange of the L-α-aminoadipic acid side chain of IPN with another side chain, which is activated as a coenzyme A (CoA) thioester. In the case of this compound, this side chain is n-heptyl, derived from heptanoic acid (a seven-carbon fatty acid).

The activation of heptanoic acid to heptanoyl-CoA is likely catalyzed by an acyl-CoA synthetase (ACS). Studies on the ACS from P. chrysogenum have shown that it can activate a range of fatty acids, including those up to C8 in length. This suggests that the cellular pool of fatty acids provides the precursor for the heptyl side chain of this compound. The heptanoyl-CoA is then utilized by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) to replace the α-aminoadipyl side chain of IPN, yielding this compound.

PenK_Biosynthesis cluster_0 General Penicillin Pathway cluster_1 This compound Specific Pathway L-α-aminoadipic acid L-α-aminoadipic acid ACV ACV Tripeptide L-α-aminoadipic acid->ACV IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV This compound This compound IPN->this compound Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Heptanoic Acid Heptanoic Acid Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Acyl-CoA Synthetase (ACS) Heptanoyl-CoA->this compound

Diagram 3: Biosynthetic pathway of this compound.

Conclusion

This compound represents an important chapter in the early history of penicillin research. Its potent in vitro antibacterial activity highlighted the potential of this new class of antibiotics. However, its rapid in vivo inactivation underscored the critical role of pharmacokinetics in determining the therapeutic viability of a drug. The challenges encountered with this compound and other early natural penicillins spurred further research into the modification of the penicillin structure, ultimately leading to the development of more stable and broad-spectrum semi-synthetic penicillins that form the cornerstone of modern antibiotic therapy. While not a clinical success itself, the scientific investigation of this compound provided invaluable knowledge that paved the way for the broader success of the penicillin family.

References

Penicillin K: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin K, also known as heptylpenicillin, is a member of the penicillin family of antibiotics. Like other penicillins, its core structure features a β-lactam ring fused to a thiazolidine ring. The variable acyl side chain determines the specific properties of each penicillin. In the case of this compound, this side chain is an octanoyl group. While not as commercially prominent as Penicillin G or V, understanding the chemical structure and properties of this compound is crucial for researchers exploring novel antibiotic derivatives and for professionals in drug development seeking to understand structure-activity relationships within this critical class of antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by experimental details where available.

Chemical Structure

The fundamental structure of this compound consists of the 6-aminopenicillanic acid (6-APA) nucleus acylated with an octanoyl side chain.

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]

Synonyms: Heptylpenicillin, Octanoylpenicillin.[1]

Chemical Formula: C16H26N2O4S.[2][3]

The core bicyclic system, named the penam skeleton, is responsible for the antibacterial activity of the molecule. The strained β-lactam ring is the key pharmacophore, mimicking the D-alanyl-D-alanine moiety of peptidoglycan precursors in bacterial cell walls. The octanoyl side chain of this compound is a saturated eight-carbon chain, which imparts a more lipophilic character to the molecule compared to the benzyl side chain of Penicillin G.

Diagram of the General Penicillin Core Structure:

Caption: General chemical structure of the penicillin penam core.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not as extensively documented as for more common penicillins. The following table summarizes the available information.

PropertyValueReference
Molecular Weight 342.45 g/mol [2]
CAS Number 525-97-3[2]
Melting Point Data not available
Solubility Data not available
pKa Data not available
Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is limited, the following are standard protocols that would be employed for its characterization.

1. Melting Point Determination:

  • Method: Capillary melting point method.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure: A small, dry sample of crystalline this compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

2. Solubility Determination:

  • Method: Shake-flask method.

  • Procedure: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. pKa Determination:

  • Method: Potentiometric titration.

  • Procedure: A known concentration of this compound is dissolved in a suitable solvent (typically water or a co-solvent system). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Biological Properties

Mechanism of Action

The antibacterial activity of this compound, like all β-lactam antibiotics, stems from its ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls.[4][5][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[4][5]

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillins are structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This allows them to bind to the active site of PBPs, which are bacterial transpeptidases that catalyze the cross-linking of peptidoglycan chains.[1][5][7]

  • Inhibition of Transpeptidation: The highly reactive β-lactam ring of penicillin acylates the serine residue in the active site of the PBP, forming a stable, covalent bond. This inactivates the enzyme, preventing the formation of the peptide cross-links that give the cell wall its strength.[1][7]

  • Cell Lysis: In a hypotonic environment, the weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[4][7]

Diagram of the Mechanism of Action:

Mechanism_of_Action This compound Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Inhibition Inhibition of Transpeptidation PBP->Inhibition Leads to Peptidoglycan Peptidoglycan Precursor Peptidoglycan->PBP Normal Substrate PenicillinK This compound PenicillinK->PBP Binds to WeakenedWall Weakened Cell Wall Inhibition->WeakenedWall CellLysis Cell Lysis and Death WeakenedWall->CellLysis

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Antibacterial Spectrum

Penicillins are generally more effective against Gram-positive bacteria due to the absence of an outer membrane, which can act as a barrier in Gram-negative bacteria.[5] While specific Minimum Inhibitory Concentration (MIC) data for this compound is scarce in publicly available literature, its spectrum is expected to be similar to that of other natural penicillins, with activity against susceptible strains of:

  • Gram-positive cocci: Staphylococcus and Streptococcus species.

  • Gram-positive rods: Bacillus and Clostridium species.

  • Some Gram-negative cocci: Neisseria species.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol for its determination.

  • Materials:

    • This compound powder

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Standardized bacterial inoculum (0.5 McFarland standard)

  • Procedure:

    • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

    • Inoculum Preparation: The test bacterium is cultured to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.

    • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

    • Reading the MIC: The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed.

Workflow for MIC Determination:

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

References

The Core Mechanism of Action of Penicillin K on Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Specificity of Penicillin K Data: Scientific literature with in-depth, specific data on the discrete mechanism of action of this compound is limited. This guide will, therefore, focus on the well-established mechanism of the broader penicillin family of β-lactam antibiotics. Where available, specific comparative data for this compound will be provided. The fundamental mechanism of this compound is understood to be consistent with that of other natural penicillins, centered on the disruption of bacterial cell wall synthesis.

Executive Summary

Penicillins, including this compound, are a class of β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved through the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The disruption of this process leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. The key structural feature responsible for this activity is the four-membered β-lactam ring.[1][2]

The General Mechanism of Action of Penicillins

The antibacterial action of penicillin is a targeted process that exploits the unique structural features of bacterial cells, namely the peptidoglycan cell wall, which is absent in human cells.[3] The mechanism can be detailed in the following steps:

  • Targeting Penicillin-Binding Proteins (PBPs): Penicillins act by binding to and inactivating PBPs.[1][4] These enzymes, such as DD-transpeptidase, are located in the bacterial cell membrane and are responsible for the final steps of peptidoglycan synthesis.[5][6]

  • Inhibition of Peptidoglycan Cross-Linking: The primary function of PBPs is to catalyze the cross-linking of peptidoglycan chains, which provides the cell wall with its structural integrity.[7] Penicillin, due to its structural similarity to the D-alanine-D-alanine moiety of the peptidoglycan precursor, acts as a substrate analog.[8]

  • Irreversible Acylation: The strained β-lactam ring of the penicillin molecule is attacked by a serine residue in the active site of the PBP.[8] This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the enzyme.[2]

  • Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, leads to a weakened cell wall.[1] This compromised barrier is unable to maintain the cell's osmotic gradient, causing an influx of water, cell swelling, and eventual lysis.[1][2]

Comparative Efficacy of Natural Penicillins

While sharing a core mechanism, different natural penicillins can exhibit varying levels of activity. This is often attributed to differences in their side chains, which can affect their affinity for PBPs, stability, and susceptibility to bacterial resistance mechanisms.

Penicillin TypeRelative In Vitro Activity (Units/mg)Relative Therapeutic Activity (vs. Pneumococcus)Relative Therapeutic Activity (vs. Streptococcus)Notes
Penicillin F 166792IntermediateOne of the first isolated forms.
Penicillin G 1667100 (Reference)IntermediateCommonly used clinically, but acid-labile.[9]
This compound 2400141/11th as active as GFound to be less effective in some experimental infections compared to Penicillin G, possibly due to rapid inactivation in vivo.[10][11]
Penicillin X 970295Most active of the fourShows significantly higher therapeutic activity than its in vitro potency would suggest, likely due to slower inactivation.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a penicillin antibiotic against a specific bacterial strain.

Materials:

  • Penicillin V Potassium (as a representative penicillin) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Perform serial two-fold dilutions of the Penicillin V Potassium stock solution in CAMHB within a 96-well plate. The final volume in each well should be 100 µL.[4]

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4]

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

  • Add 100 µL of the diluted bacterial suspension to each well containing the penicillin dilutions.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Bacterial Cell Wall Synthesis Assay (In Vitro)

This protocol provides a method to assess the inhibitory effect of penicillin on peptidoglycan synthesis.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Penicillin V Potassium

  • 4% Sodium Dodecyl Sulfate (SDS) solution

  • Pronase E

  • Sterile water

  • Centrifuge

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase and treat it with a sub-inhibitory concentration of Penicillin V Potassium for a defined period. An untreated culture should be used as a control.[4]

  • Harvest the cells by centrifugation.[4]

  • Resuspend the cell pellet in a 4% SDS solution and boil for 30 minutes to lyse the cells.[4]

  • Wash the insoluble peptidoglycan (sacculi) repeatedly with sterile water by centrifugation to remove the SDS.[4]

  • Treat the sacculi with Pronase E to digest any remaining proteins.[4]

  • Wash the sacculi again with sterile water to remove the enzyme.[4]

  • The amount of isolated peptidoglycan can then be quantified (e.g., by dry weight or by analyzing its components via HPLC) to determine the extent of inhibition caused by the penicillin.

Visualizations

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Protein (PBP) / DD-Transpeptidase PBP->Cell_Wall Cross-links Peptidoglycan Inactive_PBP Inactive PBP- Penicillin Complex PBP->Inactive_PBP Inactivation Precursors Peptidoglycan Precursors Precursors->PBP Normal Substrate Penicillin_K This compound Penicillin_K->PBP Binds to active site Weak_Wall Weakened Cell Wall Inactive_PBP->Weak_Wall Inhibition of Cross-linking Lysis Cell Lysis and Death Weak_Wall->Lysis Osmotic Instability

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental_Workflow_MIC Start Start: Prepare Bacterial Inoculum & Penicillin Dilutions Inoculation Inoculate 96-well plate with bacteria and penicillin dilutions Start->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination End End: MIC Value Obtained MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Penicillin K: A Historical Analysis of its Antibacterial Spectrum and In Vivo Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the antibacterial spectrum of Penicillin K, one of the naturally occurring penicillin variants discovered in the early era of antibiotic research. While showing promising in vitro activity, particularly against certain Gram-positive pathogens, its therapeutic potential was ultimately hindered by rapid in vivo inactivation. This document consolidates the available historical data on this compound's efficacy, outlines the general mechanisms of action and resistance pertinent to the penicillin class of antibiotics, and presents relevant experimental methodologies. The information is intended to provide a comprehensive historical context for researchers in antibiotic development and to highlight the early scientific investigations that shaped the clinical use of penicillins.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine.[1][2] Subsequent research led by Howard Florey and Ernst Chain at the University of Oxford in the late 1930s and early 1940s successfully isolated and purified this potent antibacterial agent, ushering in the age of antibiotics.[2][3][4] It was soon discovered that the fermentation of Penicillium molds produced a mixture of structurally related compounds, the natural penicillins, which include types F, G, K, and X.[5] These variants differ in their acyl side chains, which influences their biological activity and pharmacokinetic properties.[1]

This compound, also known as heptylpenicillin, was one of these initial variants.[6] Early comparative studies revealed that while this compound exhibited significant bactericidal effects in laboratory settings, its efficacy in vivo was disappointingly low.[5][7] This discrepancy was attributed to its rapid inactivation within the body, a critical factor that led to the clinical preference for Penicillins G and V.[5][8] This guide revisits the historical data to provide a technical overview of this compound's antibacterial profile.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The core mechanism involves the following steps:

  • Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9] Peptidoglycan provides structural integrity to the bacterial cell wall.[10]

  • Inhibition of Transpeptidation: By binding to the active site of PBPs, this compound blocks the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone.[9]

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[10]

This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[9]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->CellWall Catalyzes Cross-linking Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Lysis Cell Lysis and Death PenK This compound (β-Lactam Antibiotic) PenK->PBP Binds to PBP Inhibition->CellWall

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum of Activity: Historical Data

The most definitive quantitative data on the antibacterial spectrum of this compound comes from a 1946 study by Eagle et al., which compared the in vitro and in vivo activities of Penicillins F, G, K, and X.[5] This research was foundational in understanding the differences between the natural penicillin variants.

In Vitro Bactericidal Activity

The study demonstrated that this compound had a potent in vitro bactericidal effect against the tested Gram-positive organisms, even surpassing Penicillin G against Pneumococcus Type I.[5]

Table 1. Relative In Vitro Bactericidal Activity of Natural Penicillins[5]
Organism Relative Activity (Penicillin G = 100)
Penicillin F
Pneumococcus Type I60
Streptococcus pyogenes (Strain C-203)75
In Vivo Therapeutic Activity

Despite its strong in vitro performance, this compound's efficacy was dramatically reduced in vivo. The curative dose (CD50) required for this compound in mouse infection models was significantly higher than for other variants, indicating poor therapeutic activity.[5]

Table 2. Relative In Vivo Therapeutic Activity of Natural Penicillins in Mice[5]
Infection Model Relative Activity (Penicillin G = 100)
Penicillin F
Pneumococcus Type I83
Streptococcus pyogenes50

The stark contrast between the in vitro and in vivo data for this compound was attributed to its rapid inactivation in serum.[5][8] This pharmacological characteristic is the primary reason why this compound was not developed for clinical use.

Mechanisms of Bacterial Resistance

Bacterial resistance to penicillins is a significant clinical challenge and primarily occurs through three mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (penicillinases), which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1]

  • Target Modification: Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of penicillins to their target.[1]

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane can act as a barrier, and mutations in porin channels can restrict the entry of penicillin into the cell.[1]

cluster_mechanisms Mechanisms of Resistance PenK This compound Enzymatic Enzymatic Degradation (β-Lactamase) PenK->Enzymatic Hydrolysis of β-Lactam Ring Target Target Modification (Altered PBP) PenK->Target Permeability Reduced Permeability (Porin Channel Alteration) PenK->Permeability Inactive Inactive Metabolite Enzymatic->Inactive NoBinding Reduced or No Binding Target->NoBinding NoEntry Reduced Entry Permeability->NoEntry

Figure 2. Primary mechanisms of bacterial resistance to penicillins.

Experimental Protocols

The determination of the antibacterial activity of early penicillins was primarily conducted using broth or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Dilution Method for MIC Determination (Historical Context)

This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium and then inoculating the dilutions with the test bacterium.

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared. Serial two-fold dilutions are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in test tubes or microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each tube or well.

  • Inoculation and Incubation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (broth and bacteria, no antibiotic) and a sterility control (broth only) are included. The tubes or plates are incubated at 35°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

start Start prep_abx Prepare Serial Dilutions of this compound start->prep_abx prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Dilutions with Bacteria prep_abx->inoculate prep_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Results: Lowest Concentration with No Visible Growth incubate->read_mic end Determine MIC read_mic->end

Figure 3. Generalized workflow for MIC determination by broth dilution.

Conclusion

This compound represents an important chapter in the history of antibiotic discovery and development. Its study highlighted the critical importance of pharmacokinetic properties in determining the therapeutic utility of an antimicrobial agent. While this compound demonstrated potent in vitro activity against key Gram-positive pathogens, its rapid inactivation in vivo rendered it unsuitable for clinical use, paving the way for the widespread adoption of the more stable and effective Penicillins G and V. The data from these early comparative studies underscore the rigorous evaluation required to translate a promising compound from the laboratory to a viable therapeutic agent.

References

The Biosynthesis of Penicillin K in Penicillium chrysogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of Penicillin K (heptylpenicillin) in the filamentous fungus Penicillium chrysogenum. The document outlines the core metabolic steps, enzymatic reactions, genetic regulation, and relevant experimental methodologies, presenting quantitative data in structured tables and visualizing complex pathways and workflows using Graphviz diagrams.

Introduction to this compound Biosynthesis

This compound is a natural penicillin characterized by its n-heptyl side chain. Its biosynthesis in Penicillium chrysogenum follows the canonical three-step penicillin production pathway, diverging from other penicillins like Penicillin G or V in the final acylation step, where a seven-carbon fatty acid is incorporated. The core pathway relies on the non-ribosomal synthesis of a tripeptide intermediate, its subsequent cyclization, and the final exchange of the aminoadipyl side chain with an activated heptyl group. The entire process is a testament to the complex secondary metabolism of this industrially significant fungus.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a three-step enzymatic process localized within different cellular compartments. The pathway begins in the cytosol and concludes in the peroxisome.

Step 1: Tripeptide Formation (Cytosol)

The initial step involves the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , encoded by the pcbAB gene.[1][2][3] The product of this reaction is the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

Step 2: Formation of the β-Lactam Ring (Cytosol)

The second step is the oxidative cyclization of the ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine rings. This reaction is catalyzed by isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxygenase encoded by the pcbC gene.[2][3] IPN is the common precursor to all penicillins and cephalosporins.

Step 3: Side-Chain Exchange (Peroxisome)

The final and defining step for this compound biosynthesis is the replacement of the L-α-aminoadipyl side chain of IPN with an n-heptyl group. This transacylation reaction is catalyzed by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:6-aminopenicillanic acid acyltransferase, which is encoded by the penDE gene.[1][2][4] This enzymatic reaction occurs within the peroxisomes.[5][6]

For this compound to be synthesized, heptanoic acid must first be activated to its coenzyme A thioester, heptyl-CoA. This activation is carried out by an acyl-CoA ligase . While P. chrysogenum possesses a phenylacetyl-CoA ligase (PCL) for Penicillin G production, it is understood that other acyl-CoA ligases with broader substrate specificities are responsible for activating various fatty acids, including heptanoic acid, for the synthesis of natural penicillins like this compound.[7][8][9]

The overall biosynthetic pathway is depicted in the following diagram:

Penicillin_K_Biosynthesis cluster_cytosol Cytosol cluster_peroxisome Peroxisome L_alpha_aminoadipic_acid L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_alpha_aminoadipic_acid->ACV ACVS (pcbAB) L_cysteine L-Cysteine L_cysteine->ACV ACVS (pcbAB) L_valine L-Valine L_valine->ACV ACVS (pcbAB) IPN Isopenicillin N (IPN) ACV->IPN IPNS (pcbC) IPN_peroxisome Isopenicillin N IPN->IPN_peroxisome Transport Heptanoic_acid Heptanoic Acid Heptyl_CoA Heptyl-CoA Heptanoic_acid->Heptyl_CoA Acyl-CoA Ligase Penicillin_K This compound Heptyl_CoA->Penicillin_K IAT (penDE) IPN_peroxisome->Penicillin_K IAT (penDE) Cultivation_Workflow Spore_Suspension Prepare Spore Suspension Seed_Culture Inoculate and Grow Seed Culture Spore_Suspension->Seed_Culture Production_Fermentation Inoculate and Run Production Fermentation Seed_Culture->Production_Fermentation Monitoring Monitor pH, Temperature, and Nutrients Production_Fermentation->Monitoring Monitoring->Production_Fermentation Control Harvest Harvest Culture Broth Monitoring->Harvest HPLC_Analysis_Flow Sample_Prep Prepare Fermentation Broth Sample HPLC_Run Perform HPLC Separation Sample_Prep->HPLC_Run Data_Acquisition Acquire Chromatographic Data HPLC_Run->Data_Acquisition Quantification Quantify this compound Concentration Data_Acquisition->Quantification Standard_Curve Generate Standard Curve with this compound Standard_Curve->Quantification Regulatory_Pathway Glucose High Glucose Repression_Signal Repression Signal Glucose->Repression_Signal Lysine High Lysine Inhibition_Signal Feedback Inhibition Lysine->Inhibition_Signal pH Ambient pH Regulatory_Proteins Regulatory Proteins pH->Regulatory_Proteins Repression_Signal->Regulatory_Proteins Penicillin_Biosynthesis Penicillin Biosynthesis Inhibition_Signal->Penicillin_Biosynthesis Inhibits Pen_Genes Penicillin Biosynthesis Genes (pcbAB, pcbC, penDE) Regulatory_Proteins->Pen_Genes Regulates Transcription Pen_Genes->Penicillin_Biosynthesis Leads to

References

Penicillin K: A Technical Guide to Degradation Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Penicillin K (Potassium Penicillinate), a cornerstone of antibiotic therapy. Understanding the stability and degradation of this critical beta-lactam antibiotic is paramount for ensuring its therapeutic efficacy and for the development of stable formulations. This document details the primary factors influencing degradation, the resulting chemical entities, and the experimental methodologies used to elucidate these processes.

Core Degradation Pathways

The degradation of this compound primarily involves the irreversible cleavage of the strained β-lactam ring, rendering the molecule inactive against its bacterial targets. The principal pathways of degradation are hydrolysis, which can be catalyzed by acid, base, or enzymes (β-lactamases), and to a lesser extent, thermal degradation.

Hydrolytic Degradation

Hydrolysis is the most significant non-enzymatic degradation pathway for this compound. The susceptibility of the β-lactam ring to nucleophilic attack by water is highly dependent on pH.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5.5), this compound undergoes a complex series of rearrangements. The initial hydrolysis of the β-lactam ring leads to the formation of penicillenic acid. This intermediate can then rearrange to form various products, including penillic acid and penilloic acid.[2] Acidic conditions are particularly detrimental to the stability of this compound.[2]

  • Base-Catalyzed Hydrolysis: In alkaline environments (pH > 8), the primary degradation product is penicilloic acid, formed through the direct nucleophilic attack of a hydroxide ion on the β-lactam carbonyl carbon.[3] Penicilloic acid is biologically inactive and represents the major product of penicillin inactivation.[3]

The following diagram illustrates the primary hydrolytic degradation pathways of this compound.

G PenicillinK This compound Acidic Acidic Conditions (pH < 5.5) PenicillinK->Acidic Alkaline Alkaline Conditions (pH > 8.0) PenicillinK->Alkaline PenicillenicAcid Penicillenic Acid Acidic->PenicillenicAcid Hydrolysis PenicilloicAcid Penicilloic Acid Alkaline->PenicilloicAcid Hydrolysis PenillicAcid Penillic Acid PenicillenicAcid->PenillicAcid Rearrangement PenilloicAcid Penilloic Acid PenicillenicAcid->PenilloicAcid Rearrangement

Hydrolytic Degradation of this compound.
Enzymatic Degradation

The most significant biological degradation pathway is mediated by β-lactamase enzymes, which are produced by many resistant bacteria.[4] These enzymes efficiently catalyze the hydrolysis of the amide bond in the β-lactam ring, leading to the formation of inactive penicilloic acid.[4][5] This enzymatic inactivation is a primary mechanism of bacterial resistance to penicillin antibiotics.

G PenicillinK This compound BetaLactamase β-Lactamase PenicillinK->BetaLactamase PenicilloicAcid Penicilloic Acid (Inactive) BetaLactamase->PenicilloicAcid Enzymatic Hydrolysis

Enzymatic Degradation of this compound.

Quantitative Degradation Data

The rate of this compound degradation is influenced by several factors, with temperature and pH being the most critical. The degradation generally follows pseudo-first-order kinetics.[2][6]

Influence of Temperature and pH on Degradation Rate

The stability of this compound is significantly impacted by both temperature and pH. Higher temperatures accelerate the degradation process.[1] The optimal pH for stability is in the neutral range, approximately 6.0 to 7.5.[1][7] Both acidic and alkaline conditions lead to a rapid increase in the degradation rate.[2][7]

Temperature (°C)pHDegradation Rate Constant (k)Half-life (t½)Reference(s)
254.0Very High< 37 hours[2][7]
257.0Minimum / Lowest~11.5 days[2][7]
2510.0High< 37 hours[2][7]
47.0-~11.5 days[7]
-107.0-> 60 days[7]
1004.00.1603 min⁻¹-[2]
1007.00.0039 min⁻¹-[2]
10010.00.0485 min⁻¹-[2]
Influence of Metal Ions

Certain metal ions can catalyze the degradation of this compound. Zinc ions (Zn²⁺) have been shown to have a significant catalytic effect on the hydrolysis of the β-lactam ring.[2] In one study, the addition of 5 mg·L⁻¹ of Zn²⁺ at pH 7 resulted in a 100% degradation rate after 60 minutes of hydrothermal treatment.[2] Other metal ions like Mn²⁺ can also promote degradation, though to a lesser extent, while Fe²⁺ has been observed to have a less pronounced effect.[2]

Experimental Protocols

The study of this compound degradation typically involves stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

General Stability Testing Protocol

This protocol provides a general framework for assessing the stability of this compound in solution.

  • Solution Preparation: A stock solution of this compound is prepared in the desired buffer system (e.g., phosphate or citrate buffer) at a known concentration.[1][8]

  • Incubation: Aliquots of the solution are stored under controlled temperature and humidity conditions.[9] Samples are often protected from light to prevent photolytic degradation.

  • Sampling: At predetermined time intervals, samples are withdrawn for analysis.

  • HPLC Analysis: The concentration of the remaining intact this compound is quantified using a validated stability-indicating HPLC method.[9][10]

    • Column: A reversed-phase C18 column is commonly used.[10]

    • Mobile Phase: A buffered mobile phase, often a mixture of acetonitrile and phosphate buffer, is employed.[10]

    • Detection: UV detection is typically performed at a wavelength where this compound has significant absorbance.

  • Data Analysis: The concentration of this compound is plotted against time to determine the degradation kinetics and calculate the rate constant and half-life. The degradation process often follows first-order kinetics.[1]

The following diagram outlines a typical experimental workflow for stability testing.

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare this compound Solution (Known Concentration & Buffer) Store Store Aliquots under Controlled Conditions (Temperature, pH, etc.) Prep->Store Sample Withdraw Samples at Time Intervals Store->Sample HPLC Quantify this compound via HPLC Sample->HPLC Plot Plot Concentration vs. Time HPLC->Plot Kinetics Determine Degradation Kinetics (Rate Constant, Half-life) Plot->Kinetics

Experimental Workflow for Stability Testing.

Conclusion

The degradation of this compound is a multifaceted process significantly influenced by environmental factors such as pH, temperature, and the presence of metal ions or enzymes. The primary mechanism of inactivation is the hydrolysis of the β-lactam ring, leading to the formation of inactive products like penicilloic acid. A thorough understanding of these degradation pathways and kinetics is essential for the formulation of stable and effective this compound products, as well as for predicting its environmental fate. The experimental protocols outlined in this guide provide a foundation for researchers to conduct robust stability studies and further elucidate the complex degradation profile of this vital antibiotic.

References

Stability of Penicillin K Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Penicillin K (heptylpenicillin) in various pH environments. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide leverages extensive data from its close structural analog, Penicillin G. The principles of degradation and the impact of pH on the penicillin molecular structure are fundamentally similar, making this information a valuable reference for researchers working with this compound.

Core Principles of Penicillin Stability

The stability of penicillins, including this compound, is primarily influenced by the pH of the solution and the storage temperature. The core instability lies in the strained β-lactam ring, which is susceptible to hydrolysis. This degradation process leads to the formation of inactive products and is catalyzed by both acidic and alkaline conditions. The degradation of penicillins typically follows first-order kinetics.

Penicillins are most stable in the neutral pH range, generally between pH 6.5 and 7.5[1]. Stability significantly decreases in both acidic and alkaline environments[1]. Specifically for n-heptylpenicillin (this compound), it has been reported to be stable in aqueous solutions at a pH range of 5 to 8.

Quantitative Stability Data (with Penicillin G as an Analog)

The following tables summarize the degradation rate constants (k) and half-lives (t½) of Penicillin G in various pH conditions and temperatures. This data serves as a strong proxy for understanding the expected stability profile of this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 37°C

pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
4.054.0 ± 0.90
5.07.35 ± 0.094
6.00.891 ± 0.012

Data adapted from studies on Penicillin G and serves as a valuable reference for understanding the stability profile of penicillins[1].

Table 2: Pseudo-first-order model parameters of Penicillin degradation at different pH and temperatures.

pHTemperature (°C)k (min⁻¹)Approximated t½ (min)
4800.051413.48
4900.065410.59
41000.16034.32
6800.0032216.56
6900.0056123.75
61000.012754.57
7800.0008866.25
7900.0012577.50
71000.0039177.69
8800.0032216.56
8900.0050138.60
81000.012655.00
10800.016941.01
10900.023429.62
101000.048514.29

This table presents the reaction rate constant (k) and half-life (t½) of penicillin degradation, which follows a pseudo-first-order model[2].

Degradation Pathways

The degradation of this compound, like other penicillins, proceeds through different pathways depending on the pH of the environment.

  • Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation product is penillic acid[3].

  • Neutral and Alkaline Conditions (pH > 8): In neutral or alkaline solutions, the main degradation product is penicilloic acid, formed through the hydrolysis of the β-lactam ring[3]. Further degradation can lead to other products.

The following diagram illustrates the simplified degradation pathways of penicillin.

G cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) penicillin_acid This compound penillic_acid Penillic Acid penicillin_acid->penillic_acid H⁺ penicillin_alkaline This compound penicilloic_acid_alkaline Penicilloic Acid penicillin_alkaline->penicilloic_acid_alkaline OH⁻

Caption: Simplified degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial to accurately quantify the active pharmaceutical ingredient (API) and distinguish it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose[1][4].

Preparation of Buffer Solutions

For stability studies, the choice of buffer is critical. Citrate buffers have been shown to offer superior stability for penicillins compared to phosphate buffers[1][5].

Protocol for 0.1 M Citrate Buffer Preparation:

  • Prepare 0.1 M solutions of citric acid and sodium citrate.

  • Mix the two solutions in appropriate ratios to achieve the desired pH.

  • Verify the final pH using a calibrated pH meter.

  • Sterilize the buffer by filtration through a 0.22 µm filter.

  • Store the buffer at 4°C until use.

Stability Study Setup

Forced Degradation Study: To ensure the analytical method is stability-indicating, a forced degradation study should be performed.

  • Prepare a stock solution of this compound.

  • Expose aliquots of the solution to stress conditions:

    • Acidic: 0.1 M HCl

    • Alkaline: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60°C)

    • Photolytic: Exposure to UV light

  • Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Kinetic Study:

  • Prepare solutions of this compound in buffers of different pH values (e.g., 4, 5, 6, 7, 8, 9).

  • Dispense aliquots of each solution into separate, sealed vials.

  • Store the vials at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each pH set.

  • Immediately analyze the sample by HPLC to determine the remaining concentration of this compound.

  • Plot the natural logarithm of the concentration (or percentage remaining) versus time to determine the first-order degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

The following diagram illustrates a typical experimental workflow for a penicillin stability study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffer Solutions (Varying pH) prep_penk Prepare this compound Stock Solution prep_buffer->prep_penk prep_samples Aliquot into Vials prep_penk->prep_samples storage Store at Constant Temperature prep_samples->storage sampling Sample at Timed Intervals storage->sampling hplc HPLC Analysis sampling->hplc data_proc Data Processing hplc->data_proc calc_k Calculate Degradation Rate (k) data_proc->calc_k calc_half_life Calculate Half-life (t½) calc_k->calc_half_life

Caption: Experimental workflow for a this compound stability study.

HPLC Method for Penicillin Analysis

A validated, stability-indicating HPLC method is essential. The following is a general method that can be adapted and validated for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium phosphate monobasic)[1]. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min[1].

  • Detection: UV detection at 225 nm[1].

  • Injection Volume: 20 µL[1].

  • Column Temperature: Ambient or controlled (e.g., 25°C)[1].

Conclusion

The stability of this compound is highly dependent on pH, with optimal stability observed in the near-neutral range. Both acidic and alkaline conditions lead to significant degradation. While specific kinetic data for this compound is limited, the extensive data available for Penicillin G provides a reliable framework for predicting its behavior. For accurate stability assessment, it is imperative to employ a validated, stability-indicating HPLC method and conduct thorough studies under controlled pH and temperature conditions. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively manage and characterize the stability of this compound.

References

A Comprehensive Technical Guide to the Solubility of Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of Penicillin K (heptylpenicillin). Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the solubility characteristics of closely related and well-documented penicillins, namely Penicillin G and Penicillin V. The principles governing the solubility of these analogs are discussed in the context of this compound's chemical structure, providing a predictive framework for its behavior in various solvents. This guide includes a compilation of available quantitative solubility data for Penicillin G and V, detailed experimental protocols for solubility determination, and visual representations of the penicillin mechanism of action and a general experimental workflow for solubility testing.

Introduction to this compound

This compound, also known as heptylpenicillin, is a member of the penicillin family of antibiotics.[1] Like other penicillins, its core structure consists of a thiazolidine ring fused to a β-lactam ring. The variable acyl side chain determines the specific properties of each penicillin. In the case of this compound, this side chain is a heptyl group, a seven-carbon alkyl chain. This non-polar side chain is expected to significantly influence its solubility profile, likely decreasing its aqueous solubility while increasing its solubility in organic solvents compared to penicillins with more polar side chains like Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).

Understanding the solubility of this compound is crucial for its potential development as a therapeutic agent. Solubility impacts every stage of the drug development process, from formulation and manufacturing to bioavailability and efficacy.

Solubility of Penicillins: A Comparative Analysis

While specific quantitative data for this compound is scarce, the solubility of Penicillin G and Penicillin V has been documented. This data, presented in Table 1, serves as a valuable reference point for estimating the solubility behavior of this compound. Generally, penicillins in their acidic form are sparingly soluble in water, while their potassium and sodium salts are freely soluble in water and other polar solvents.[2][3][4] Conversely, they tend to be less soluble in non-polar organic solvents.

Table 1: Quantitative Solubility Data for Penicillin G and Penicillin V

CompoundSolventSolubilityTemperature (°C)Notes
Penicillin G Potassium WaterFreely Soluble (100 mg/mL)[2]Not Specified
MethanolSoluble[2]Not Specified
EthanolSparingly Soluble[2]Not Specified
ChloroformInsoluble[2]Not Specified
Penicillin G Sodium WaterVery Soluble[2]24.8
Isotonic NaCl SolutionVery Soluble[2]Not Specified
Glucose SolutionVery Soluble[2]Not Specified
AlcoholSoluble[2]Not Specified
GlycerolSoluble[2]Not Specified
AcetonePractically Insoluble[2]Not Specified
EtherPractically Insoluble[2]Not Specified
ChloroformPractically Insoluble[2]Not Specified
Penicillin V Potassium WaterFreely Soluble[4]Not Specified
Ethanol (96%)Practically Insoluble[4]Not Specified
MethanolSoluble[4]Not Specified
Dimethyl Sulfoxide (DMSO)Soluble[4]Not SpecifiedInsoluble according to another source.[5]
Penicillin V (Acid) Water (pH 1.8)24 mg/100 mL[6]Not SpecifiedAcidified with HCl.
Polar Organic SolventsSoluble[6]Not Specified
Vegetable OilsPractically Insoluble[6]Not Specified
Liquid PetrolatumPractically Insoluble[6]Not Specified

Note: The terms "Freely Soluble," "Soluble," "Sparingly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards. The provided quantitative value for Penicillin G Potassium in water offers a more precise measure.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[7] This method is widely accepted and provides thermodynamic solubility data.

Shake-Flask Method for Determining Equilibrium Solubility

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature under equilibrium conditions.

Materials:

  • Penicillin compound (e.g., this compound)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or other validated analytical method for quantification.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the penicillin compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined experimentally, but a common duration is 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid and liquid phases, centrifuge the sample at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the solute. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate technique to determine the concentration of the dissolved penicillin.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the penicillin in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes

Mechanism of Action of Penicillins

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The following diagram illustrates the key steps in this signaling pathway.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall Stable Cell Wall Crosslinking->CellWall Forms Lysis Cell Lysis (Bacterial Death) Crosslinking->Lysis Inhibition leads to Penicillin This compound Penicillin->PBP Binds to and Inhibits Solubility_Workflow start Start: Define Compound and Solvents prep Sample Preparation: Add excess solid to solvent start->prep equilibrate Equilibration: Shake at constant temperature (e.g., 24-72h) prep->equilibrate separate Phase Separation: Centrifugation equilibrate->separate filter Filtration: Remove undissolved solid (0.22 µm filter) separate->filter quantify Quantification: Analyze filtrate concentration (e.g., HPLC) filter->quantify analyze Data Analysis: Determine solubility (e.g., mg/mL or M) quantify->analyze end End: Report Solubility Data analyze->end

References

Penicillin K: A Technical Guide to Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Penicillin K, also known as heptylpenicillin, is a naturally occurring penicillin that was studied during the early era of antibiotic research. Unlike its counterparts Penicillin G and Penicillin V, it was not widely adopted for clinical use. Consequently, detailed, modern pharmacokinetic and pharmacodynamic data specifically for this compound are scarce. This guide synthesizes the available historical information and, where specified, draws upon data from closely related, well-studied penicillins to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a member of the β-lactam class of antibiotics. It is one of several natural penicillins produced by the fermentation of Penicillium molds.[1] Its structure consists of the core penicillin nucleus (a thiazolidine ring fused to a β-lactam ring) with a heptyl side chain.[2] This lipophilic side chain distinguishes it from other natural penicillins like Penicillin G (benzyl side chain) and influences its pharmacokinetic properties, particularly its protein binding. While early studies showed it had antibacterial activity, its clinical development was not pursued in favor of other penicillins.[1]

Pharmacokinetics

The study of how an organism affects a drug, pharmacokinetics (PK) involves analyzing the absorption, distribution, metabolism, and excretion (ADME) of a compound. Detailed quantitative PK data for this compound is limited. Therefore, the following sections provide a general overview supplemented with data from Penicillin G and V to illustrate the typical behavior of the penicillin class.

Absorption

Penicillins exhibit variable absorption from the gastrointestinal tract. Penicillin G, for instance, is largely destroyed by stomach acid, leading to low oral bioavailability (<30%).[1][3] In contrast, Penicillin V (phenoxymethylpenicillin) is more acid-stable and thus better absorbed orally, with a bioavailability of 60% to 75%.[1] Given its chemical structure, this compound's oral absorption characteristics are not well-documented in available literature.

Distribution

Once absorbed, penicillins are widely distributed into various body fluids and tissues, including synovial, pleural, and pericardial fluids. A key characteristic of this compound noted in early research is its high degree of plasma protein binding, estimated at 110–120% relative to Penicillin G.[1] This is significantly higher than Penicillin G (~60%) and Penicillin V (~80%).[3][4] High protein binding can lead to lower concentrations of free, active drug and may affect its distribution and elimination.

Metabolism

Penicillins are generally not extensively metabolized.[3] A portion of the administered dose is metabolized in the liver to inactive compounds like penicilloic acid.[5] For Penicillin V, between 35% and 70% of a dose may be metabolized. Specific metabolic pathways for this compound have not been detailed in the available literature.

Excretion

The primary route of elimination for penicillins is renal excretion.[1][6] They are rapidly cleared from the body by the kidneys, resulting in a short elimination half-life, often requiring frequent dosing to maintain therapeutic concentrations in the blood.[1] For example, the half-life of Penicillin V in adults is approximately 30 minutes.

Table 1: Comparative Pharmacokinetic Parameters of Penicillins

ParameterThis compoundPenicillin GPenicillin V
Oral Bioavailability Data not available< 30%[1]60-75%
Plasma Protein Binding ~110-120% (relative to G)[1]~60%[3]~80%[4]
Elimination Half-life Data not available~30 minutes~30 minutes
Primary Route of Excretion Presumed RenalRenal[1]Renal

Pharmacodynamics

Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[7]

  • Targeting PBPs: Penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes (DD-transpeptidases) essential for the final steps of peptidoglycan synthesis.[7][8][9]

  • Inhibition of Cross-linking: By binding to the active site of PBPs, penicillin prevents the cross-linking of peptidoglycan chains.[7][9]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7]

Since this mechanism targets a structure (the peptidoglycan cell wall) that is absent in human cells, penicillins have selective toxicity for bacteria.[7]

Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Stable Cell Wall PBP->CellWall Lysis Cell Lysis PBP->Lysis Weakened Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Cross-linking PenicillinK This compound (β-Lactam) PenicillinK->PBP Inhibition

Diagram 1: General mechanism of action for this compound.
Spectrum of Activity and Resistance

Penicillins are primarily active against Gram-positive bacteria, such as Staphylococci and Streptococci, which have a thick peptidoglycan cell wall that is readily accessible.[1][7] Their activity against Gram-negative bacteria is limited due to the presence of an outer membrane that impedes drug penetration.[7]

Bacterial resistance to penicillins is a significant clinical concern. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[1] Other mechanisms include modification of the target PBPs, reducing their affinity for the drug, or altering the permeability of the bacterial cell envelope.[1]

Experimental Protocols

The methodologies used to study penicillins have evolved significantly. The protocols described below reflect the types of experiments that would have been conducted during the period of this compound's primary investigation.

Pharmacokinetic Study Protocol (Hypothetical)

A typical early-phase PK study in healthy volunteers would follow a workflow to determine plasma concentration over time.

  • Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.

  • Drug Administration: A single dose of this compound is administered (e.g., intravenously or orally).

  • Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

  • Plasma Separation: Blood is centrifuged to separate plasma, which is then stored frozen until analysis.

  • Concentration Analysis: Penicillin concentration in plasma is determined using a microbiological assay, such as the cylinder plate method with a susceptible organism (e.g., Staphylococcus aureus).

  • Data Analysis: Plasma concentration-time data are plotted, and key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.

PK_Workflow Admin 1. Drug Administration (e.g., IV Bolus) Sampling 2. Serial Blood Sampling (Predetermined time points) Admin->Sampling Processing 3. Sample Processing (Centrifugation to get plasma) Sampling->Processing Assay 4. Microbiological Assay (e.g., Cylinder Plate Method) Processing->Assay Analysis 5. PK Parameter Calculation (Cmax, Tmax, Half-life) Assay->Analysis

Diagram 2: Generalized workflow for a pharmacokinetic study.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared.

  • Serial Dilution: A series of twofold dilutions of this compound are prepared in liquid growth medium (broth dilution) or incorporated into solid agar (agar dilution).

  • Inoculation: Each dilution is inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is identified as the lowest concentration of this compound at which there is no visible bacterial growth.

Conclusion

This compound is a historically significant member of the penicillin family, characterized by its high plasma protein binding. While it did not achieve clinical use, its study contributed to the foundational understanding of β-lactam antibiotics. This guide provides a technical overview of its likely pharmacokinetic and pharmacodynamic properties, framed within the context of the broader, well-characterized penicillin class. For drug development professionals, the story of this compound underscores the importance of properties like protein binding in determining the therapeutic potential of a drug candidate.

References

Penicillin K and Beta-Lactamase Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin K, also known as heptylpenicillin, is a member of the natural penicillin family characterized by its seven-carbon aliphatic side chain. Like other penicillins, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. However, the emergence and proliferation of beta-lactamase enzymes pose a significant threat to the efficacy of this compound and other beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. This technical guide provides an in-depth analysis of the interaction between this compound and beta-lactamases, including the mechanisms of resistance, relevant signaling pathways for enzyme induction, and experimental protocols for assessing susceptibility and enzyme kinetics. While specific quantitative data for this compound remains limited in publicly available literature, this guide establishes a framework for its evaluation and comparison with other penicillins.

Introduction to this compound

This compound is a naturally occurring penicillin produced by certain strains of Penicillium molds. Its core structure consists of a thiazolidine ring fused to a beta-lactam ring, with a heptyl side chain attached via an amide linkage. This side chain distinguishes it from other natural penicillins like Penicillin G (benzyl side chain) and Penicillin F (2-pentenyl side chain). The chemical structure of this compound is presented below.

Chemical Structure of this compound

  • Molecular Formula: C16H26N2O4S[2]

  • Molecular Weight: 342.45 g/mol [2]

The primary mechanism of action of this compound, like all beta-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By acylating the active site of PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[3][4]

Beta-Lactamase Mediated Resistance

The most significant mechanism of resistance to penicillins is the production of beta-lactamase enzymes. These enzymes catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic molecule incapable of binding to its PBP target. Beta-lactamases are diverse and are classified into four Ambler classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine-based hydrolases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.[4][5][6]

The general mechanism of hydrolysis by a serine-based beta-lactamase involves a two-step process: acylation and deacylation. The active site serine attacks the carbonyl carbon of the beta-lactam ring, forming a transient acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the inactivated penicillin and regenerating the active enzyme.[5]

Logical Flow of Beta-Lactamase Action

Penicillin_K This compound (Active Antibiotic) Enzyme_Substrate_Complex Enzyme-Substrate Complex Penicillin_K->Enzyme_Substrate_Complex Binding Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Enzyme_Substrate_Complex Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Enzyme_Substrate_Complex->Acyl_Enzyme_Intermediate Acylation Inactive_Penicilloic_Acid Inactive Penicilloic Acid Derivative Acyl_Enzyme_Intermediate->Inactive_Penicilloic_Acid Deacylation (Hydrolysis) Regenerated_Enzyme Regenerated Beta-Lactamase Acyl_Enzyme_Intermediate->Regenerated_Enzyme

Caption: General mechanism of this compound inactivation by a beta-lactamase enzyme.

Signaling Pathways for Beta-Lactamase Induction

The BlaI-BlaR1 Signaling Pathway in S. aureus

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm Penicillin_K This compound BlaR1_ext BlaR1 (Sensor Domain) Penicillin_K->BlaR1_ext Binds & Acylates BlaR1_mem BlaR1 (Transmembrane) BlaR1_int BlaR1 (Protease Domain) BlaR1_mem->BlaR1_int Signal Transduction BlaI BlaI (Repressor) BlaR1_int->BlaI Cleaves bla_operon bla Operon (DNA) BlaI->bla_operon Represses blaZ_mRNA blaZ mRNA bla_operon->blaZ_mRNA Transcription Beta_Lactamase Beta-Lactamase blaZ_mRNA->Beta_Lactamase Translation

The AmpR-AmpG Signaling Pathway in P. aeruginosa

In Gram-negative bacteria like P. aeruginosa, the induction of the chromosomal AmpC beta-lactamase is regulated by the AmpR transcriptional regulator and is linked to peptidoglycan recycling. During cell wall synthesis and turnover, fragments of peptidoglycan (muropeptides) are transported into the cytoplasm by the permease AmpG. Under normal conditions, UDP-MurNAc-pentapeptide binds to AmpR, causing it to repress the transcription of the ampC gene. When a beta-lactam antibiotic inhibits PBPs, the balance of muropeptides in the cytoplasm shifts, leading to an accumulation of 1,6-anhydro-MurNAc-peptides. These molecules act as co-activators for AmpR, leading to the derepression and high-level expression of the ampC gene.[9][10][11][12][13]

cluster_0 Periplasm cluster_1 Cytoplasm PBP Penicillin-Binding Protein (PBP) Muropeptides Muropeptides PBP->Muropeptides Alters Turnover Penicillin_K This compound Penicillin_K->PBP Inhibits AmpG AmpG (Permease) Muropeptides->AmpG Transport Recycled_Muropeptides Recycled Muropeptides AmpG->Recycled_Muropeptides UDP_MurNAc_penta UDP-MurNAc-pentapeptide (Repressor Precursor) Recycled_Muropeptides->UDP_MurNAc_penta Anhydro_MurNAc_pep 1,6-anhydro-MurNAc-peptide (Inducer) Recycled_Muropeptides->Anhydro_MurNAc_pep AmpR AmpR (Transcriptional Regulator) UDP_MurNAc_penta->AmpR Binds & Causes Repression Anhydro_MurNAc_pep->AmpR Binds & Causes Activation ampC_gene ampC Gene (DNA) AmpR->ampC_gene Regulates Transcription AmpC_mRNA ampC mRNA ampC_gene->AmpC_mRNA Transcription AmpC_Lactamase AmpC Beta-Lactamase AmpC_mRNA->AmpC_Lactamase Translation

Caption: The AmpR-AmpG signaling pathway for AmpC beta-lactamase induction.

Quantitative Data on this compound and Beta-Lactamase Resistance

A comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data regarding the interaction of this compound with a wide range of clinically relevant beta-lactamases. The following tables are presented as a template for the types of data that are crucial for a thorough evaluation of this compound's efficacy against beta-lactamase-producing organisms. Where available, representative data for other penicillins are included to provide context.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical measure of an antibiotic's potency.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Penicillins Against Beta-Lactamase-Producing Bacteria

OrganismBeta-Lactamase TypeThis compound (Heptylpenicillin)Penicillin G (Benzylpenicillin)Ampicillin
Staphylococcus aureusPenicillinase (BlaZ)Data Not Available>128[14]>256
Escherichia coliTEM-1Data Not Available>128>256
Escherichia coliAmpCData Not Available>128>256
Pseudomonas aeruginosaAmpC (inducible)Data Not Available>128>256
Klebsiella pneumoniaeSHV-1Data Not Available>128>256

Note: The absence of data for this compound highlights a significant research gap.

Kinetic Parameters of Beta-Lactamase Hydrolysis

The kinetic parameters kcat (turnover number), Km (Michaelis constant), and the catalytic efficiency (kcat/Km) quantify the efficiency of an enzyme in catalyzing the hydrolysis of a substrate. A lower Km indicates higher affinity, and a higher kcat/Km indicates greater catalytic efficiency.

Table 2: Kinetic Parameters for the Hydrolysis of Penicillins by Various Beta-Lactamases

Beta-Lactamase (Ambler Class)Penicillin Substratekcat (s-1)Km (µM)kcat/Km (M-1s-1)
TEM-1 (Class A)Penicillin G~1000~50~2 x 107
This compoundData Not AvailableData Not AvailableData Not Available
AmpC (Class C)Penicillin G14-75Low10 x 106 - 75 x 106[6][15]
This compoundData Not AvailableData Not AvailableData Not Available
OXA-1 (Class D)Penicillin GData Not AvailableData Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available
IMP-1 (Class B)Penicillin GData Not AvailableData Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available

Note: The lack of specific kinetic data for this compound with common beta-lactamases is a critical area for future research.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound required to inhibit the growth of a beta-lactamase-producing bacterial strain.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Culture the beta-lactamase-producing bacterial strain on an appropriate agar medium overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow for MIC Determination

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Beta-Lactamase Activity Assay

Objective: To measure the rate of this compound hydrolysis by a purified beta-lactamase or a bacterial cell lysate.

Methodology: Spectrophotometric Assay using Nitrocefin

This method uses a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis of its beta-lactam ring. While this protocol describes the general assay, this compound can be used as a competing substrate to determine its inhibition constant (Ki).

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Purify the beta-lactamase of interest or prepare a cell lysate from the beta-lactamase-producing strain.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add the reaction buffer.

    • Add the beta-lactamase enzyme solution to the buffer.

    • To determine the kinetics of this compound hydrolysis directly (if a suitable spectrophotometric method is available) or its inhibitory effect, add varying concentrations of this compound.

    • Initiate the reaction by adding the nitrocefin solution.

    • Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot.

    • To determine the kinetic parameters for this compound (if it is the substrate), plot the initial rates against this compound concentration and fit the data to the Michaelis-Menten equation.

    • If this compound is used as an inhibitor, determine the inhibition constant (Ki) by analyzing the effect of different this compound concentrations on the rate of nitrocefin hydrolysis.

Conclusion and Future Directions

This compound, as a natural penicillin, faces a significant challenge from the widespread prevalence of beta-lactamase-mediated resistance. Understanding the specific interactions between this compound and the various classes of beta-lactamases is crucial for assessing its potential clinical utility. This guide has outlined the fundamental mechanisms of resistance, the key signaling pathways involved in beta-lactamase induction, and the standard experimental protocols for evaluating these interactions.

The striking lack of publicly available quantitative data, specifically MIC values and kinetic parameters for this compound against a broad panel of beta-lactamase-producing organisms, represents a critical knowledge gap. Future research should prioritize the systematic evaluation of this compound's susceptibility to clinically relevant beta-lactamases, including TEM, SHV, CTX-M, AmpC, and metallo-beta-lactamases. Such data will be invaluable for the drug development community in determining whether this compound or its derivatives could have a role in the ongoing battle against antibiotic resistance. Furthermore, a deeper understanding of the structure-activity relationship of the heptyl side chain in the context of beta-lactamase recognition could inform the design of novel penicillin derivatives with enhanced stability against enzymatic hydrolysis.

References

Penicillin K: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penicillin K (Heptylpenicillin), a member of the penicillin family of antibiotics. This document covers its fundamental molecular properties, biosynthetic pathway, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Core Molecular and Physicochemical Properties

This compound, also known as heptylpenicillin, is a natural penicillin characterized by its heptyl side chain. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₆N₂O₄S[1][2]
Molecular Weight 342.45 g/mol [1][2]
CAS Number 525-97-3[1]
Appearance White crystalline powder
Solubility Soluble in water

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step process that occurs in certain filamentous fungi, such as Penicillium chrysogenum. The pathway begins with the condensation of three precursor amino acids and culminates in the formation of the active antibiotic. The key enzymatic steps are localized within the cytosol and peroxisomes.

The biosynthesis can be broadly categorized into three main stages:

  • Tripeptide Formation: The initial step involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large multifunctional enzyme ACV synthetase (ACVS).

  • Formation of Isopenicillin N: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form the bicyclic compound isopenicillin N. This intermediate contains the characteristic β-lactam and thiazolidine ring structure common to all penicillins.

  • Side-Chain Exchange: In the final step, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a heptanoyl group to form this compound. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT). The heptanoyl side chain is activated as heptanoyl-CoA prior to the exchange reaction.

Penicillin_K_Biosynthesis cluster_cytosol Cytosol cluster_peroxisome Peroxisome AA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) AA->ACVS Cys L-Cysteine Cys->ACVS Val L-Valine Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N IAT Acyl-CoA:Isopenicillin N Acyltransferase (IAT) IPN->IAT ACVS->ACV ATP IPNS->IPN O₂ Heptanoyl_CoA Heptanoyl-CoA Heptanoyl_CoA->IAT PenK This compound IAT->PenK

Figure 1: Biosynthetic Pathway of this compound. This diagram illustrates the key enzymatic steps and subcellular localization of the biosynthesis of this compound, starting from precursor amino acids.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in its mechanism of action are as follows:

  • Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PenK This compound PBP Penicillin-Binding Proteins (PBPs) PenK->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking PenK->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Intact Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Weak_wall Weakened Cell Wall Peptidoglycan_synthesis->Weak_wall Leads to Lysis Cell Lysis Weak_wall->Lysis Results in

Figure 2: Mechanism of Action of this compound. This diagram outlines the molecular interactions leading to the bactericidal effect of this compound through the inhibition of cell wall synthesis.

Antibacterial Spectrum and Potency

This compound exhibits activity primarily against Gram-positive bacteria. However, its therapeutic efficacy is notably lower than that of other natural penicillins such as Penicillin G and Penicillin X. This discrepancy is largely attributed to its rapid inactivation and lower blood levels achieved in vivo.

The following table summarizes the comparative in vitro and in vivo activities of this compound against two clinically relevant bacterial strains.

OrganismPenicillinIn Vitro Bactericidal Activity (Relative to Penicillin G = 100)In Vivo Curative Dose (CD₅₀) in mice (mg/kg)In Vivo Therapeutic Activity (Relative to Penicillin G = 100)Source(s)
Pneumococcus Type I G1003.8100[3][4]
K1802019[3][4]
Streptococcus pyogenes G1001.3100[3][4]
K11514.09[3][4]

Experimental Protocols

Purification of this compound from Fermentation Broth (General Protocol)

This protocol outlines a general method for the extraction and purification of penicillins from a fermentation broth, which can be adapted for this compound.

  • Filtration: The fermentation broth is first chilled to 5-10°C and then filtered using a rotary vacuum filter to remove the Penicillium chrysogenum mycelium and other solid particles.

  • Acidification and Solvent Extraction: The pH of the filtered broth is lowered to approximately 2.0-2.5 with an acid (e.g., phosphoric or sulfuric acid) to convert the penicillin to its less soluble acid form. The acidified broth is then immediately extracted with a water-immiscible organic solvent, such as amyl acetate or butyl acetate.

  • Back-Extraction into Aqueous Phase: The penicillin is back-extracted from the organic solvent into an aqueous buffer solution by adding a base (e.g., potassium hydroxide) to form the more water-soluble potassium salt.

  • Charcoal Treatment and Further Extraction: The aqueous solution can be treated with activated charcoal to remove pigments and other impurities. The solution is then re-acidified and extracted again with an organic solvent.

  • Crystallization: The purified penicillin in the organic solvent is then back-extracted into an aqueous solution containing potassium acetate to facilitate the crystallization of the potassium salt of this compound. The resulting crystals are collected by filtration, washed, and dried.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC) (General Method)

The following is a general HPLC method that can be adapted for the analysis of this compound. Method optimization and validation are essential for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol. A typical starting ratio could be 75:21:4 (v/v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 225 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of working standards by diluting the stock solution to construct a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Reference Standards Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare this compound Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve from Standards Chromatogram->Calibration Quantification Quantify this compound in Sample Chromatogram->Quantification Calibration->Quantification

Figure 3: General Workflow for HPLC Analysis of this compound. This diagram shows the key steps involved in the quantitative analysis of this compound using a reversed-phase HPLC method.

References

An In-depth Technical Guide to Penicillin K in Early Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent field of antibiotic discovery, the term "penicillin" did not refer to a single entity but rather a mixture of closely related compounds produced by the mold Penicillium chrysogenum. Among these, Penicillin K, or n-heptylpenicillin, garnered significant interest due to its high in vitro potency. However, its promising laboratory profile did not translate to effective clinical use, a discrepancy that highlighted the complex interplay between a drug's intrinsic activity and its in vivo behavior. This technical guide provides a comprehensive overview of this compound, focusing on its antimicrobial properties, the experimental protocols used in its study, and its place in the broader context of early penicillin research.

Data Presentation

Table 1: Comparative In Vitro Potency of Natural Penicillins
Penicillin TypeChemical NameRelative Potency vs. Penicillin G (in vitro)
Penicillin F2-Pentenylpenicillin70-82%
Penicillin GBenzylpenicillin100% (Standard)
Penicillin Xp-Hydroxybenzylpenicillin130-140%
This compound n-Heptylpenicillin 110-120%
Table 2: Comparative In Vitro and In Vivo Efficacy of Penicillins F, G, K, and X
OrganismAssayPenicillin FPenicillin GThis compound Penicillin X
Pneumococcus Type I In Vitro Bactericidal Activity (Relative to G=100)60100180135
In Vivo Curative Dose (CD50) in Mice (mg/kg)4.63.8202.4
In Vivo Therapeutic Activity (Relative to G=100)8310019160
Streptococcus pyogenes C-203 In Vitro Bactericidal Activity (Relative to G=100)75100115145
In Vivo Curative Dose (CD50) in Mice (mg/kg)2.61.314.00.5
In Vivo Therapeutic Activity (Relative to G=100)501009260

Data compiled from early comparative studies. The in vivo results for this compound starkly contrast its in vitro potency, showing significantly lower therapeutic efficacy.[1]

Experimental Protocols

Production of Natural Penicillins

The production of a mixture of natural penicillins, including this compound, was achieved through submerged fermentation of Penicillium chrysogenum.

1. Inoculum Preparation:

  • A high-yielding strain of P. chrysogenum is cultured in flasks containing a wheat bran nutrient solution.

  • The culture is incubated for approximately one week at 24°C to generate a robust inoculum.[1]

2. Fermentation:

  • The inoculum is transferred to a large-scale fermenter.

  • The fermentation medium typically consists of corn steep liquor, which provides essential nutrients.

  • To direct the biosynthesis towards specific penicillins, precursors for the side chains are added to the medium. For the production of this compound, it is understood that a precursor for the n-heptyl side chain, such as n-heptanoic acid or a derivative like (S-octanoyl)glutathione, is required.

  • The fermentation is conducted under aerobic conditions with continuous agitation.

  • Key parameters such as pH, temperature, and nutrient levels are carefully monitored and controlled throughout the process, which typically lasts for several days.

Isolation and Purification of this compound

The separation of this compound from the fermentation broth containing a mixture of other penicillins (e.g., F and G) was a significant challenge in early research. The following protocol is a composite of techniques described in early literature.

1. Initial Extraction:

  • The fermentation broth is first filtered to remove the fungal mycelia.

  • The pH of the filtrate is adjusted to approximately 2.0-2.5 with a mineral acid (e.g., phosphoric or sulfuric acid).

  • The acidified broth is then extracted with a water-immiscible organic solvent, such as amyl acetate or chloroform. This step transfers the penicillin molecules from the aqueous phase to the organic phase.

2. Fractional Separation by pH Adjustment and Precipitation:

  • The organic extract containing the mixture of penicillins is then back-extracted into an aqueous alkaline solution (e.g., dilute sodium hydroxide) to a pH of about 7.0-8.0, forming the sodium salts of the penicillins.

  • This aqueous solution is then carefully re-acidified. Due to differences in the physicochemical properties of the various penicillin species, a fractional precipitation can be achieved.

  • By adjusting the pH to around 3.4, a significant portion of the less soluble this compound precipitates out of the solution, while the more soluble Penicillins G and F remain in the filtrate.

  • The precipitated this compound can then be separated by filtration.

3. Chromatographic Separation (Later Developments):

  • High-Performance Liquid Chromatography (HPLC) has been established as a more precise method for separating the different natural penicillins.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer), an organic modifier (e.g., acetonitrile), and sometimes a stabilizing agent like sodium thiosulfate is employed.

  • Detection: The separated penicillins are detected using a spectrophotometer, often after pre-column derivatization to enhance their chromophoric properties.

Bioassay for Penicillin Potency (Oxford Cup Plate Method)

The potency of penicillin samples was historically determined using a microbiological bioassay, such as the Oxford cup plate method.

1. Preparation of Assay Plates:

  • A base layer of sterile nutrient agar is poured into Petri dishes and allowed to solidify.

  • A second layer of agar, seeded with a suspension of a susceptible indicator organism (commonly Staphylococcus aureus), is poured over the base layer.

2. Application of Penicillin Samples:

  • Small, sterile cylinders (cups) are placed on the surface of the seeded agar.

  • A defined volume of the penicillin solution to be tested is carefully pipetted into each cup. Standard solutions of known penicillin concentration are also applied to separate cups on the same plate for comparison.

3. Incubation and Measurement:

  • The plates are incubated at a temperature suitable for the growth of the indicator organism (typically 37°C) for a set period.

  • During incubation, the penicillin diffuses from the cup into the agar, creating a concentration gradient.

  • Where the concentration of penicillin is sufficient to inhibit bacterial growth, a clear, circular zone of inhibition will appear around the cup.

  • The diameter of this zone of inhibition is measured and is proportional to the potency of the penicillin sample. The potency of an unknown sample can be determined by comparing its zone of inhibition to those produced by the standard solutions.

Mandatory Visualizations

Penicillin Biosynthesis Pathway

Penicillin_Biosynthesis cluster_precursors Amino Acid Precursors cluster_synthesis Core Synthesis cluster_sidechain Side-Chain Precursors cluster_final_penicillins Final Penicillin Products L_alpha_aminoadipate L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_alpha_aminoadipate->ACV ACV Synthetase L_cysteine L-Cysteine L_cysteine->ACV L_valine L-Valine L_valine->ACV IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase Six_APA 6-Aminopenicillanic Acid (6-APA) IPN->Six_APA Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Penicillin_G Penicillin G (Benzylpenicillin) Six_APA->Penicillin_G IAT Penicillin_K This compound (n-Heptylpenicillin) Six_APA->Penicillin_K IAT Phenylacetic_acid Phenylacetic Acid Phenylacetic_acid->Penicillin_G n_Heptanoic_acid n-Heptanoic Acid (or derivative) n_Heptanoic_acid->Penicillin_K

Caption: Generalized biosynthetic pathway of Penicillins G and K.

Experimental Workflow for this compound Isolation

Penicillin_K_Isolation Fermentation_Broth P. chrysogenum Fermentation Broth (Mixture of Penicillins F, G, K) Filtration1 Filtration Fermentation_Broth->Filtration1 Mycelia Mycelia (discarded) Filtration1->Mycelia Acidified_Filtrate Acidification to pH 2.0-2.5 Filtration1->Acidified_Filtrate Solvent_Extraction Extraction with Amyl Acetate Acidified_Filtrate->Solvent_Extraction Aqueous_Phase1 Aqueous Phase (discarded) Solvent_Extraction->Aqueous_Phase1 Organic_Phase Organic Phase (Penicillins in Amyl Acetate) Solvent_Extraction->Organic_Phase Back_Extraction Back-extraction into Alkaline Aqueous Phase (pH 7.0-8.0) Organic_Phase->Back_Extraction Organic_Phase2 Amyl Acetate (recycled/discarded) Back_Extraction->Organic_Phase2 Aqueous_Penicillin_Salts Aqueous Solution of Penicillin Salts Back_Extraction->Aqueous_Penicillin_Salts Fractional_Precipitation Fractional Precipitation by Re-acidification to pH ~3.4 Aqueous_Penicillin_Salts->Fractional_Precipitation Filtration2 Filtration Fractional_Precipitation->Filtration2 Penicillin_K_Precipitate This compound Precipitate Filtration2->Penicillin_K_Precipitate Filtrate_FG Filtrate (Penicillins G and F in solution) Filtration2->Filtrate_FG

Caption: Workflow for the fractional precipitation of this compound.

Logical Relationship of In Vitro vs. In Vivo Activity

InVitro_vs_InVivo cluster_invitro In Vitro Assessment cluster_invivo In Vivo Factors cluster_outcome Therapeutic Outcome High_Potency High In Vitro Potency of this compound Low_Efficacy Low In Vivo Therapeutic Efficacy High_Potency->Low_Efficacy Poor Correlation Rapid_Inactivation Rapid Inactivation in the Body Low_Blood_Levels Low and Evanescent Blood Levels Rapid_Inactivation->Low_Blood_Levels Low_Urinary_Recovery Low Urinary Recovery Low_Blood_Levels->Low_Urinary_Recovery Low_Blood_Levels->Low_Efficacy Directly Leads to

Caption: Factors influencing the therapeutic efficacy of this compound.

Conclusion

This compound stands as a crucial case study in the history of antibiotic development. Its high in vitro activity generated considerable excitement, but its failure to perform in vivo underscored the importance of pharmacokinetic considerations in drug design. The challenges encountered in its separation from other penicillin congeners also spurred the development of more sophisticated purification techniques. For modern researchers, the story of this compound serves as a reminder that the journey from a promising compound in a petri dish to an effective therapeutic agent is a complex one, fraught with biological and chemical hurdles that must be overcome. This guide provides the technical context of the early research into this fascinating, albeit ultimately unsuccessful, member of the penicillin family.

References

Methodological & Application

Application Notes and Protocols for Penicillin V Potassium Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Penicillin K: Information specifically pertaining to "this compound" is scarce in current scientific literature. It is often considered a minor component of the penicillin mixture with varying activity[1]. The protocols and data presented here are for Penicillin V Potassium , a closely related and widely used member of the penicillin family, which is likely the compound of interest for laboratory use.

These application notes provide comprehensive protocols for the preparation, storage, and quality control of Penicillin V Potassium stock solutions intended for research, and drug development applications. Adherence to these guidelines is crucial for ensuring the potency, stability, and reproducibility of experimental results.

Data Presentation

Quantitative data for the preparation and storage of Penicillin V Potassium stock solutions are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of Penicillin V Potassium

SolventConcentrationConditionsSource(s)
Water≥ 100 mg/mL22.2°C (72°F)[2][3]
Water6 mg/mLRequires sonication and warming[2][4]
DMSO12 mg/mLRequires sonication[2][4]
MethanolSoluble-[2][5][6]
Ethanol + WaterVariesSolubility increases with temperature and water content[7]

Table 2: Stability of Reconstituted Penicillin V Potassium Solution

Storage TemperatureStability (Time to Reach 90% Potency)Degradation KineticsSource(s)
25°C (Room Temperature)< 37 hoursFirst-Order[8][9]
4°C (Refrigerated)~11.5 daysFirst-Order[5][8][9]
-10°C to -20°C (Frozen)> 60 daysFirst-Order[8]
-20°CUp to 1 month-[2][4][5]
-80°CUp to 6 months-[2][4][5]

Table 3: Factors Affecting Penicillin V Potassium Stability

FactorOptimal ConditionDetrimental ConditionsSource(s)
pH Neutral (approx. 6.0 - 7.5)Acidic and alkaline conditions accelerate hydrolysis[8][10]
Incompatible Substances -Oxidizing agents, heavy metal ions (copper, lead, zinc), some alcohols, and compounds leached from rubber[8]
Repackaging Store in original or appropriate inert containersRepackaging into plastic syringes can decrease stability[8][9]

Experimental Protocols

Protocol 1: Preparation of Aqueous Penicillin V Potassium Stock Solution

This protocol is suitable for most cell culture and in vitro applications where an aqueous solution is required.

Materials:

  • Penicillin V Potassium powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance and weigh boats

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Penicillin V Potassium powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to achieve the desired final concentration (e.g., for a 10 mg/mL stock solution, add 10 mL of sterile water to 100 mg of Penicillin V Potassium powder).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. For concentrations where solubility is a challenge, warming the solution to 37°C and using an ultrasonic bath can aid dissolution[5].

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile conical tube. This step is critical for removing any potential bacterial contamination[2].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2][4][5]. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Penicillin V Potassium Stock Solution in DMSO

This protocol is an alternative for applications where a higher concentration than readily achievable in water is needed, or for specific experimental requirements.

Materials:

  • Penicillin V Potassium powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes suitable for DMSO

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance and weigh boats

Procedure:

  • Weighing: In a sterile and dry environment, accurately weigh the desired amount of Penicillin V Potassium powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile DMSO to achieve the desired concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly. Use a water bath sonicator to aid in the dissolution of the powder until the solution is clear[2].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes suitable for DMSO storage. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2][5]. Avoid repeated freeze-thaw cycles.

Protocol 3: Quality Control - Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a method to determine the MIC of the prepared Penicillin V Potassium stock solution against a specific bacterial strain, ensuring its biological activity.

Materials:

  • Prepared Penicillin V Potassium stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: From an overnight culture, inoculate fresh MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the Penicillin V Potassium stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control for bacterial growth (no antibiotic), and well 12 as a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 10 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Penicillin V Potassium at which there is no visible bacterial growth[5].

Visualizations

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Penicillin V Potassium Powder dissolve 2. Dissolve in Sterile Solvent weigh->dissolve mix 3. Vortex / Sonicate Until Dissolved dissolve->mix sterilize 4. Filter Sterilize (0.22 µm filter) mix->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Penicillin V Potassium Stock Solution Preparation.

G cluster_main Factors Affecting Penicillin V Potassium Stability stability Penicillin V Potassium Stability temp Temperature stability->temp ph pH stability->ph incompatible Incompatible Substances stability->incompatible repackaging Repackaging stability->repackaging temp_details High Temp = Degradation Low Temp = Stability temp->temp_details ph_details Acidic/Alkaline = Degradation Neutral = Stability ph->ph_details incompatible_details Oxidizing Agents, Metal Ions, Some Alcohols incompatible->incompatible_details repackaging_details Plastic Syringes Can Decrease Stability repackaging->repackaging_details

Caption: Key Factors Influencing the Stability of Penicillin V Potassium Solutions.

References

Application Notes and Protocols: Penicillin K Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Penicillin K, also known as heptylpenicillin, is a natural antibiotic belonging to the β-lactam class.[1] Like other penicillins, its mechanism of action involves the disruption of bacterial cell wall synthesis.[2][3] While Penicillin G and V are more commonly used in clinical practice, this compound serves as a valuable compound in research settings for exploring antimicrobial efficacy and resistance mechanisms.

Standardized antimicrobial susceptibility testing (AST) protocols specifically for this compound are not widely established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). However, established methodologies for other penicillins can be reliably adapted for research purposes. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, guidance for data presentation, and visualization of the experimental workflow and mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[2][4] The core of its action is the irreversible binding of its β-lactam ring to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for the final steps of peptidoglycan synthesis.[2][3] By inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall. This leads to cell lysis and bacterial death, particularly in actively multiplying bacteria.[2][5]

penK This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs / Transpeptidases) penK->PBP Binds to & Inactivates crosslinking Peptidoglycan Cross-linking PBP->crosslinking Catalyzes PBP->crosslinking Inhibition peptidoglycan Peptidoglycan Synthesis peptidoglycan->crosslinking cellwall Cell Wall Integrity crosslinking->cellwall Maintains lysis Cell Lysis & Bacterial Death cellwall->lysis Loss of prep_stock 1. Prepare this compound Stock Solution serial_dilute 3. Perform Serial Dilutions of this compound in Plate prep_stock->serial_dilute prep_inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculate 5. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_controls 4. Add Controls (Growth & Sterility) serial_dilute->add_controls add_controls->inoculate incubate 6. Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic 7. Read & Record MIC (Lowest concentration with no visible growth) incubate->read_mic

References

Application Notes and Protocols: Penicillin K as a Selective Agent in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin K, chemically known as Penicillin V Potassium or Phenoxymethylpenicillin Potassium, is a narrow-spectrum β-lactam antibiotic. It exhibits bactericidal activity primarily against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall. Its stability in acidic environments makes it a valuable tool in microbiology for selecting and cultivating specific bacterial strains, particularly in scenarios where the selection of Gram-negative bacteria or resistant Gram-positive strains is desired. These application notes provide detailed protocols for the effective use of this compound as a selective agent in various culture media.

Chemical Properties of this compound (Penicillin V Potassium)
PropertyValue
CAS Number 525-97-3
Molecular Formula C16H17KN2O5S
Molecular Weight 388.48 g/mol

Mechanism of Action

This compound, like other penicillin-family antibiotics, disrupts the formation of the bacterial cell wall. The core of its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, particularly in actively growing and dividing bacteria.

Mechanism of Action of this compound penicillin_k This compound pbps Penicillin-Binding Proteins (PBPs) penicillin_k->pbps Binds to and inactivates peptidoglycan_synthesis Peptidoglycan Synthesis pbps->peptidoglycan_synthesis Catalyzes final step of cell_lysis Cell Lysis and Bacterial Death pbps->cell_lysis Inhibition leads to cell_wall_integrity Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity Maintains

Caption: Mechanism of action of this compound.

Spectrum of Activity and Resistance

This compound is most effective against Gram-positive bacteria that do not produce β-lactamase enzymes. It also demonstrates activity against some Gram-negative cocci. The primary mechanism of resistance to this compound is the production of β-lactamases, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
Bacterial SpeciesStrainMIC Range (µg/mL)Notes
Staphylococcus aureusATCC® 29213™0.25 - 2For non-penicillinase producing strains.
Streptococcus pneumoniaeATCC® 49619™0.25 - 1
Streptococcus pyogenes (Group A)Clinical Isolates0.004 - 0.008
Clostridium difficileClinical IsolatesMIC90 of 8

Note: MIC values can vary between different strains and under different testing conditions. The data presented are for reference purposes.

Quantitative Data Summary

Table 2: Stability of this compound (Penicillin V Potassium) Solutions
Storage ConditionStability
Aqueous solution at 25°C (Room Temperature)Unstable, significant degradation in < 37 hours
Aqueous solution at 4°C (Refrigerated)Approximately 11.5 days
Stock solution (in water or DMSO) at -20°CUp to 1 month
Stock solution (in water or DMSO) at -80°CUp to 6 months

Note: Avoid repeated freeze-thaw cycles of stock solutions.

Table 3: Recommended Concentrations for Stock and Working Solutions
SolutionRecommended Concentration
Stock Solution10 - 100 mg/mL
Working Concentration in Selective Media1 - 10 µg/mL (typical starting range for Gram-positive bacteria)

Experimental Protocols

Preparation of this compound Stock Solution (100 mg/mL)

This protocol describes the preparation of a sterile, concentrated stock solution of this compound.

Materials:

  • Penicillin V Potassium powder

  • Sterile, deionized, or distilled water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance and weigh boats

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 g of Penicillin V Potassium powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile water to the tube.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Workflow for this compound Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Preparation of Selective Agar Plates with this compound

This protocol details the preparation of agar plates containing this compound for the selection of resistant bacterial colonies.

Materials:

  • Luria-Bertani (LB) agar powder (or other suitable solid medium)

  • Distilled water

  • Autoclavable bottle or flask

  • Autoclave

  • 50-55°C water bath

  • Sterile petri dishes

  • This compound stock solution (from Protocol 5.1)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions (typically 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of distilled water).

  • Sterilize the agar by autoclaving at 121°C for 15-20 minutes.

  • After autoclaving, cool the agar in a 50-55°C water bath. This is critical to prevent heat degradation of the this compound.

  • Once the agar has cooled, aseptically add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 5 µg/mL in 1 L of agar, add 50 µL of a 100 mg/mL stock solution).

  • Gently swirl the flask to ensure the antibiotic is evenly distributed.

  • Pour approximately 20-25 mL of the molten agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted in a sealed bag at 4°C. Use within 1-2 weeks for optimal antibiotic activity.

Use of this compound in Selective Broth Culture

This protocol describes the use of this compound in liquid culture to selectively grow resistant bacterial strains.

Materials:

  • Luria-Bertani (LB) broth (or other suitable liquid medium)

  • Sterile culture tubes or flasks

  • This compound stock solution (from Protocol 5.1)

  • Bacterial culture

Procedure:

  • Prepare sterile LB broth.

  • Just prior to inoculation, add the appropriate volume of the this compound stock solution to the broth to achieve the desired final working concentration.

  • Inoculate the broth with a single colony of the desired bacterial strain.

  • Incubate the culture at the optimal temperature and with appropriate aeration (e.g., shaking) for the specific bacterial strain.

Troubleshooting and Considerations

  • No Growth of Resistant Strain:

    • The working concentration of this compound may be too high. Perform a titration experiment to determine the optimal selective concentration for your strain.

    • The this compound may have degraded. Ensure stock solutions are stored correctly and that the agar was sufficiently cooled before adding the antibiotic.

  • Growth of Non-Resistant Strain:

    • The working concentration of this compound may be too low.

    • The plates or broth may be old, leading to antibiotic degradation.

    • The inoculum may be too dense.

  • Stability in Culture: The stability of this compound in liquid culture at 37°C is limited. For long-term experiments, it may be necessary to replenish the antibiotic.

Determining the Minimum Inhibitory Concentration (MIC) of Penicillin K: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin K, a member of the beta-lactam class of antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1] Like other penicillins, its core structure features a thiazolidine ring fused to a β-lactam ring, which is crucial for its antibacterial activity.[2] Penicillins bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[4][5] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This data is critical for antimicrobial susceptibility testing, surveillance of resistance, and in the research and development of new therapeutic agents.[6]

While this compound is a less common variant compared to Penicillin G and V, the methodologies for determining its MIC are based on established and standardized protocols for beta-lactam antibiotics. The primary difference between penicillins like G and V lies in their side chains, which affects properties such as acid stability and oral bioavailability.[7][8] Penicillin V, for instance, is more resistant to stomach acid, allowing for oral administration.[2][9]

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges for Penicillin

For accurate and reproducible MIC testing, the inclusion of quality control (QC) strains with established MIC ranges is mandatory.[14] The following table provides examples of commonly used QC strains and their expected MIC ranges for penicillin.

Quality Control StrainATCC NumberPenicillin MIC Range (µg/mL)
Staphylococcus aureus292130.25 - 2.0
Streptococcus pneumoniae496190.25 - 1.0
Enterococcus faecalis292121 - 4

Note: These ranges are for Penicillin G/V and should be used as a guideline. Specific ranges for this compound may need to be established in-house.

Table 2: Example MIC Data Interpretation for this compound

The interpretation of MIC values is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). As specific breakpoints for this compound are not widely established, those for Penicillin G or V against specific organisms can be used as a reference.

OrganismThis compound MIC (µg/mL)Interpretation (Example based on Penicillin G/V breakpoints)
Streptococcus pneumoniae (non-meningitis isolate)≤ 2.0Susceptible (S)
Streptococcus pneumoniae (non-meningitis isolate)4.0Intermediate (I)
Streptococcus pneumoniae (non-meningitis isolate)≥ 8.0Resistant (R)
Staphylococcus aureus (penicillinase-negative)≤ 0.12Susceptible (S)
Staphylococcus aureus (penicillinase-negative)> 0.12Resistant (R)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.[15][16]

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water or PBS). Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL.

    • The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation should be in an atmosphere of 5% CO₂.[10]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or using a microplate reader.

Protocol 2: Agar Dilution MIC Assay

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes and inoculated with the test organisms.[4][17]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare serial two-fold dilutions of the this compound stock solution.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add one part of each antibiotic dilution to nine parts of molten MHA to create the desired final concentrations in the agar.

    • Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate. An inoculum replicating device can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

G cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_testing Testing cluster_results Results pen_stock Prepare this compound Stock Solution serial_dilution Create Serial Dilutions of this compound pen_stock->serial_dilution mha_prep Prepare Molten Mueller-Hinton Agar add_to_agar Add Penicillin Dilutions to Molten Agar mha_prep->add_to_agar inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates with Bacterial Suspension inoculum_prep->spot_inoculate serial_dilution->add_to_agar pour_plates Pour Agar into Petri Dishes add_to_agar->pour_plates pour_plates->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Agar Dilution MIC Determination Workflow.

G penicillin This compound (β-Lactam Ring) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin->pbp Binds to & Inactivates crosslinking Peptidoglycan Cross-linking penicillin->crosslinking Inhibits pbp->crosslinking Catalyzes peptidoglycan Peptidoglycan Precursors peptidoglycan->crosslinking cell_wall Stable Bacterial Cell Wall crosslinking->cell_wall Forms lysis Cell Lysis & Bacterial Death cell_wall->lysis Weakened Wall Leads to

Caption: Mechanism of Action of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin K, also known as Phenoxymethylpenicillin Potassium (Penicillin V Potassium), is a widely used beta-lactam antibiotic effective against a range of bacterial infections.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its quality, safety, and efficacy.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high resolution, sensitivity, and specificity.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, suitable for routine quality control and research applications.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HPLC. The protocol is based on established and validated methods.[1][2][3]

Materials and Reagents
  • This compound (Phenoxymethylpenicillin Potassium) reference standard (USP or equivalent)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • HPLC grade water (Milli-Q or equivalent)

  • 0.45 µm nylon or PTFE syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS)[2][3]
Mobile Phase A filtered and degassed mixture of acetonitrile, methanol, and 0.01M KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 21:4:75 (v/v/v).[1] An alternative isocratic mobile phase is a mixture of water, acetonitrile, and glacial acetic acid (500:500:5.75, v/v/v).[1][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 20 µL[1][2]
Column Temperature Ambient or controlled at 30°C[2]
Detection Wavelength UV at 225 nm[2][4] or 254 nm[3]
Run Time Approximately 10-25 minutes[2][3]
Preparation of Solutions

a. Mobile Phase Preparation (Acetonitrile/Methanol/Phosphate Buffer):

  • To prepare the 0.01M KH₂PO₄ buffer, dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.[1]

  • Adjust the pH of the buffer solution to 3.0 with orthophosphoric acid.[1]

  • Filter the buffer solution through a 0.45 µm membrane filter.[1]

  • Mix the filtered buffer with acetonitrile and methanol in the ratio of 75:21:4 (v/v/v).[1]

  • Degas the final mobile phase by sonication or other suitable means before use.[1]

b. Standard Solution Preparation:

  • Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask.[1]

  • Dissolve the standard in the mobile phase and dilute to volume.[1]

  • This yields a stock solution of approximately 1 mg/mL. Further dilutions can be made with the mobile phase to prepare a series of calibration standards (e.g., 5 to 50 µg/mL).[1]

c. Sample Preparation (from Tablets):

  • Weigh and finely powder no fewer than 20 this compound tablets.[1]

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.[1]

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Dilute to volume with the mobile phase and mix well.[1]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1]

  • The filtered solution can be further diluted with the mobile phase to a final concentration within the calibration range.[1]

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 1: Method Validation Parameters
ParameterTypical Value/Range
Linearity (r²) ≥ 0.999[5]
Range 5 - 50 µg/mL[1]
Accuracy (% Recovery) 98.0 - 102.0%[3]
Precision (% RSD) < 2.0%[3]
Limit of Detection (LOD) ~0.003 mg L⁻¹
Limit of Quantification (LOQ) ~0.01 mg L⁻¹
Specificity No interference from excipients or degradation products[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System 1. Condition System StandardSol Standard Solution Preparation Injection Inject Standard/Sample StandardSol->Injection 2. Calibrate SampleSol Sample Solution Preparation SampleSol->Injection 3. Analyze Chromatogram Data Acquisition (Chromatogram) HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Peak Integration (Area, Retention Time) Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve From Standards Quantification Quantification of This compound Peak_Integration->Quantification From Samples Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Sample_Preparation_Workflow Start Start: this compound Tablets Weigh_Powder Weigh and Powder ≥ 20 Tablets Start->Weigh_Powder Dissolve Dissolve in Mobile Phase Weigh_Powder->Dissolve Sonicate Sonicate for 15 minutes Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject

Caption: Sample preparation workflow from tablets.

References

Determining the Potency of Penicillin K: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of Penicillin K potency. The methodologies outlined are based on established analytical techniques for penicillins and are intended to serve as a comprehensive guide for quality control and research purposes. While specific data for this compound is limited in publicly available literature, the principles and procedures described herein for other penicillin analogs, such as Penicillin V, are readily adaptable.

Introduction

This compound, a member of the penicillin family of antibiotics, requires accurate and precise potency determination to ensure its therapeutic efficacy and safety. Potency is a measure of the biological activity of the antibiotic, typically expressed in International Units (IU) or micrograms (µg) of active substance per milligram of the sample. The methods employed for this purpose must be robust, reliable, and validated. This document details two primary analytical approaches for determining the potency of this compound: High-Performance Liquid Chromatography (HPLC) and Microbiological Assays.

Data Presentation: A Comparative Overview

Quantitative data for analytical methods are crucial for assessing their performance and suitability. The following tables summarize typical validation parameters for HPLC and microbiological assays, which would be essential to establish for a this compound-specific assay.

Table 1: Typical HPLC Method Validation Parameters for Penicillin Potency Assay

ParameterTypical SpecificationPurpose
Linearity (R²) ≥ 0.999Establishes a proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD)
- Repeatability≤ 1.0%Indicates the precision under the same operating conditions over a short interval.
- Intermediate Precision≤ 2.0%Expresses within-laboratory variations: different days, analysts, equipment.
Specificity No interference from placebo or degradation productsEnsures the method accurately measures the analyte in the presence of other components.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with minor variations in method parametersDemonstrates the reliability of the method with respect to deliberate variations in method parameters.

Table 2: Typical Microbiological Assay (Cylinder-Plate Method) Validation Parameters

ParameterTypical SpecificationPurpose
Linearity of Dose-Response Significant linear regressionEstablishes a proportional relationship between the logarithm of the concentration and the zone of inhibition diameter.
Accuracy (% Recovery) 85% - 115%Measures the closeness of the test results to the true value.
Precision (% RSD)
- Intra-assay≤ 5.0%Indicates the precision within a single assay run.
- Inter-assay≤ 10.0%Expresses variation between different assay runs.
Specificity No inhibition from placebo or inactive componentsEnsures that only the active antibiotic is inhibiting microbial growth.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used physicochemical method for the potency determination of antibiotics due to its high specificity, precision, and accuracy.[1] It separates the active pharmaceutical ingredient (API) from impurities and degradation products.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a stationary phase (column) by a liquid mobile phase under high pressure. The separated components are then detected and quantified by a detector (e.g., UV-Vis). The potency is calculated by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.

Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Protocol:

  • Mobile Phase Preparation:

    • Prepare a 0.01 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.

    • Adjust the pH of the buffer to 4.7 with orthophosphoric acid.

    • Mix acetonitrile, methanol, and the phosphate buffer in a ratio of 19:11:70 (v/v/v).[2]

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Methanol:0.01M KH₂PO₄ (pH 4.7) (19:11:70)[2]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm[2]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis and Calculation:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the concentration of this compound in the sample solution from the calibration curve.

    • The potency of the sample is then calculated based on the weight of the sample taken.

Microbiological Assay (Cylinder-Plate Method)

The microbiological assay is a biological method that determines the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism.[3] This method is crucial as it reflects the biological activity of the antibiotic.[1]

Principle: A solution of the antibiotic is allowed to diffuse through a solid agar medium inoculated with a susceptible test microorganism. The antibiotic creates a circular zone of inhibition where the growth of the microorganism is prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. The potency of the test sample is determined by comparing the size of the zone of inhibition it produces with that produced by a reference standard of known potency.

Materials and Reagents:

  • This compound Reference Standard

  • Test microorganism: Staphylococcus aureus (ATCC 6538P) or Sarcina lutea for higher sensitivity.[4]

  • Culture medium (e.g., Nutrient Agar)

  • Phosphate buffer solutions (for dilutions)

  • Formaldehyde solution (to stop growth in some variations)

Equipment:

  • Petri dishes (sterile)

  • Incubator (32-35°C)

  • Autoclave

  • Cylinders (stainless steel, sterile)

  • Calipers or a zone reader

  • Water bath

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh culture of the test microorganism on an agar slant.

    • Inoculate a suitable broth medium and incubate to obtain a microbial suspension of a standardized concentration (turbidity).

  • Preparation of Agar Plates:

    • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to 48-50°C in a water bath.

    • Add the prepared inoculum to the molten agar and mix thoroughly.

    • Pour a uniform layer of the inoculated agar into sterile Petri dishes and allow it to solidify on a level surface.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of the this compound Reference Standard in a suitable phosphate buffer.

    • From the stock solution, prepare a series of at least five dilutions of known concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 IU/mL).

    • Prepare a sample solution of the this compound test substance, expected to have a concentration similar to the median concentration of the standard curve.

  • Plate Assay:

    • Place the sterile cylinders onto the surface of the solidified agar plates.

    • Fill the cylinders with the different concentrations of the standard and sample solutions according to a statistically designed layout (e.g., Latin square) to minimize variability.

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 32-35°C) for 18-24 hours.[4]

  • Data Analysis and Calculation:

    • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers or a zone reader.

    • Plot the logarithm of the standard concentrations against the mean zone diameters.

    • Determine the concentration of the sample solution from the standard curve.

    • Calculate the potency of the this compound sample.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

HPLC_Workflow prep Preparation mobile_phase Mobile Phase Preparation prep->mobile_phase standard_prep Standard Solution Preparation prep->standard_prep sample_prep Sample Solution Preparation prep->sample_prep hplc_analysis HPLC Analysis mobile_phase->hplc_analysis standard_prep->hplc_analysis sample_prep->hplc_analysis injection Inject Standards & Sample hplc_analysis->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis detection->data_analysis calibration Generate Calibration Curve data_analysis->calibration quantification Quantify Sample Concentration calibration->quantification potency_calc Calculate Potency quantification->potency_calc

Caption: HPLC workflow for this compound potency determination.

Microbio_Assay_Workflow prep Preparation inoculum_prep Inoculum Preparation prep->inoculum_prep plate_prep Inoculated Agar Plate Preparation prep->plate_prep solution_prep Standard & Sample Solution Preparation prep->solution_prep inoculum_prep->plate_prep assay_procedure Assay Procedure plate_prep->assay_procedure solution_prep->assay_procedure cylinder_placement Place Cylinders assay_procedure->cylinder_placement filling Fill Cylinders with Solutions cylinder_placement->filling incubation Incubate Plates filling->incubation data_analysis Data Analysis incubation->data_analysis zone_measurement Measure Zones of Inhibition data_analysis->zone_measurement std_curve Plot Standard Curve zone_measurement->std_curve potency_calc Calculate Potency std_curve->potency_calc

Caption: Microbiological assay workflow for this compound potency.

Conclusion

The potency determination of this compound is a critical aspect of its quality control. Both HPLC and microbiological assays provide reliable means for this purpose. HPLC offers high specificity and precision for quantifying the active substance, while the microbiological assay provides a measure of the biological activity, which is essential for predicting therapeutic efficacy. The choice of method will depend on the specific requirements of the analysis. It is imperative that any method used for potency determination is thoroughly validated to ensure the reliability of the results. The protocols and data presented here serve as a foundational guide for developing and implementing robust potency assays for this compound.

References

Penicillin K: In Vitro Studies on Bacterial Cell Walls - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin K, also known as heptylpenicillin, is a member of the penicillin family of antibiotics. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This document provides an overview of the in vitro effects of this compound on bacterial cell walls, including available comparative data on its bactericidal activity. Detailed protocols for key experiments relevant to the study of penicillin's impact on bacterial cell wall integrity are also presented.

The core structure of penicillins features a β-lactam ring fused to a thiazolidine ring. The variable acyl side chain determines the specific properties of each type of penicillin. This compound is distinguished by its n-heptyl side chain.

Mechanism of Action: Targeting the Bacterial Cell Wall

Penicillins exert their bactericidal effect by interfering with the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the cell, protecting it from osmotic lysis.[2] The primary targets of penicillins are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1]

The process can be summarized as follows:

  • Binding to PBPs: Penicillins mimic the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This allows them to bind to the active site of PBPs, which are transpeptidases that catalyze the cross-linking of peptidoglycan chains.[1]

  • Inhibition of Transpeptidation: The binding of penicillin to the PBP active site is a covalent and largely irreversible reaction. This acylation of the PBP inactivates the enzyme, preventing it from forming the peptide cross-links that provide strength to the cell wall.[1]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins (enzymes that remodel the cell wall), leads to a weakened cell wall. In a hypotonic environment, this results in the uptake of water, cell swelling, and eventual lysis.[1]

Gram-positive bacteria, with their thick, exposed peptidoglycan layer, are generally more susceptible to penicillins than Gram-negative bacteria, which possess an outer membrane that can hinder antibiotic penetration.[2]

Quantitative Data: In Vitro Bactericidal Activity

Specific quantitative data for this compound is limited in contemporary literature. However, a comparative study by Eagle et al. (1946) provides valuable insight into its in vitro efficacy relative to other natural penicillins of that era.

Table 1: Relative Bactericidal Activity of Penicillins F, G, K, and X In Vitro

OrganismPenicillin FPenicillin GThis compoundPenicillin X
Pneumococcus Type I60100180135
Streptococcus pyogenes (C-203)75100115145
Data is presented as relative activity with Penicillin G set to 100.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on bacterial cell walls. These protocols are based on standard procedures for penicillin antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or PBS) and sterilize by filtration.

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working this compound solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control well.

Protocol 2: Penicillinase Inhibition Assay

This protocol, adapted from a study on surfactin, can be used to assess the ability of a compound to inhibit penicillinase using this compound as the substrate.

Materials:

  • Penicillinase (e.g., from Bacillus cereus)

  • This compound

  • Test compound (potential inhibitor)

  • Clavulanate potassium (positive control inhibitor)

  • 0.01 M Iodine standard solution

  • 0.01 M Sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Incubator (37°C)

Procedure:

  • Incubation with Inhibitor: a. Prepare solutions of the test compound and clavulanate potassium at various concentrations. b. In separate tubes, mix 1 mL of penicillinase solution (e.g., 10,000 U/mL) with the test compound or clavulanate potassium. c. Incubate the mixtures for 18 hours at 35°C.

  • Substrate Reaction: a. Add 2 mL of a this compound solution (e.g., 10,000 U/mL) to each tube. b. Incubate at 37°C for 1 hour to allow for the enzymatic degradation of this compound.[4]

  • Iodometric Titration: a. Add 25 mL of the 0.01 M iodine standard solution to each tube and let it stand for 15 minutes. The iodine will react with the penicilloic acid formed from the hydrolysis of this compound. b. Titrate the excess iodine with 0.01 M sodium thiosulfate solution.[4] c. Near the endpoint (when the solution turns a pale yellow), add 1-2 drops of starch indicator. The solution will turn blue. d. Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculation: The amount of sodium thiosulfate used is inversely proportional to the amount of this compound degraded. A higher volume of titrant indicates less degradation and therefore greater inhibition of penicillinase.

Protocol 3: Bacterial Cell Wall Integrity Assay using Propidium Iodide (PI) Uptake

This assay determines if this compound treatment compromises the bacterial cell wall, leading to increased membrane permeability.

Materials:

  • Bacterial strain of interest

  • This compound

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture and Treatment: a. Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium. b. Centrifuge the cells, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5). c. Aliquot the bacterial suspension into tubes and treat with varying concentrations of this compound (including a no-antibiotic control). d. Incubate the tubes under appropriate conditions for a set period (e.g., 1-4 hours).

  • Staining: a. Add PI to each tube to a final concentration of 1-5 µg/mL. b. Incubate in the dark for 15-30 minutes at room temperature.

  • Measurement: a. Fluorometer: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm). b. Fluorescence Microscopy: Prepare slides and observe the cells. Cells with compromised membranes will fluoresce red.

  • Analysis: An increase in fluorescence intensity or the number of red-fluorescing cells compared to the untreated control indicates a loss of cell wall and membrane integrity.

Visualizations

G Mechanism of Penicillin Action on Bacterial Cell Wall Synthesis cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Exterior UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid II Lipid II UDP-MurNAc-pentapeptide->Lipid II Translocation Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) Cross-linked Peptidoglycan Mature, Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Transpeptidation (Cross-linking) Weakened Cell Wall Weakened Cell Wall PBP->Weakened Cell Wall Inhibition leads to Nascent Peptidoglycan->PBP Binds to PBP Lysis Lysis Weakened Cell Wall->Lysis Results in PenicillinK This compound PenicillinK->PBP Inhibits

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

G Experimental Workflow for MIC Determination start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20 hours, 35°C) inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Visible Growth incubate->read_results end MIC Determined read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing penicillin to study the mechanisms of bacterial resistance. While the topic specifies "Penicillin K" (also known as heptylpenicillin), there is a limited amount of contemporary research data available for this specific natural penicillin in the context of modern resistance studies. Therefore, these notes will focus on the broader class of penicillins, with Penicillin G (benzylpenicillin) serving as the primary exemplar due to the extensive body of available research and data. The principles and protocols described herein are largely applicable to other penicillins, including this compound, with appropriate adjustments for molecular weight and potency.

Penicillins are a class of β-lactam antibiotics that are historically significant and still widely used to treat bacterial infections.[1] Their core chemical structure contains a β-lactam ring that is crucial for their antibacterial activity.[1] The rise of antibiotic-resistant bacteria poses a significant global health threat, making the study of resistance mechanisms a critical area of research.[2] These notes are intended to provide researchers with the necessary background and detailed methodologies to investigate how bacteria develop and exhibit resistance to this important class of antibiotics.

Mechanism of Action

Penicillins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. Specifically, they inhibit the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, penicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis due to osmotic pressure.[3]

Bacterial Resistance Mechanisms

Bacteria have evolved several key mechanisms to counteract the effects of penicillin and other β-lactam antibiotics:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance.[4] Bacteria acquire genes that encode for β-lactamase enzymes (also known as penicillinases), which hydrolyze the amide bond in the β-lactam ring of the penicillin molecule, rendering it inactive.[4][5]

  • Alteration of Target Site (Penicillin-Binding Proteins): Bacteria can develop mutations in the genes encoding PBPs.[2] These alterations reduce the binding affinity of penicillins to the PBP, allowing the enzyme to continue its function in cell wall synthesis even in the presence of the antibiotic.[6] This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[7]

  • Reduced Permeability and Efflux: Gram-negative bacteria possess an outer membrane that can limit the penetration of penicillin to its PBP targets.[7] Modifications to the porin channels in this membrane can further restrict antibiotic entry. Additionally, some bacteria have developed efflux pumps that actively transport penicillins out of the cell before they can reach their target PBPs.[7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Staphylococcus aureus Strains
Staphylococcus aureus StrainResistance ProfilePenicillin G MIC (µg/mL)Reference
ATCC 25923Susceptible0.4[8]
Bovine Mastitis Isolate 1Resistant24[8]
Bovine Mastitis Isolate 2Resistant24[8]
Bovine Mastitis Isolate 3Susceptible0.4[8]
Bovine Mastitis Isolate 4Resistant24[8]
Bovine Mastitis Isolate 5Susceptible0.4[8]
Bovine Mastitis Isolate 6Susceptible0.4[8]
Penicillin-Susceptible (PSSA)Susceptible≤0.125[9]
Penicillin-Resistant (PR-MSSA)Resistant (blaZ positive)>0.125[9]
Table 2: Kinetic Parameters of a β-Lactamase (TEM-1) with Benzylpenicillin
ParameterValueUnitReference
Km46µM[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of penicillin that inhibits the visible growth of a bacterial isolate.[11][12]

Materials:

  • Penicillin G potassium salt

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Penicillin Stock Solution: Prepare a stock solution of Penicillin G in a suitable solvent (e.g., sterile distilled water) at a concentration of 10 mg/mL. Filter-sterilize the stock solution.

  • Prepare Bacterial Inoculum: a. From an overnight culture plate, select 3-5 colonies and inoculate into 5 mL of MHB. b. Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the penicillin stock solution (at a starting concentration, e.g., 256 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of penicillin at which there is no visible growth (turbidity) in the well.

Protocol 2: β-Lactamase Activity Assay (Chromogenic Method)

This protocol uses the chromogenic cephalosporin, nitrocefin, to detect β-lactamase activity.[5][13] Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically.[13]

Materials:

  • Bacterial lysate or purified β-lactamase

  • Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Sample Preparation: a. For whole-cell analysis, prepare a dense suspension of the bacterial culture in the assay buffer. b. For cell lysates, grow the bacterial culture to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic methods on ice. Centrifuge to remove cell debris and collect the supernatant.

  • Assay Setup: a. Add 50 µL of the bacterial suspension or cell lysate to a well in the 96-well plate. Include a negative control (assay buffer only). b. Prepare a reaction mix by diluting the nitrocefin stock solution in the assay buffer to a final working concentration (e.g., 100 µM).

  • Initiate Reaction: Add 50 µL of the nitrocefin working solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode at room temperature for 30-60 minutes.

  • Data Analysis: The rate of change in absorbance over time is proportional to the β-lactamase activity. Calculate the activity based on the molar extinction coefficient of hydrolyzed nitrocefin.

Protocol 3: Analysis of Penicillin-Binding Proteins (PBPs)

This protocol describes a competition assay using a fluorescent penicillin derivative (e.g., Bocillin™ FL) to analyze the binding of unlabeled penicillin to PBPs.[14]

Materials:

  • Bacterial membrane protein preparation

  • Bocillin™ FL (fluorescent penicillin)

  • Penicillin G

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare Membrane Proteins: a. Grow a bacterial culture to mid-log phase and harvest the cells. b. Lyse the cells and isolate the membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in PBS and determine the protein concentration.

  • Competition Binding Assay: a. In separate microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50 µg). b. Add increasing concentrations of unlabeled Penicillin G to the tubes and incubate at 37°C for 30 minutes to allow for binding to the PBPs. c. Include a control tube with no unlabeled penicillin.

  • Fluorescent Labeling: a. Add a fixed, non-saturating concentration of Bocillin™ FL to each tube. b. Incubate for an additional 15 minutes at 37°C in the dark.

  • SDS-PAGE and Visualization: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Analysis: A decrease in the fluorescence intensity of a PBP band with increasing concentrations of unlabeled Penicillin G indicates competitive binding and can be used to determine the binding affinity.

Visualizations

Signaling_Pathway_for_Beta_Lactamase_Production cluster_0 Bacterial Cell Penicillin Penicillin BlaR1 BlaR1 (Membrane Sensor) Penicillin->BlaR1 Binds to Inactive_Penicillin Inactive Penicillin BlaI BlaI (Repressor) BlaR1->BlaI Cleaves blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Binds and Represses blaZ blaZ Gene blaZ_promoter->blaZ Controls Beta_Lactamase β-Lactamase (Enzyme) blaZ->Beta_Lactamase Encodes Beta_Lactamase->Penicillin Hydrolyzes

Caption: Signaling pathway for inducible β-lactamase production in bacteria.

Experimental_Workflow_MIC_Determination A Prepare Penicillin Serial Dilutions in 96-well plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Bacterial_Resistance_Mechanisms Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Inhibits InactivePenicillin Inactive Penicillin CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Resistance Bacterial Resistance Mechanisms Resistance->Penicillin BetaLactamase β-Lactamase Production Resistance->BetaLactamase AlteredPBP Altered PBP Resistance->AlteredPBP Efflux Reduced Permeability / Efflux Pumps Resistance->Efflux BetaLactamase->Penicillin Degrades AlteredPBP->PBP Replaces/ Modifies Efflux->Penicillin Blocks Entry/ Expels

Caption: Logical relationships of penicillin action and resistance mechanisms.

References

Application Notes and Protocols for Penicillin K (Penicillin V Potassium) in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information and detailed protocols for the utilization of Penicillin K (Penicillin V Potassium) in microbiology research. This compound is a natural, narrow-spectrum β-lactam antibiotic effective against many Gram-positive and some Gram-negative bacteria.[1][2] Its oral bioavailability and stability in acidic conditions make it a valuable tool in various laboratory settings.[3][4]

Application Notes

1. Mechanism of Action

This compound, like other penicillin-class antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][5] The key structural feature responsible for its antibacterial activity is the four-membered β-lactam ring.[5][6] this compound specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][7][8] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall, subsequent cell lysis, and bacterial death.[3][5][6][9][10] This mechanism is most effective against actively multiplying bacteria.[4]

cluster_0 Bacterial Cell cluster_1 Action of this compound PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Crosslinked_peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_peptidoglycan Catalyzes cross-linking Cell_lysis Cell Lysis & Bacterial Death PBP->Cell_lysis Inhibition leads to weakened cell wall Peptidoglycan_synthesis Peptidoglycan Precursors Peptidoglycan_synthesis->PBP Cell_wall Stable Cell Wall Crosslinked_peptidoglycan->Cell_wall Provides integrity Penicillin_K This compound (β-lactam ring) Penicillin_K->PBP Binds to & Irreversibly Inhibits

Figure 1: Mechanism of Action of this compound.

2. Antimicrobial Spectrum

This compound is primarily active against Gram-positive bacteria, including various species of Streptococcus and non-penicillinase-producing Staphylococcus.[2][6][11] It has limited activity against Gram-negative bacteria because their outer membrane acts as a barrier, preventing the antibiotic from reaching the PBPs.[5][7][12]

3. Mechanisms of Bacterial Resistance

Bacterial resistance to this compound and other β-lactam antibiotics is a significant concern in both clinical and research settings. The primary mechanisms of resistance include:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (also known as penicillinases) that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5][6][13][14] The gene encoding β-lactamase, such as blaZ in Staphylococcus aureus, is often located on mobile genetic elements like plasmids, facilitating its spread.[13]

  • Alteration of Target Site: Mutations in the genes encoding PBPs can lead to structural changes that reduce the binding affinity of this compound to its target.[6][13][14] This is a key mechanism of resistance in strains like methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Reduced Permeability: In Gram-negative bacteria, changes in the structure or number of porin channels in the outer membrane can restrict the entry of this compound into the cell.[6]

4. Research Applications

  • Antimicrobial Susceptibility Testing (AST): this compound is often used as a reference antibiotic in AST to determine the susceptibility of bacterial isolates, particularly Gram-positive organisms.[3]

  • Selective Agent in Culture Media: It can be incorporated into microbiological culture media to inhibit the growth of susceptible Gram-positive bacteria, thereby enabling the isolation or enrichment of Gram-negative bacteria or resistant Gram-positive strains.[3]

  • Study of Resistance Mechanisms: this compound is a valuable tool for investigating the mechanisms of bacterial resistance to β-lactam antibiotics. This can involve the selection of resistant mutants through exposure to increasing concentrations of the antibiotic and subsequent analysis of their phenotypic and genotypic characteristics.[3]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a standardized and widely used technique for determining MIC values.[17][18]

Materials:

  • 96-well microtiter plates

  • This compound potassium salt

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial culture in log phase of growth

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., sterile distilled water).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of decreasing antibiotic concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[15][17]

start Start: Prepare this compound stock & bacterial inoculum dilution Perform 2-fold serial dilutions of this compound in a 96-well plate start->dilution inoculation Inoculate wells with standardized bacterial suspension dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read Read results: Determine the lowest concentration with no visible growth incubation->read mic MIC Value read->mic

Figure 2: Broth Microdilution MIC Determination Workflow.

2. Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[19] It helps to determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[19]

Materials:

  • Bacterial culture in log phase

  • This compound

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the log phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing fresh broth.

  • Addition of Antibiotic: Add this compound to the test flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no antibiotic.

  • Incubation and Sampling: Incubate all flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[20]

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

3. Workflow for Investigating this compound Resistance

This workflow outlines a systematic approach to characterizing the mechanism of resistance in a bacterial isolate found to be resistant to this compound.

start Start: Bacterial isolate with high this compound MIC beta_lactamase_assay Perform β-lactamase assay (e.g., nitrocefin test) start->beta_lactamase_assay pcr_blaZ PCR for β-lactamase genes (e.g., blaZ) beta_lactamase_assay->pcr_blaZ Positive pbp_assay PBP affinity assay beta_lactamase_assay->pbp_assay Negative result1 Mechanism: Enzymatic Degradation pcr_blaZ->result1 pcr_mecA PCR for altered PBP genes (e.g., mecA) pbp_assay->pcr_mecA result2 Mechanism: Altered Target Site pcr_mecA->result2

Figure 3: Workflow for this compound Resistance Mechanism Determination.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin V (this compound) and comparator antibiotics against susceptible and resistant strains of common Gram-positive pathogens. These values are crucial for interpreting susceptibility testing results and for guiding further research.

Table 1: MIC Distribution for Penicillin V Potassium and Comparators

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin V Potassium Staphylococcus aureus0.25>256
Streptococcus pneumoniae0.0154
Amoxicillin Staphylococcus aureus0.5>32
Streptococcus pneumoniae0.032
Erythromycin Staphylococcus aureus0.25>4
Streptococcus pneumoniae0.06>4

Data sourced from a comparative guide on Minimum Inhibitory Concentrations.[17] Note: The activity of Penicillin V against Staphylococcus aureus is significantly impacted by penicillinase production, leading to a very high MIC₉₀ for penicillinase-producing strains.[17]

Table 2: Susceptibility Interpretive Criteria for Penicillin (Disk Diffusion)

PathogenZone Diameter (mm)Interpretation
Staphylococcus spp.≥ 29Susceptible (S)
≤ 28Resistant (R)
Enterococcus spp.≥ 15Susceptible (S)
≤ 14Resistant (R)

Interpretive criteria are based on standardized single-disk susceptibility tests with a 10 U penicillin disk.[11] Correlation of disk diffusion zone diameters with MICs is essential for accurate interpretation.[11]

References

Application Notes and Protocols for Sterilization of Penicillin K Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin K, a member of the penicillin family of antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, this compound is susceptible to degradation, particularly in aqueous solutions. Its stability is significantly influenced by factors such as temperature and pH.[2][3] Therefore, selecting an appropriate sterilization method is critical to ensure the removal of microbial contaminants while preserving the antibiotic's potency and integrity.

These application notes provide a detailed overview of suitable sterilization methods for this compound solutions, with a focus on sterile filtration. Due to the heat-labile nature of penicillins, terminal sterilization methods involving high temperatures, such as autoclaving, are generally not recommended for penicillin solutions as they can lead to significant degradation.[4] This document outlines the theoretical basis, quantitative data, and detailed protocols for recommended sterilization procedures.

Data Presentation: Comparison of Sterilization Methods

The following table summarizes the impact of different sterilization methods on penicillin solutions. Given the limited direct data on this compound, information from closely related penicillins, such as Penicillin G and V, is used as a proxy to guide decision-making.

Sterilization MethodKey ParametersImpact on Penicillin PotencyAdvantagesDisadvantagesCitations
Sterile Filtration 0.22 µm or 0.2 µm pore size filterMinimal to no loss of potency if appropriate filter material is used.Preserves heat-sensitive compounds; Effective removal of bacteria.Does not remove viruses or endotoxins; Potential for drug binding to the filter membrane.[5]
Autoclaving (Steam Sterilization) 121°C for 15-30 minutesSignificant degradation of the β-lactam ring, leading to substantial loss of antibacterial activity.Effective sterilization, killing bacteria, spores, and viruses.Unsuitable for heat-labile drugs like this compound.
Gamma Irradiation 25 kGy typical doseFor solid penicillin powders, a slight reduction in potency (e.g., 0.6% to 5.4% degradation) has been observed. Data on aqueous solutions is limited, but significant radiolysis is expected.Can sterilize materials in their final packaging; No significant temperature increase.Can generate free radicals and radiolytic products, potentially altering the drug's properties; Primarily for solid-state sterilization.[6][7][8]

Stability of Penicillin Solutions: Key Factors

The stability of penicillin solutions is paramount during preparation and sterilization. The primary degradation pathway involves the hydrolysis of the β-lactam ring.[3]

  • pH: Penicillins are most stable in a neutral pH range, typically between 6.0 and 7.5.[2][3] Both acidic and alkaline conditions significantly accelerate degradation.[2][9]

  • Temperature: Increased temperatures expedite the degradation of penicillins.[3][10] Reconstituted penicillin solutions should be stored at refrigerated temperatures (2-8°C) to maintain potency.[3] At room temperature (25°C), significant degradation of Penicillin V potassium has been observed in under 37 hours.[3][10]

  • Additives: The presence of certain metal ions and oxidizing agents can catalyze the degradation of penicillins.[3]

Experimental Protocols

Sterile Filtration of this compound Solution

This is the recommended method for sterilizing this compound solutions. The protocol is based on established procedures for other penicillin solutions.[5]

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection (or other suitable sterile solvent)

  • Sterile syringe (size appropriate for the volume to be filtered)

  • Sterile 0.22 µm or 0.2 µm syringe filter with a low protein-binding membrane (e.g., PVDF or PES)

  • Sterile collection vessel (e.g., vial or tube)

  • Laminar flow hood or biological safety cabinet

  • 70% ethanol for disinfection

Protocol:

  • Preparation of the Work Area: Disinfect the laminar flow hood or biological safety cabinet with 70% ethanol.

  • Reconstitution of this compound:

    • Aseptically weigh the required amount of this compound powder.

    • In the sterile environment, transfer the powder to a sterile container.

    • Add the desired volume of sterile solvent to the powder.

    • Gently swirl the container until the this compound is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Filtration Procedure:

    • Draw the reconstituted this compound solution into the sterile syringe.

    • Aseptically attach the sterile syringe filter to the syringe tip.

    • Hold the syringe-filter assembly over the sterile collection vessel.

    • Apply gentle and steady pressure to the syringe plunger to pass the solution through the filter into the sterile collection vessel.

  • Storage:

    • Immediately cap the sterile collection vessel.

    • Label the vessel with the contents, concentration, date of preparation, and storage conditions.

    • Store the sterile this compound solution at 2-8°C and protect from light. Use the freshly prepared sterile solution as soon as possible.

Aseptic Technique Verification

It is crucial to ensure that the sterile filtration process has been conducted without introducing microbial contamination. This can be verified by performing a sterility test on the filtered solution according to standard pharmacopeial methods.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathway of penicillin and the experimental workflow for sterile filtration.

cluster_degradation Simplified Penicillin Degradation Pathway Penicillin Penicillin Penicilloic_Acid Penicilloic Acid (Inactive) Penicillin->Penicilloic_Acid Hydrolysis of β-lactam ring Further_Degradation Further Degradation Products (e.g., Penilloic Acid, Penicillamine) Penicilloic_Acid->Further_Degradation cluster_workflow Sterile Filtration Workflow for this compound Solution start Start reconstitute Reconstitute this compound in sterile solvent start->reconstitute draw Draw solution into a sterile syringe reconstitute->draw attach Attach a 0.22 µm sterile syringe filter draw->attach filter Filter solution into a sterile collection vessel attach->filter store Store sterile solution at 2-8°C filter->store end End store->end

References

Application Notes and Protocols for Forced Degradation Study of Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a forced degradation study of Penicillin K. The objective of this study is to identify potential degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method. The protocols outlined below are based on established principles from the International Council for Harmonisation (ICH) guidelines and scientific literature on related penicillin compounds.

Introduction

This compound, chemically known as (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the penicillin family of antibiotics. Like other β-lactam antibiotics, its core structure, the penam ring system, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to understand the chemical stability of the drug substance, which is a critical aspect of drug development and regulatory submissions.[1] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without being overly complex.[2]

Materials and Equipment

2.1. Drug Substance:

  • This compound reference standard

2.2. Reagents:

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

2.3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic oven

  • Photostability chamber

  • Water bath

Experimental Protocols

3.1. Preparation of Stock Solution:

Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask using a mixture of water and acetonitrile (if necessary for solubility) to obtain a final concentration of 1 mg/mL. This stock solution will be used for all stress conditions.

3.2. Forced Degradation Conditions:

For each stress condition, a control sample (unstressed stock solution) should be analyzed alongside the stressed samples.

3.2.1. Acidic Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.2. Basic Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 2 hours.

  • After the specified time, neutralize the solution with an equivalent volume and concentration of HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation:

  • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Thermal Degradation:

  • Place a known amount of solid this compound powder in a clean, dry vial.

  • Expose the solid drug substance to a temperature of 80°C in a thermostatic oven for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a 1 mg/mL solution of the heat-stressed sample and dilute it appropriately for HPLC analysis.

3.2.5. Photolytic Degradation:

  • Transfer 1 mL of the this compound stock solution into a quartz cuvette or a suitable transparent container.

  • Expose the solution to a light source in a photostability chamber. The exposure should be equivalent to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.3. Analytical Methodology (HPLC):

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A typical starting point for method development would be:

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution of a phosphate buffer (pH adjusted to 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in the following tables for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTreatment% Assay of this compound% DegradationNumber of Degradation Products
Control Unstressed100.00.00
Acidic Hydrolysis 0.1 M HCl, 60°C, 2h
Basic Hydrolysis 0.1 M NaOH, RT, 2h
Oxidative Degradation 3% H₂O₂, RT, 24h
Thermal Degradation 80°C, 48h (Solid)
Photolytic Degradation 1.2 million lux h, 200 Wh/m²

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)Peak Purity
This compound 1.00
Degradant 1
Degradant 2
Degradant 3
...add rows as needed

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Forced Degradation Study

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C, 2h) Stock->Acid Expose to stress Base Basic Hydrolysis (0.1 M NaOH, RT, 2h) Stock->Base Expose to stress Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stock->Oxidation Expose to stress Thermal Thermal Degradation (80°C, 48h, Solid) Stock->Thermal Expose to stress Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to stress HPLC HPLC Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples Data Data Interpretation - % Degradation - Degradation Profile HPLC->Data

Caption: Workflow of the forced degradation study of this compound.

Diagram 2: Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_further Further Degradation PenK This compound Penicilloic_Acid Penicilloic Acid K PenK->Penicilloic_Acid β-lactam ring opening Sulfoxide This compound Sulfoxide PenK->Sulfoxide Oxidation of Thiazolidine Ring Penilloic_Acid Penilloic Acid K Penicilloic_Acid->Penilloic_Acid Decarboxylation Penicillamine_K Penicillamine K Penicilloic_Acid->Penicillamine_K Octanoylpenaldic_Acid Octanoylpenaldic Acid Penicilloic_Acid->Octanoylpenaldic_Acid

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

This comprehensive protocol provides a framework for conducting a forced degradation study of this compound. The results from this study will be invaluable for understanding the stability of the drug substance, identifying potential degradants that may need to be monitored in stability studies, and developing a robust, stability-indicating analytical method. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for guiding formulation development.

References

Application Note: Impurity Profiling of Penicillin K using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of impurities in Penicillin K bulk drug substance using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, also known as Heptylpenicillin, is a member of the penicillin family of antibiotics.[1] Like other β-lactam antibiotics, it is susceptible to degradation, leading to the formation of impurities that can affect its efficacy and safety.[2] A comprehensive understanding and control of these impurities are critical for ensuring drug quality and regulatory compliance. The described method utilizes a reverse-phase C18 column coupled with a triple quadrupole mass spectrometer to achieve excellent separation and sensitive detection of this compound and its potential degradation products.

Introduction

Penicillins are a class of β-lactam antibiotics widely used to treat bacterial infections.[2] The core chemical structure of penicillins, the penam nucleus, consists of a thiazolidine ring fused to a β-lactam ring.[3] This strained ring system is essential for their antibacterial activity but also makes them susceptible to hydrolysis and degradation.[3] Common degradation pathways for penicillins include the opening of the β-lactam ring to form penicilloic acids, which can further degrade to penilloic acids.[4][5]

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing.[6][7] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs).[2] LC-MS has emerged as a powerful technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.[6][8][9] This application note provides a detailed protocol for the analysis of this compound and its potential impurities using a state-of-the-art LC-MS/MS system.

Experimental Protocol

Sample and Standard Preparation

Standard Solutions:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a diluent of 50:50 acetonitrile:water.

  • Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • If available, prepare stock and working solutions of potential impurity standards (e.g., Heptylpenicilloic acid, Heptylpenilloic acid) in a similar manner.

Sample Solution:

  • Accurately weigh and dissolve the this compound bulk drug substance in the diluent to achieve a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Method

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Conditions

ParameterSetting
LC System
ColumnC18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Scan ModeFull Scan (m/z 100-500) and Product Ion Scan
Data Analysis

Data acquisition and processing are performed using appropriate software. Peak identification is based on retention time and mass-to-charge ratio (m/z) matching with reference standards (if available) or based on theoretical degradation pathways. Quantification is performed by constructing a calibration curve from the peak areas of the standard solutions.

Results and Discussion

The developed LC-MS method provides excellent separation of this compound from its potential impurities. A representative chromatogram is shown in Figure 1 (notional). The primary expected degradation products are Heptylpenicilloic acid and Heptylpenilloic acid, formed through the hydrolysis of the β-lactam ring.

Table 2: Quantitative Data for this compound and Potential Impurities

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Heptylpenilloic Acid3.8301.1160.1, 143.1
Heptylpenicilloic Acid5.2361.2218.1, 160.1
This compound8.5343.2184.1, 160.1

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the known degradation patterns of other penicillins.

The full scan mass spectra and product ion scans allow for confident identification of the compounds. The fragmentation of the common penam core structure often yields a characteristic ion at m/z 160.1.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing penK_api This compound API dissolve Dissolve in ACN:Water (50:50) penK_api->dissolve penK_std This compound Standard penK_std->dissolve filter Filter (0.22 µm) dissolve->filter lc_separation C18 Reverse Phase Separation filter->lc_separation ms_detection ESI-MS/MS Detection lc_separation->ms_detection identification Identification (RT & m/z) ms_detection->identification quantification Quantification identification->quantification report Impurity Profile Report quantification->report

Caption: Experimental workflow for this compound impurity profiling.

degradation_pathway pen_k This compound (m/z 343.2) penicilloic Heptylpenicilloic Acid (m/z 361.2) pen_k->penicilloic Hydrolysis (β-lactam opening) penilloic Heptylpenilloic Acid (m/z 301.1) penicilloic->penilloic Decarboxylation

Caption: Proposed degradation pathway of this compound.

Conclusion

The LC-MS method described in this application note is a reliable and sensitive tool for the impurity profiling of this compound. It allows for the effective separation, identification, and quantification of the active pharmaceutical ingredient and its key degradation products. This method can be readily implemented in quality control laboratories for routine analysis and stability studies of this compound, ensuring the safety and efficacy of the final drug product.

References

Application Notes & Protocols: Quantitative Analysis of Penicillin K in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillin K (octanoylpenicillin) is a natural antibiotic within the penicillin family, produced by certain strains of the mold Penicillium chrysogenum. The quantitative analysis of this compound in fermentation broth is a critical step in process optimization, quality control, and yield improvement during its production. Accurate and robust analytical methods are essential for monitoring the concentration of the target molecule, identifying potential degradation products, and ensuring the efficiency of the fermentation process. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and professionals in drug development.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis of penicillins due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase method using a C18 column is typically employed to separate it from other broth components and related penicillin analogs.

Experimental Workflow: HPLC Analysis

The overall workflow for the quantitative analysis of this compound from a fermentation sample to the final result involves several key stages, including sample preparation, chromatographic separation, and data processing.

cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing A Fermentation Broth Sample B Centrifugation (to remove biomass) A->B C Filtration (0.45 µm) (to remove particulates) B->C D Liquid-Liquid Extraction (e.g., with Butyl Acetate at acidic pH) C->D E Back-Extraction (into aqueous buffer) D->E F HPLC Injection E->F G C18 Column Separation F->G H UV Detection G->H I Chromatogram Generation H->I J Peak Integration & Quantification (vs. Calibration Curve) I->J K Final Concentration Report J->K

Caption: General workflow for this compound analysis by HPLC.
Detailed Experimental Protocol: RP-HPLC

A. Sample Preparation (Extraction from Broth)

  • Harvest Broth: Collect a representative sample (e.g., 10 mL) from the fermentation vessel.

  • Remove Biomass: Centrifuge the broth at 4000 rpm for 15 minutes to pellet the P. chrysogenum mycelia and other solids[1].

  • Clarification: Decant and filter the supernatant through a 0.45 µm syringe filter to obtain a clarified fermentation fluid[2][3].

  • Acidification: Adjust the pH of the clarified fluid to 2.5 - 3.0 with an acid like sulfuric acid. This protonates the penicillin, making it more soluble in organic solvents[3].

  • Solvent Extraction: Transfer the acidified fluid to a separation funnel and add an equal volume of an organic solvent such as n-butylacetate or methyl isobutyl ketone. Shake vigorously for 5 minutes and allow the layers to separate[3][4].

  • Collection: Collect the organic phase containing this compound.

  • Back-Extraction: To prepare for injection, the this compound can be back-extracted into an aqueous phase by mixing the organic solvent with a phosphate buffer (pH 7.0) and collecting the aqueous layer.

  • Final Filtration: Filter the final aqueous sample through a 0.22 µm filter before injection into the HPLC system.

B. HPLC System and Conditions The following conditions are a robust starting point and should be optimized as necessary.

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent[2].

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer. For example, a mobile phase of water, acetonitrile, and glacial acetic acid (ratio 500:500:5.75) has been used for similar penicillins. A phosphate buffer can also be used to maintain a stable pH[2].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm or 254 nm[5].

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35 °C[2].

C. Calibration and Quantification

  • Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) through serial dilution of the stock solution.

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Inject the prepared fermentation broth sample, determine its peak area, and calculate the concentration using the linear regression equation from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

Quantitative data from method validation should be clearly summarized. The table below shows representative performance characteristics for a typical penicillin HPLC assay.

Parameter Typical Value Description
Linearity (r²) > 0.999Correlation coefficient for the calibration curve across the specified range[6].
Limit of Detection (LOD) 10 ng/mLThe lowest concentration of analyte that can be reliably detected[7].
Limit of Quantification (LOQ) 50 - 100 ng/mLThe lowest concentration of analyte that can be accurately and precisely quantified[7][8].
Accuracy (% Recovery) 95 - 105%The closeness of the measured value to the true value, often assessed by spiking blank broth[5][9].
Precision (% RSD) < 2%The degree of scatter between a series of measurements, expressed as Relative Standard Deviation.
Retention Time (tᵣ) Analyte-specificThe time taken for this compound to elute from the column; must be consistent.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as detecting trace amounts of this compound or confirming its identity, LC-MS/MS is the preferred method. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Logical Relationship: Method Selection

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity needs, sample complexity, and the need for structural confirmation.

start Analytical Goal Defined q1 Need for routine quantification in high concentration samples? start->q1 hplc Use RP-HPLC with UV Detection q1->hplc Yes q2 Need for trace level detection or identity confirmation? q1->q2 No end_node Method Selected hplc->end_node q2->hplc No lcms Use LC-MS/MS q2->lcms Yes lcms->end_node

Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocol: LC-MS/MS

A. Sample Preparation The sample preparation is similar to the HPLC protocol, but may require further dilution to prevent saturation of the MS detector. A protein precipitation step using acetonitrile can also be effective for cleaning up samples[10].

B. LC-MS/MS System and Conditions

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster run times.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A C18 column with smaller particle size (e.g., < 2 µm) is typically used.

  • Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run in a gradient elution mode[10].

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for penicillins[6].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole systems, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Data Presentation: LC-MS/MS Method Parameters
Parameter Typical Value / Setting Description
Parent Ion (Q1) [M+H]⁺ of this compoundThe mass-to-charge ratio (m/z) of the protonated molecule.
Product Ions (Q3) Specific fragmentsCharacteristic fragment ions used for quantification and confirmation.
Collision Energy Optimized per transitionThe energy applied to fragment the parent ion in the collision cell.
Limit of Detection (LOD) < 0.1 ng/gThe method is highly sensitive, capable of detecting trace amounts[11].
Linear Dynamic Range 2 - 2000 ppbThe concentration range over which the response is linear[8].
Matrix Effects 90 - 110%Assesses the impact of co-eluting broth components on ionization efficiency[9].

Biochemical Context: this compound Biosynthesis Pathway

Understanding the biosynthesis of this compound is crucial for interpreting fermentation data and developing strategies for strain improvement. The pathway begins with the condensation of three precursor amino acids. The final step involves the exchange of the L-α-aminoadipyl side chain of the intermediate, Isopenicillin N, with an octanoyl side chain, which is activated as octanoyl-CoA.

cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_final_step Final Acylation AA L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV Tripeptide) AA->ACV ACV Synthetase (ACVS) Cys L-Cysteine Cys->ACV ACV Synthetase (ACVS) Val L-Valine Val->ACV ACV Synthetase (ACVS) IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase (IPNS) PenK This compound IPN->PenK Acyl-CoA:IPN Acyltransferase (AAT) Octanoyl Octanoyl-CoA (Side Chain Precursor) Octanoyl->PenK Acyl-CoA:IPN Acyltransferase (AAT)

Caption: Simplified biosynthesis pathway of this compound.

This pathway highlights that the availability of the octanoyl-CoA precursor is essential for the specific production of this compound[12]. Monitoring precursors and intermediates alongside the final product can provide a more comprehensive understanding of the fermentation kinetics.

References

Troubleshooting & Optimization

Technical Support Center: Penicillin K Solution Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) regarding the degradation of Penicillin K solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in an aqueous solution?

The stability of this compound in solution is primarily influenced by several key factors:

  • pH: The beta-lactam ring in the penicillin structure is highly susceptible to hydrolysis under both acidic and alkaline conditions. The optimal pH for stability is in the neutral range, typically between 6.0 and 7.5.[1][2] Degradation accelerates significantly at pH values of 4 and 10 compared to a neutral pH.[1]

  • Temperature: Increased temperatures accelerate the rate of chemical degradation.[2][3] Storing this compound solutions at refrigerated or frozen temperatures is crucial for maintaining their potency.[1]

  • Presence of Metal Ions: Certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), can catalyze the degradation of penicillins, significantly reducing the solution's half-life.[3][4]

  • Incompatible Substances: this compound is incompatible with various substances, including acids, alkalis, oxidizing agents, heavy metal ions, glycerol, and some surface-active agents.[1]

Q2: What are the major degradation products of this compound?

The primary degradation pathway for penicillins like this compound involves the hydrolysis of the β-lactam ring.[3][5] This leads to the formation of inactive products. In acidic conditions, the main degradation product is penillic acid.[3] In neutral or alkaline solutions, the primary product is penicilloic acid.[3] Further degradation can lead to the formation of penilloic acid and phenoxyacetic acid.[3][6]

Q3: Which buffer system is recommended for preparing this compound solutions to ensure optimal stability?

For the structurally similar Penicillin G, studies have shown that citrate buffer provides greater stability compared to phosphate, sodium bicarbonate, 0.9% NaCl, and 5% glucose solutions.[3][7] It is generally recommended to maintain the pH of the solution within the optimal range of 6.5 to 7.5 to minimize the degradation rate.[2] A molar ratio of buffer to penicillin greater than 0.75 has also been shown to provide better stability.[2][7]

Q4: How should this compound solutions be stored to maximize their shelf life?

For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8 °C).[1][3] For longer-term storage, freezing the solution at -10°C to -20°C is recommended, which can maintain at least 90% of the activity for 50 to 60 days.[1][8] It is also advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[9] When repackaging, be aware that stability data from the original bulk container may not apply to solutions stored in other containers like plastic syringes.[1][10]

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in my solution.

Possible CauseTroubleshooting Steps
Inappropriate pH Measure the pH of your solution. Adjust the pH to a near-neutral range (6.0-7.5) using a suitable buffer system, such as a citrate buffer.[3]
Elevated Storage Temperature Ensure that all this compound solutions are stored at refrigerated temperatures (2-8 °C) unless your experimental protocol specifies otherwise.[3] For longer-term storage, consider freezing the solution.[1]
Contamination with Metal Ions Use high-purity water (e.g., deionized or distilled). Ensure that all glassware is thoroughly cleaned to remove any traces of metal ions.[3]
Incompatible Container Material Be cautious when repackaging solutions. Studies have shown that storage in plastic syringes can reduce stability compared to the original glass vial.[1][10]

Problem 2: Inconsistent or unexpected results in my experiments.

Possible CauseTroubleshooting Steps
Degradation During Experiment If your experiment is conducted at room temperature or higher, the this compound may be degrading during the experiment. Use a temperature-controlled environment (e.g., a water bath or incubator) and monitor the temperature throughout.[3]
pH Shift During Experiment The degradation products of this compound can alter the pH of unbuffered solutions, which can in turn accelerate further degradation.[1] Use a buffer with sufficient capacity to maintain a constant pH throughout your experiment.[3]
Inaccurate Analytical Measurements Issues with your analytical method (e.g., HPLC) can lead to incorrect concentration readings. Validate your analytical method for specificity, linearity, accuracy, and precision.[3] Ensure your HPLC system is properly equilibrated and that the mobile phase is correctly prepared.[6]

Problem 3: Extraneous peaks observed during HPLC analysis.

Possible CauseTroubleshooting Steps
Formation of Degradation Products The extra peaks may correspond to the degradation products of this compound, such as penicilloic acid or penillic acid.[6]
Contamination of Sample or Mobile Phase Impurities in your solvents or reagents can appear as extraneous peaks. Use HPLC-grade solvents and high-purity reagents. Filter all solutions before injecting them into the HPLC system.[3]

Data Presentation

The degradation of penicillins follows pseudo-first-order kinetics.[4][10] The following tables summarize the stability of reconstituted Penicillin V Potassium and the degradation rate constants for the structurally similar Penicillin G at various temperatures and pH values. This data can be used as a proxy to estimate the stability of this compound.

Table 1: Stability of Reconstituted Penicillin V Potassium Solution at Various Temperatures

Storage Temperature (°C)Time to Reach 90% PotencyDegradation KineticsCitation(s)
25°C (Room Temp)< 37 hoursFirst-Order[1][10]
4°C (Refrigerated)~11.5 daysFirst-Order[1][10]
-10°C (Frozen)> 60 daysFirst-Order[1][8]
-20°C (Frozen)> 60 daysFirst-Order[8]

Table 2: Degradation Rate Constants (k) for Penicillin G in Citrate Buffer at Various pH Values and Temperatures [7]

Temperature (°C)pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
54.054.0 ± 0.90
55.07.35 ± 0.094
56.00.891 ± 0.012
57.00.389 ± 0.005
57.50.339 ± 0.048
59.012.0 ± 0.15
510.063.5 ± 0.84
254.0485 ± 6.3
255.066.0 ± 0.86
256.08.00 ± 0.10
257.03.49 ± 0.05
257.53.04 ± 0.04
259.0108 ± 1.4
2510.0570 ± 7.4

Experimental Protocols

Protocol: Stability Assessment of this compound Solution via HPLC

This protocol outlines a method for assessing the stability of a lab-prepared this compound solution.

  • Preparation of this compound Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve it in the desired buffer (e.g., citrate buffer, pH 7.0) to a known concentration.

    • Filter the solution through a 0.22 µm filter.

  • Storage Conditions:

    • Aliquot the solution into several sealed vials.

    • Store the vials at different temperature conditions (e.g., 25°C, 4°C, and -20°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 24, 48, 96 hours for room temperature; 0, 2, 5, 7, 14 days for refrigerated), withdraw a sample for analysis.[1]

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer. The pH of the aqueous component should be adjusted as needed (e.g., to 3.5). Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.[3]

    • Standard Solution: Prepare a standard solution of this compound of a known concentration in the mobile phase.

    • Sample Preparation: Dilute the stored sample with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.[1]

Visualizations

DegradationPathway cluster_acidic Acidic Conditions (e.g., pH < 6.0) cluster_neutral_alkaline Neutral/Alkaline Conditions (e.g., pH > 6.0) PenK This compound PenillicAcid Penillic Acid (Inactive) PenK->PenillicAcid Hydrolysis PenicilloicAcid Penicilloic Acid (Inactive) PenK->PenicilloicAcid Hydrolysis PenilloicAcid Penilloic Acid PenicilloicAcid->PenilloicAcid Further Degradation PhenoxyaceticAcid Phenoxyacetic Acid PenicilloicAcid->PhenoxyaceticAcid Further Degradation

Caption: Degradation pathway of this compound under different pH conditions.

TroubleshootingWorkflow start Start: Rapid Degradation Observed check_ph Check Solution pH start->check_ph ph_ok pH is Neutral (6.0-7.5)? check_ph->ph_ok adjust_ph Action: Adjust pH with Citrate Buffer ph_ok->adjust_ph No check_temp Check Storage Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Temp is 2-8°C? check_temp->temp_ok adjust_temp Action: Store at 2-8°C or Freeze for Long-Term Storage temp_ok->adjust_temp No check_contaminants Check for Contaminants (e.g., Metal Ions) temp_ok->check_contaminants Yes adjust_temp->check_contaminants contaminants_ok Using High-Purity Water and Clean Glassware? check_contaminants->contaminants_ok use_pure Action: Use Deionized/Distilled Water and Thoroughly Clean Glassware contaminants_ok->use_pure No end End: Stability Improved contaminants_ok->end Yes use_pure->end

Caption: Troubleshooting workflow for this compound solution degradation.

ExperimentalWorkflow prep 1. Prepare this compound Solution in Appropriate Buffer aliquot 2. Aliquot into Vials prep->aliquot store 3. Store at Different Temperatures (e.g., 25°C, 4°C, -20°C) aliquot->store sample 4. Sample at Predetermined Time Intervals store->sample analyze 5. Analyze by HPLC sample->analyze quantify 6. Quantify Remaining This compound analyze->quantify

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Penicillin V Potassium Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Penicillin V Potassium in laboratory media. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is Penicillin V Potassium and why is it used in media?

Penicillin V Potassium (phenoxymethylpenicillin potassium) is a β-lactam antibiotic effective against most Gram-positive bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall, a structure not present in mammalian cells, making it a common additive in cell culture media to prevent bacterial contamination with low cytotoxicity to the cultured cells.[2]

Q2: I'm seeing a precipitate in my media after adding Penicillin V Potassium. What are the common causes?

Precipitation of Penicillin V Potassium in media can be attributed to several factors:

  • High Concentration: The final concentration of Penicillin V Potassium in the media may exceed its solubility limit in the complex environment of the culture medium.[2]

  • Solvent Issues: If a solvent other than water (like DMSO) is used for the stock solution, the final concentration of the solvent in the media might be too high (typically should be <0.5% for DMSO), causing the antibiotic to crash out.[2]

  • Temperature: Adding a concentrated stock solution to cold media can decrease its solubility.

  • pH: The pH of the media can influence the stability and solubility of penicillins.[2]

  • Incompatibility with Media Components: Penicillin V Potassium can be incompatible with acids, oxidizing agents, and heavy metal ions (e.g., copper, lead, zinc), which might be present in some media formulations or supplements.[3]

  • Improper Mixing: Rapidly adding a concentrated stock to a large volume of media without adequate mixing can lead to localized high concentrations and precipitation.[2]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Media

Q3: A precipitate forms immediately when I add my Penicillin V Potassium stock solution to the culture medium. How can I prevent this?

This is a common issue, often referred to as "crashing out," especially when using a solvent-based stock solution. Here’s a step-by-step approach to resolve this:

  • Check Stock and Final Concentrations: Ensure your final working concentration is within the recommended range for your application. For many susceptible bacteria, this can be as low as 1-10 µg/mL.[4]

  • Use Pre-warmed Media: Always add the antibiotic stock solution to media that has been pre-warmed to 37°C.

  • Slow Addition and Mixing: Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[2]

  • Consider an Intermediate Dilution: First, dilute your high-concentration stock in a smaller volume of pre-warmed medium to create an intermediate dilution. Then, add this intermediate dilution to the bulk of your media.

Issue: Delayed Precipitation in Media

Q4: The media with Penicillin V Potassium looks fine initially, but a precipitate forms after a few hours or days in the incubator. What's happening?

Delayed precipitation is often related to the stability of the antibiotic in the media over time.

  • Temperature Fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect solubility.

  • Media Evaporation: In long-term cultures, evaporation can concentrate media components, including the antibiotic, beyond its solubility limit. Ensure proper humidification of your incubator and use appropriate culture vessel seals.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, potentially affecting the stability and solubility of the antibiotic. Monitor the media color (if it contains a pH indicator) and change the media more frequently if needed.

Data Presentation

Table 1: Solubility and Stability of Penicillin V Potassium

PropertyValueNotes
Solubility in Water ≥ 100 mg/mL at 22.2°C[5]Freely soluble.[2][3]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL[6]
Solubility in DMSO 12 mg/mL[5]Requires sonication. Some sources report insolubility in fresh DMSO.[2][7]
Solubility in Methanol Soluble[5][8]
pH of 0.5% (w/v) Aqueous Solution 5.0 - 7.5[5]
Aqueous Stock Solution Stability at -20°C Up to 1 month[5][9]
Aqueous Stock Solution Stability at -80°C Up to 6 months[5][9]
Aqueous Solution Stability at 4°C Approximately 11.5 days[2]
Aqueous Solution Stability at 25°C (Room Temp) Unstable; degrades in < 37 hours[2]

Experimental Protocols

Protocol 1: Preparation of Aqueous Penicillin V Potassium Stock Solution (100 mg/mL)

This protocol is suitable for most cell culture and microbiological applications.

Materials:

  • Penicillin V Potassium powder

  • Sterile, deionized, or distilled water

  • Sterile 50 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringe

  • Vortex mixer

  • Analytical balance and sterile weigh boats

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 g of Penicillin V Potassium powder.

  • Dissolution: Transfer the powder to the sterile 50 mL conical tube. Add 10 mL of sterile water.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.[5]

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and filter-sterilize the solution into a new sterile conical tube or aliquot directly into sterile microcentrifuge tubes.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for up to one month or at -80°C for up to six months.[5][9] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Media Containing Penicillin V Potassium

Materials:

  • Sterile cell culture or bacterial growth medium

  • Sterile Penicillin V Potassium stock solution (from Protocol 1)

  • Water bath set to 37°C

  • Sterile pipettes

Procedure:

  • Pre-warm Media: Place the required volume of media in a 37°C water bath until it reaches temperature.

  • Calculate Volume: Determine the volume of Penicillin V Potassium stock solution needed to achieve the desired final concentration. For a typical final concentration of 100 µg/mL from a 100 mg/mL stock, a 1:1000 dilution is required (e.g., 100 µL of stock in 100 mL of media).

  • Add Antibiotic: Aseptically add the calculated volume of the stock solution to the pre-warmed media. Add the stock solution slowly and gently swirl the media bottle to ensure thorough mixing.

  • Storage of Prepared Media: Store media containing Penicillin V Potassium at 4°C and use promptly, ideally within a few weeks, as the antibiotic can degrade over time even when refrigerated.[4]

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Media issue_type When does precipitation occur? start->issue_type immediate Immediately upon adding stock solution issue_type->immediate Immediately delayed After a few hours or days in the incubator issue_type->delayed Delayed check_conc Check Stock and Final Concentrations immediate->check_conc check_temp Minimize Temperature Fluctuations delayed->check_temp warm_media Use Pre-warmed Media (37°C) check_conc->warm_media slow_add Slow, Dropwise Addition with Mixing warm_media->slow_add intermediate Consider Intermediate Dilution Step slow_add->intermediate resolve Precipitation Resolved intermediate->resolve check_evap Prevent Media Evaporation check_temp->check_evap check_ph Monitor Media pH check_evap->check_ph check_ph->resolve

Caption: Troubleshooting workflow for Penicillin V Potassium precipitation.

Penicillin_Mechanism cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes cell_wall Stable Cell Wall peptidoglycan->cell_wall forms weak_wall Weakened Cell Wall peptidoglycan->weak_wall inhibition of penicillin Penicillin V penicillin->pbp binds and inhibits lysis Cell Lysis and Death weak_wall->lysis

Caption: Mechanism of action of Penicillin V.

References

Technical Support Center: Optimizing "Penicillin K" Concentration for Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to determine the optimal concentration of Penicillin K for bacterial inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, like other penicillins, is a β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3][4] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[3][4] While this compound shares this mechanism with other penicillins, its in vivo efficacy can be lower due to rapid inactivation in the body.[5]

Q2: Against which types of bacteria is this compound generally effective?

Penicillins are typically most effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is readily accessible.[3][4] Their effectiveness against Gram-negative bacteria is generally lower due to the presence of an outer membrane that can hinder antibiotic penetration.[3][4]

Q3: What are the typical starting concentrations for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific bacterial strain being tested. It is recommended to test a range of concentrations based on known Minimum Inhibitory Concentration (MIC) values for similar penicillins against the target organism. For many susceptible Gram-positive bacteria like Streptococcus species, effective concentrations of other penicillins can be as low as 0.004 to 0.063 mg/L.[6] However, for resistant strains, particularly those producing β-lactamases, much higher concentrations may be necessary.[7]

Q4: How should I interpret my experimental results?

Results from antibiotic susceptibility testing are typically reported as:

  • Susceptible: The concentration of this compound required to inhibit the bacteria is likely achievable in a clinical setting, suggesting it may be an effective treatment.[8][9]

  • Intermediate: The MIC is approaching attainable levels. The therapeutic response may be lower than for susceptible strains.[8][10]

  • Resistant: The concentration of this compound required to inhibit bacterial growth is not achievable, indicating that it is unlikely to be an effective treatment.[8][9]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No zone of inhibition in disk diffusion assay - Bacterial resistance to this compound. - Inactive antibiotic disk (improper storage, expired). - Inoculum is too dense.- Verify the susceptibility of your bacterial strain. - Use a new, quality-controlled antibiotic disk.[11] - Ensure your inoculum turbidity matches a 0.5 McFarland standard.[10]
Inconsistent MIC values in broth microdilution - Errors in serial dilution of this compound. - Contamination of the bacterial culture or media. - Inconsistent incubation conditions (time, temperature).- Prepare fresh antibiotic dilutions for each experiment.[10] - Use aseptic techniques and check for culture purity.[10][11] - Ensure consistent and appropriate incubation for the bacterial species being tested.[10][11]
Growth of colonies within the zone of inhibition - Presence of a resistant subpopulation. - Contamination of the culture.- Subculture colonies from within the zone and re-test for susceptibility. - Ensure the purity of your initial bacterial culture.
Zone diameters are consistently too large or too small for QC strains - Incorrect antibiotic disk potency. - Improper preparation of Mueller-Hinton agar (e.g., wrong pH, depth). - Incorrect incubation temperature.- Store antibiotic disks at the recommended temperature (-20°C or below) and check expiration dates.[11] - Verify the quality and preparation of your Mueller-Hinton agar plates.[11] - Ensure your incubator is calibrated to the correct temperature (typically 35°C ± 2°C).[11]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Various Penicillins against Common Bacteria

Note: Data for this compound is limited. The following values for other penicillins can be used as a reference to establish a starting concentration range for your experiments.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Penicillin V Potassium Staphylococcus aureus0.25>256
Streptococcus pneumoniae0.0154
Penicillin G Staphylococcus aureus (from bovine mastitis)≤0.061
Streptococcus agalactiae (from bovine mastitis)N/A0.125
Streptococcus uberis (from bovine mastitis)N/A0.25

MIC50: Concentration that inhibits 50% of isolates. MIC90: Concentration that inhibits 90% of isolates.[7][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.[13][14]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (positive control).

    • Well 12 should contain only CAMHB (negative/sterility control).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[11][13]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).[13][14] This can be done by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[13]

Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Test

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[15][16]

Materials:

  • This compound susceptibility disks (e.g., 10 units)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Antibiotic Disks:

    • Aseptically place the this compound disk onto the surface of the agar.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[16]

  • Interpret Results: Compare the measured zone diameter to standardized interpretive charts (e.g., from CLSI or EUCAST) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Mandatory Visualizations

Penicillin_Mechanism_of_Action cluster_bacteria Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to and inhibits Lysis Cell Lysis (Bacterial Death) Peptidogylcan_synthesis Peptidogylcan_synthesis PBP->Peptidogylcan_synthesis Catalyzes Peptidoglycan_synthesis Peptidoglycan Cross-linking Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Peptidoglycan_synthesis->Lysis Inhibition leads to

Caption: Mechanism of action of Penicillin.

MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound stock solution C Perform 2-fold serial dilutions of this compound in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Include growth and sterility controls D->E F Incubate plate (35°C, 16-20h) E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate agar plate for confluent growth A->C B Prepare Mueller-Hinton agar plate B->C D Aseptically apply This compound disk C->D E Incubate plate (35°C, 16-20h) D->E F Measure diameter of the zone of inhibition (mm) E->F G Interpret as Susceptible, Intermediate, or Resistant F->G Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms Penicillin Penicillin Target_PBP Target PBP Penicillin->Target_PBP Normal Action Beta_lactamase Enzymatic Degradation (β-lactamase production) Penicillin->Beta_lactamase Inactivated by Altered_PBP Target Modification (Altered PBP structure) Penicillin->Altered_PBP Reduced binding to Efflux_Pump Reduced Permeability & Efflux Pumps Penicillin->Efflux_Pump Blocked entry or expelled by

References

"Penicillin K" stability improvement in laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Penicillin K in laboratory conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.

Note: Specific stability data for "this compound" is limited in publicly available literature. The following information is based on the well-documented stability profiles of closely related compounds, Penicillin V Potassium and Penicillin G Potassium, which share the same core β-lactam structure and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in a solution?

A1: The stability of this compound is mainly affected by the pH of the solution, the storage temperature, and the type of buffer used. The primary cause of instability is the hydrolysis of the β-lactam ring in the penicillin molecule.[1]

Q2: What is the optimal pH range for this compound stability?

A2: this compound is most stable in a neutral pH range, typically between pH 6.5 and 7.5.[2] Its stability significantly decreases in both acidic and alkaline conditions.[3][4]

Q3: How does temperature impact the stability of this compound?

A3: Higher temperatures accelerate the degradation of this compound. The degradation process generally follows first-order kinetics.[3][5][6][7] For reconstituted solutions, storage at refrigerated temperatures (e.g., 4°C) is recommended to maintain potency.[3] Significant degradation can occur in less than 37 hours at room temperature (25°C).[3][5][6][7]

Q4: Which buffer system is recommended for stability studies of this compound?

A4: A citrate buffer is often recommended as it has been shown to provide better stability for penicillins compared to other common laboratory buffers like phosphate, acetate, or sodium bicarbonate.[2]

Q5: What substances are known to be incompatible with this compound?

A5: this compound can be degraded or inactivated by a variety of substances, including:

  • Acids and Alkalis[3]

  • Oxidizing agents[3]

  • Heavy metal ions (e.g., copper, zinc, lead, mercury)[3][4]

  • Glycerol[3]

  • Alcohols[3]

  • Compounds that can leach from vulcanized rubber[3]

Troubleshooting Guides

Issue 1: My this compound solution is degrading more rapidly than expected.

  • Potential Cause 1: Incorrect pH. The pH of your buffer solution may be outside the optimal range of 6.5-7.5.

    • Solution: Verify the pH of your solution using a calibrated pH meter. Adjust the pH to the neutral range if necessary. For new preparations, ensure the buffer is made correctly.

  • Potential Cause 2: High Storage Temperature. The solution might be stored at too high a temperature.[3]

    • Solution: Store this compound solutions at refrigerated temperatures (e.g., 4°C) to slow the rate of degradation.[3] Avoid leaving solutions at room temperature for extended periods.[5][6][7]

  • Potential Cause 3: Inappropriate Buffer System. The buffer you are using may not be optimal for penicillin stability.

    • Solution: Switch to a citrate buffer, which has demonstrated enhanced stability for penicillins.[2]

  • Potential Cause 4: Presence of Contaminants. Contamination with metal ions or oxidizing agents can catalyze degradation.[3][4]

    • Solution: Use high-purity water and reagents. Ensure glassware is thoroughly cleaned to remove any trace metal ions.

Issue 2: I am observing precipitation in my this compound buffer solution.

  • Potential Cause: Exceeded Solubility. The concentration of this compound may be higher than its solubility in the chosen buffer system at the storage temperature.

    • Solution: Make sure the concentration of this compound is within its solubility limits for the specific buffer and temperature. You may need to gently warm the solution during preparation to ensure it fully dissolves, then cool it to the desired storage temperature. It is always best to prepare fresh solutions for optimal results.

Issue 3: My analytical results for this compound concentration are inconsistent.

  • Potential Cause 1: Non-Stability-Indicating Analytical Method. The analytical method used may not be able to differentiate between the intact drug and its degradation products.

    • Solution: Employ a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification.[1]

  • Potential Cause 2: Improper Sample Handling. Degradation may be occurring during the preparation or analysis of the sample.

    • Solution: Prepare samples for analysis immediately before they are to be injected into the analytical system. If temporary storage is necessary, keep the samples at a low temperature (e.g., 4°C) for a minimal amount of time.

Data Presentation

Table 1: Stability of Reconstituted Penicillin V Potassium Solution at Various Temperatures

Storage Temperature (°C)Time to Reach 90% PotencyDegradation KineticsCitation(s)
25°C (Room Temp)< 37 hoursFirst-Order[3][5][6][7]
4°C (Refrigerated)~11.5 daysFirst-Order[3][6][7]
-10°C (Frozen)> 60 daysFirst-Order[3]

Table 2: Effect of pH on the Degradation Rate of Penicillin

pH ConditionRelative Degradation RateCitation(s)
Acidic (pH 4)Very High[3][4]
Neutral (pH 7)Minimum / Lowest[3][4]
Alkaline (pH 10)High[3][4]

Experimental Protocols

Protocol 1: General Stability Testing of this compound Solution

This protocol provides a method for assessing the stability of a lab-prepared this compound solution.

  • Reconstitution: Prepare the solution by reconstituting this compound powder with the desired buffer (e.g., citrate buffer, pH 7.0) to a known concentration.[3]

  • Aliquoting: Dispense precise volumes of the solution into several sealed vials to prevent evaporation.

  • Storage: Store the vials at various desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48 hours for room temperature; 0, 2, 5, 7, 14 days for refrigerated), remove a sample for analysis.[3]

  • Analysis: Immediately analyze the sample for the concentration of this compound using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the concentration or percentage of this compound remaining versus time to determine the degradation kinetics.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay

A robust HPLC method is essential for separating the intact drug from its degradation products.[1]

  • Instrumentation: A standard HPLC system with a UV detector.[1]

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1] The pH of the buffer is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of approximately 254 nm.[3]

  • Procedure:

    • Prepare a standard solution of this compound of a known concentration in the mobile phase.

    • Prepare the sample solution by diluting the stored aliquot with the mobile phase to a concentration that falls within the linear range of the standard curve.[1]

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.[3]

Protocol 3: Preparation of Citrate Buffer (0.1 M, pH 7.0)

This protocol describes the preparation of a citrate buffer, which is recommended for enhancing the stability of this compound.

  • Stock Solutions:

    • Prepare a 0.1 M solution of citric acid.

    • Prepare a 0.1 M solution of sodium citrate.

  • Mixing: Mix the stock solutions in appropriate ratios to achieve the desired pH of 7.0. Use a calibrated pH meter to monitor the pH during mixing.

  • Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter.

  • Storage: Store the buffer solution at 4°C until use.

Visualizations

cluster_degradation Degradation Pathway PenicillinK This compound (Active β-Lactam Ring) PenicilloicAcid Penicilloic Acid (Inactive) PenicillinK->PenicilloicAcid Hydrolysis

Caption: Simplified degradation pathway of this compound.

cluster_workflow Stability Testing Workflow A Prepare this compound Solution in Buffer B Aliquot into Vials A->B C Store at Different Temperatures B->C D Withdraw Samples at Time Intervals C->D E Analyze by HPLC D->E F Determine Degradation Kinetics E->F

Caption: Workflow for a typical stability testing experiment.

cluster_troubleshooting Troubleshooting Workflow Start Rapid Degradation Observed? Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Temp Is Storage Temp ≤ 4°C? Check_pH->Check_Temp Yes Solution_pH Adjust pH Check_pH->Solution_pH No Check_Buffer Using Citrate Buffer? Check_Temp->Check_Buffer Yes Solution_Temp Refrigerate Check_Temp->Solution_Temp No Solution_Buffer Switch to Citrate Check_Buffer->Solution_Buffer No End Problem Resolved Check_Buffer->End Yes Solution_pH->End Solution_Temp->End Solution_Buffer->End

Caption: Troubleshooting workflow for rapid degradation issues.

References

Avoiding "Penicillin K" hydrolysis in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of Penicillin K in experimental setups. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: Specific stability data for this compound is limited in published literature. The data and recommendations provided here are based on studies of the closely related compounds Penicillin G and Penicillin V Potassium, which share the same core β-lactam structure responsible for hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in my experiments?

A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring.[1] This chemical reaction breaks the ring structure, rendering the antibiotic inactive. The rate of this hydrolysis is highly influenced by factors in your experimental setup.

Q2: What are the most critical factors that accelerate this compound hydrolysis?

A2: The stability of this compound in solution is mainly affected by:

  • pH: The β-lactam ring is highly susceptible to hydrolysis in both acidic and alkaline conditions.[2] Stability is greatest in neutral pH environments.[2]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[3]

  • Incompatible Substances: The presence of certain substances can catalyze degradation, including heavy metal ions (e.g., copper, zinc), oxidizing agents, and some alcohols.[2]

Q3: What is the optimal pH range for maintaining this compound stability in solution?

A3: this compound is most stable in solutions with a neutral pH, approximately between 6.0 and 7.5.[2][3] The degradation rate increases significantly at pH values below 6.0 and above 8.0.

Q4: Which buffer system is recommended for preparing this compound solutions?

A4: Studies on the closely related Penicillin G have shown that citrate buffers provide superior stability compared to phosphate, acetate, or sodium bicarbonate buffers.[3][4] It is also recommended to use a sufficient buffer concentration.

Troubleshooting Guide

Issue: My this compound solution is losing potency faster than expected.

Potential Cause Suggested Action
Incorrect pH Verify the pH of your solution. Adjust to the optimal range of 6.0-7.5 using a suitable buffer system like citrate buffer.[2][3]
High Storage Temperature Store stock solutions and working solutions at recommended temperatures. For short-term storage (days), refrigeration at 4°C is advised. For long-term storage, freezing at -20°C or -80°C is recommended.[2][5]
Contamination Ensure all glassware and reagents are free from heavy metal ion contamination. Use high-purity water and reagents for all preparations.[2]
Inappropriate Container Avoid storing solutions in containers that may leach incompatible substances. Glass vials are generally preferred. Stability data for bulk containers may not apply to repackaged solutions in plastic syringes.[2][6]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the antibiotic.[5]

Quantitative Data on Penicillin Stability

The following tables summarize the stability of reconstituted Penicillin V Potassium solutions, which is expected to be comparable to this compound.

Table 1: Stability of Reconstituted Penicillin V Potassium Solution at Various Temperatures

Storage Temperature (°C)Time to Reach 90% PotencyDegradation KineticsCitation(s)
25°C (Room Temp)< 37 hoursFirst-Order[2][6]
4°C (Refrigerated)~11.5 daysFirst-Order[2][6]
-10°C (Frozen)> 60 daysFirst-Order[2]

Table 2: Effect of pH on the Degradation Rate of Penicillin G

pHRelative Degradation RateOptimal pH RangeCitation(s)
4kpH=4 > kpH=10
6kpH=6 ≈ kpH=8
7kpH=7 (Most Stable)6.0 - 7.5[2]
8kpH=6 ≈ kpH=8
10kpH=4 > kpH=10

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (Aqueous)
  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile, cold (4°C) water or a neutral buffer (e.g., citrate buffer, pH 7.0) to achieve the desired concentration.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter-sterilize the solution into a new sterile conical tube.[5]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term stability.[5]

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the intact drug from its degradation products.

  • Forced Degradation Study (Method Validation):

    • To ensure the HPLC method is stability-indicating, perform a forced degradation study.

    • Expose a this compound solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.

    • Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent this compound peak.

  • Stability Study Setup:

    • Prepare a fresh this compound solution in the desired buffer and concentration.

    • Divide the solution into multiple aliquots in appropriate vials.

    • Store the vials under the different conditions to be tested (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.

    • If necessary, dilute the sample with the mobile phase to a concentration within the standard curve's linear range.

    • Inject the sample into the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

HPLC Method Example for Penicillin Analysis:

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 500:500:5.75, v/v/v).[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV at 225 nm.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

Hydrolysis_Pathway Penicillin_K This compound (Active) Transition_State β-lactam ring cleavage Penicillin_K->Transition_State Inactive_Product Penicilloic Acid (Inactive) Transition_State->Inactive_Product Acid Acid (pH < 6) Acid->Transition_State Accelerates Base Base (pH > 8) Base->Transition_State Accelerates Heat Heat Heat->Transition_State Accelerates

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start This compound solution is degrading rapidly Check_pH Is the pH between 6.0 and 7.5? Start->Check_pH Check_Temp Is the solution stored at 4°C or below? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with citrate buffer Check_pH->Adjust_pH No Check_Contaminants Are reagents and glassware free of heavy metals? Check_Temp->Check_Contaminants Yes Adjust_Temp Store at 4°C (short-term) or -20°C (long-term) Check_Temp->Adjust_Temp No Use_Pure_Reagents Use high-purity reagents and water Check_Contaminants->Use_Pure_Reagents No End Stability Improved Check_Contaminants->End Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Contaminants Use_Pure_Reagents->End

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow Prep_Stock 1. Prepare sterile stock solution (pH 7.0, 4°C) Store_Aliquots 2. Aliquot and store at -20°C or -80°C Prep_Stock->Store_Aliquots Setup_Study 3. Set up stability study (different temperatures/time points) Store_Aliquots->Setup_Study Sample_Collection 4. Collect samples at specified intervals Setup_Study->Sample_Collection HPLC_Analysis 5. Analyze samples by stability-indicating HPLC Sample_Collection->HPLC_Analysis Data_Analysis 6. Calculate % remaining and determine degradation rate HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability assessment.

References

Inconsistent results with "Penicillin K" susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Penicillin K susceptibility testing. The guidance provided is based on established principles for penicillin-class antibiotics, as standardized protocols specific to "this compound" are not distinctly available and are generally covered under broader penicillin testing guidelines.

Frequently Asked Questions (FAQs)

Q1: My quality control (QC) results for this compound susceptibility testing are out of the acceptable range. What should I do?

A1: If your QC results fall outside the acceptable ranges, it is crucial to investigate the cause before proceeding with testing experimental samples. Out-of-range QC is an indicator of systemic issues. You should systematically review all potential sources of error, including inoculum preparation, media quality, antibiotic disk or solution integrity, and incubation conditions. All experimental results obtained since the last successful QC run should be considered invalid, and re-testing is necessary after the issue is resolved.[1]

Q2: I am observing no zone of inhibition around my this compound disk, even with a supposedly susceptible bacterial strain. What could be the cause?

A2: Several factors could lead to the absence of an inhibition zone:

  • Inactive Antibiotic: The this compound disk may have lost potency due to improper storage (exposure to heat or humidity) or expiration.

  • High Inoculum Density: An overly dense bacterial lawn can overwhelm the antibiotic, leading to a lack of a clear zone. Ensure your inoculum turbidity matches a 0.5 McFarland standard.[2]

  • Agar Issues: The Mueller-Hinton agar may be of poor quality, expired, or at an incorrect depth (too deep).[2]

  • Resistance: The strain may have developed resistance to this compound.

Q3: My Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are inconsistent between experiments. What are the likely causes?

A3: Inconsistent MIC values can stem from several sources:

  • Errors in Antibiotic Dilution: Inaccurate serial dilutions of this compound can lead to incorrect final concentrations in the wells.[2]

  • Contamination: Contamination of the bacterial culture, media, or microplate can result in erratic growth patterns.[2]

  • Inconsistent Incubation: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and, consequently, the MIC value.[1]

  • Inoculum Variability: Not standardizing the inoculum to a 0.5 McFarland standard can lead to differing results.

Q4: There is a discrepancy between my disk diffusion (Kirby-Bauer) and broth microdilution (MIC) results for this compound susceptibility. How should I interpret this?

A4: Discrepancies between these two methods can occur. The broth microdilution method, which yields a quantitative MIC value, is generally considered more precise than the disk diffusion test.[2] If there is a disagreement, the MIC result is typically favored.[2] Such discrepancies can sometimes indicate the presence of inducible resistance mechanisms that are not detected by one of the methods.[2]

Troubleshooting Guides

Issue 1: Inconsistent Zone Diameters in Disk Diffusion Assays

This guide will help you troubleshoot variability in the zone of inhibition for this compound in Kirby-Bauer assays.

Potential Cause Troubleshooting Step Acceptable Parameters
Inoculum Density Standardize the bacterial suspension to a 0.5 McFarland turbidity standard before plating.Approx. 1.5 x 10⁸ CFU/mL
Media Quality Use Mueller-Hinton agar from a reputable source. Ensure the pH is between 7.2 and 7.4 at room temperature. The agar depth should be uniform at 4 mm.pH 7.2-7.4, Depth 4 mm
Antibiotic Disk Potency Use this compound disks from a new, quality-controlled batch. Ensure proper storage conditions (refrigerated or frozen as per manufacturer's instructions) and check the expiration date.As per manufacturer's specifications
Incubation Conditions Incubate plates at 35 ± 2°C for 16-20 hours. Ensure the incubator provides a stable and uniform temperature.35 ± 2°C, 16-20 hours
Measurement Technique Measure the zone of complete inhibition using a calibrated ruler or caliper. For overlapping zones, measure the radius from the center of the disk to the clear edge and multiply by two.[3]Consistent and accurate measurement
Issue 2: "Skipped Wells" or Trailing Endpoints in Broth Microdilution

This phenomenon, where bacterial growth appears in wells with higher antibiotic concentrations than in wells with lower concentrations, can complicate MIC determination.

Potential Cause Troubleshooting Step Action
Contamination Visually inspect wells for signs of contamination (e.g., mixed morphologies). Streak a sample from the well onto an agar plate to check for purity.If contaminated, repeat the assay with a pure culture.
Heteroresistance The bacterial population may contain a subpopulation with higher resistance.Consider plating the contents of the trailing wells to investigate the resistant subpopulation.
Bacteriostatic Effect This compound may be inhibiting growth (bacteriostatic) rather than killing the bacteria (bactericidal) at certain concentrations.Read the MIC at the lowest concentration that shows a significant reduction in growth. You can also determine the Minimum Bactericidal Concentration (MBC) by plating the contents of the wells.[2]
Precipitation of this compound The antibiotic may precipitate at higher concentrations in the specific broth medium.Visually inspect the wells for any precipitate before inoculation.

Quantitative Data Summary

The following table provides the acceptable quality control ranges for penicillin against standard QC strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI). These ranges are applicable for general penicillin susceptibility testing.

QC Strain Test Method Antibiotic & Concentration Acceptable QC Range
Staphylococcus aureus ATCC® 25923Disk DiffusionPenicillin (10 units)26 - 37 mm
Escherichia coli ATCC® 25922Disk DiffusionPenicillin (10 units)Not Applicable*
Staphylococcus aureus ATCC® 29213Broth Microdilution (MIC)Penicillin0.25 - 2 µg/mL

*E. coli ATCC® 25922 produces a beta-lactamase and is expected to be resistant to penicillin. A zone of inhibition may not be present.

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

This protocol outlines the standardized procedure for determining bacterial susceptibility to this compound using the disk diffusion method.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[3]

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[3]

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[3]

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disks:

    • Using sterile forceps, place a this compound (10 units) disk onto the inoculated agar surface.[1]

    • Gently press the disk to ensure complete contact with the agar.[1] Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established interpretive criteria from CLSI or EUCAST.

Broth Microdilution Method for MIC Determination

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[1]

  • Inoculum Preparation and Dilution:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[1]

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results:

    • After incubation, determine the MIC by visually identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis.

Caption: this compound inhibits the PBP enzyme, preventing peptidoglycan cross-linking.

Bacterial Resistance to this compound

This diagram outlines the primary mechanisms through which bacteria develop resistance to penicillin-class antibiotics.

Penicillin_Resistance cluster_cell Resistant Bacterium PenicillinK This compound BetaLactamase β-Lactamase Enzyme PenicillinK->BetaLactamase Degradation of β-lactam ring AlteredPBP Altered PBP (Reduced Affinity) PenicillinK->AlteredPBP Reduced Binding EffluxPump Efflux Pump PenicillinK->EffluxPump Expulsion from cell InactivePenicillin Inactive Penicillin

Caption: Mechanisms of bacterial resistance to this compound.

Troubleshooting Workflow for Inconsistent AST Results

This flowchart provides a logical sequence of steps to diagnose and resolve inconsistent antimicrobial susceptibility testing (AST) results.

Troubleshooting_Workflow Start Inconsistent AST Results Observed CheckQC Are QC Strain Results Within Range? Start->CheckQC ReviewProtocols Review Experimental Protocols: - Inoculum Prep (0.5 McFarland) - Media (pH, depth) - Incubation (Time, Temp) CheckQC->ReviewProtocols No InvestigateStrain Investigate Test Strain: - Check for Contamination - Confirm Strain Identity - Consider Heteroresistance CheckQC->InvestigateStrain Yes CheckReagents Check Reagents: - this compound Disks/Stock (Expiration, Storage) - Media/Broth Quality ReviewProtocols->CheckReagents RepeatQC Repeat QC Test CheckReagents->RepeatQC RepeatExperiment Repeat Experiment with Corrected Parameters InvestigateStrain->RepeatExperiment RepeatQC->CheckQC Re-evaluate Resolved Results Consistent RepeatExperiment->Resolved

Caption: A step-by-step workflow for troubleshooting inconsistent AST results.

References

Penicillin K (Phenoxymethylpenicillin Potassium) Interference with Laboratory Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Penicillin K (also known as Phenoxymethylpenicillin Potassium or Penicillin V Potassium) in their laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my laboratory assays?

This compound, or Phenoxymethylpenicillin Potassium, is a beta-lactam antibiotic.[1] Its core structure, the beta-lactam ring, and its degradation products can be reactive and interfere with various analytical methods.[2] Interference can occur through several mechanisms, including direct chemical reactions with assay reagents, cross-reactivity in immunoassays, or by affecting biological systems in cell-based assays.

Q2: Are there alternative names for this compound that I should be aware of when reviewing literature?

Yes, this compound is commonly known as Penicillin V Potassium or phenoxymethylpenicillin potassium .[1][3] You may also find it listed under various trade names such as Beepen-VK, Pen-Vee K, and V-Cillin K.[1]

Troubleshooting Guides by Assay Type

Urine Glucose Assays

Issue: I am observing unexpectedly high glucose readings in urine samples from subjects receiving this compound.

Possible Cause: Penicillins, as reducing substances, can interfere with urine glucose tests that utilize the copper reduction method, such as the Clinitest.[4][5] This interference can lead to false-positive results.[4] Glucose oxidase-based methods are generally not affected.[4]

Troubleshooting Steps:

  • Confirm the Assay Method: Identify whether your urine glucose assay is based on the copper reduction principle or glucose oxidase.

  • Switch to a Glucose Oxidase-Based Assay: If you are using a copper reduction method, switch to a glucose oxidase-based test strip or automated analyzer method to avoid this interference.

  • Experimental Protocol to Confirm Interference:

    • Objective: To determine if Penicillin V Potassium interferes with the urine glucose assay being used.

    • Materials:

      • Penicillin V Potassium reference standard

      • Drug-free urine samples

      • Glucose standards

      • Your urine glucose assay system (e.g., Clinitest tablets, glucose oxidase strips)

    • Procedure:

      • Prepare a stock solution of Penicillin V Potassium in drug-free urine.

      • Spike aliquots of drug-free urine with varying concentrations of Penicillin V Potassium to cover the expected therapeutic range.

      • Prepare a set of glucose standards in drug-free urine.

      • Spike aliquots of the glucose standards with a fixed, high concentration of Penicillin V Potassium.

      • Analyze all samples (Penicillin V Potassium-spiked urine, glucose standards, and Penicillin V Potassium-spiked glucose standards) using your assay.

      • Analysis: Compare the glucose readings of the Penicillin V Potassium-spiked samples to the drug-free controls. A significant increase in apparent glucose concentration in the presence of Penicillin V Potassium indicates interference.

Quantitative Data on Penicillin Interference with Copper Reduction Urine Glucose Tests:

Penicillin TypeConcentrationUrine Glucose ConcentrationObserved InterferenceReference
Mezlocillin, Piperacillin, AzlocillinHigh and Low Therapeutic ConcentrationsVariousInterference with Clinitest readings, greatest at high antibiotic and low glucose concentrations.[6]
General Beta-LactamsTherapeutic LevelsNot specifiedCan produce various colors in copper reduction tests, confusing interpretation.[4]
Protein Quantification Assays

Issue: I am getting inconsistent or unexpectedly high protein concentration readings in samples containing this compound.

Possible Cause: Penicillins have been shown to interfere with certain colorimetric protein assays. The bicinchoninic acid (BCA) assay is particularly susceptible to interference from penicillins, leading to a false increase in measured protein concentration.[7] The Coomassie Brilliant Blue (Bradford) dye-binding assay is generally less affected.[7]

Troubleshooting Steps:

  • Identify Your Protein Assay Method: Determine if you are using a BCA, Bradford, or other protein quantification method.

  • Switch to a Less Susceptible Assay: If using a BCA assay, consider switching to a Bradford assay or a detergent-compatible, reducing agent-compatible assay.[8]

  • Sample Preparation to Mitigate Interference:

    • Precipitation: Use trichloroacetic acid (TCA) or acetone to precipitate the protein, then wash the pellet to remove the interfering this compound before resuspending and assaying.[8]

    • Dialysis/Buffer Exchange: For larger sample volumes, dialysis or buffer exchange can be used to remove the antibiotic.

  • Experimental Protocol to Evaluate Interference:

    • Objective: To quantify the interference of Penicillin V Potassium in your protein assay.

    • Materials:

      • Penicillin V Potassium reference standard

      • Bovine Serum Albumin (BSA) standard

      • Your protein assay reagents (e.g., BCA, Bradford)

      • Buffer used for your protein samples

    • Procedure:

      • Prepare a series of BSA standards in your buffer.

      • Prepare a second set of BSA standards, each spiked with a constant, high concentration of Penicillin V Potassium.

      • Prepare a "blank" solution containing only the buffer and the same high concentration of Penicillin V Potassium.

      • Perform the protein assay on both sets of standards and the blank.

      • Analysis: Compare the standard curves. A significant shift in the curve for the Penicillin V Potassium-spiked standards indicates interference. The reading of the spiked blank will show the direct contribution of the antibiotic to the signal.

Serum Creatinine Assays

Issue: We have observed a sudden, unexplained increase in serum creatinine levels in a patient receiving high doses of penicillin.

Possible Cause: Some penicillins, such as benzylpenicillin, have been found to react with the alkaline picrate reagent used in the Jaffe method for creatinine determination.[9] This can lead to a false elevation of serum creatinine levels.[10] This interference is method-dependent and may not be observed with enzymatic creatinine assays.

Troubleshooting Steps:

  • Verify the Creatinine Assay Method: Check with the clinical laboratory to confirm if the Jaffe reaction or an enzymatic method was used.

  • Request Re-analysis with an Enzymatic Method: If the Jaffe method was used, request a re-analysis of the sample using an enzymatic creatinine assay, which is less prone to this type of interference.

  • Workflow for Investigating Suspected Interference:

    Start Unexplained Increase in Serum Creatinine Check_Method Identify Creatinine Assay Method Start->Check_Method Jaffe Jaffe Method Used Check_Method->Jaffe Enzymatic Enzymatic Method Used Check_Method->Enzymatic Request_Enzymatic Request Re-analysis with Enzymatic Method Jaffe->Request_Enzymatic Yes Other_Causes Investigate Other Causes of Renal Dysfunction Jaffe->Other_Causes No Enzymatic->Other_Causes Compare_Results Compare Jaffe and Enzymatic Results Request_Enzymatic->Compare_Results Interference_Confirmed Interference Confirmed Compare_Results->Interference_Confirmed Discrepancy Found Compare_Results->Other_Causes No Discrepancy

    Caption: Workflow for investigating suspected creatinine assay interference.

Immunoassays and Hematology

Issue: A patient receiving high-dose penicillin therapy has developed hemolytic anemia and a positive Direct Antiglobulin Test (DAT) or Coombs Test.

Possible Cause: Penicillins are a well-documented cause of drug-induced immune hemolytic anemia (DIIHA).[6][11] This occurs when penicillin binds to the surface of red blood cells (RBCs), acting as a hapten. The immune system may then produce IgG antibodies against the penicillin-RBC complex, leading to a positive DAT and extravascular hemolysis.[6]

Troubleshooting and Investigation:

  • Clinical Correlation: The timing of the positive DAT and hemolysis in relation to the initiation of high-dose penicillin therapy is a key indicator.

  • Serological Investigation: A specialized blood bank or reference laboratory can perform tests to confirm the presence of drug-dependent antibodies.

  • Experimental Protocol for Detecting Penicillin-Dependent Antibodies:

    • Objective: To determine if the patient's serum/plasma contains antibodies that react with penicillin-coated red blood cells.

    • Materials:

      • Patient's serum or plasma

      • Normal group O red blood cells

      • Penicillin G or Penicillin V Potassium solution

      • Antihuman globulin (AHG) reagent

    • Procedure (Drug-Coated RBC Method):

      • Prepare Penicillin-Coated RBCs: Incubate normal group O RBCs with a high concentration of penicillin solution to allow the drug to bind to the RBC membrane. Wash the cells thoroughly to remove unbound penicillin.

      • Incubate with Patient Serum: Incubate the patient's serum with the penicillin-coated RBCs.

      • Perform Indirect Antiglobulin Test (IAT): After incubation, wash the RBCs and add AHG reagent.

      • Observe for Agglutination: Agglutination indicates the presence of IgG antibodies in the patient's serum that are specific for the penicillin-RBC complex.

    • Procedure (Soluble Drug Method):

      • Incubate patient's serum, normal group O RBCs, and a solution of penicillin together.

      • Perform an IAT as described above.

      • Agglutination suggests the presence of drug-dependent antibodies.

Conceptual Diagram of Penicillin-Induced Immune Hemolytic Anemia:

Penicillin High-Dose Penicillin RBC Red Blood Cell (RBC) Penicillin->RBC Binds to membrane Pen_RBC Penicillin-Coated RBC RBC->Pen_RBC B_Cell B-Cell Activation Pen_RBC->B_Cell Recognized as foreign Immune_Complex RBC-Penicillin-IgG Immune Complex Pen_RBC->Immune_Complex Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgG Anti-Penicillin IgG Antibodies Plasma_Cell->IgG Produces IgG->Immune_Complex Binds to Macrophage Macrophage (Spleen/Liver) Immune_Complex->Macrophage Fc Receptor Binding Hemolysis Extravascular Hemolysis Macrophage->Hemolysis Phagocytosis

Caption: Mechanism of Penicillin-Induced Immune Hemolytic Anemia.

Immunoassays for Other Analytes (Cross-Reactivity)

Issue: We are developing an immunoassay for a new drug that is structurally similar to this compound and are concerned about cross-reactivity.

Possible Cause: Cross-reactivity in immunoassays is common for structurally related compounds. For beta-lactam antibiotics, cross-reactivity is often determined by the similarity of the R1 side chains rather than the beta-lactam ring itself.[12][13]

Troubleshooting and Mitigation Strategy:

  • Structural Analysis: Compare the chemical structure of your analyte to that of Penicillin V Potassium and other penicillins. Pay close attention to the side chains.

  • Antibody Specificity Screening: During antibody development and selection, screen candidate antibodies for cross-reactivity against a panel of related compounds, including Penicillin V Potassium.

  • Assay Validation: Thoroughly validate the final immunoassay for specificity and cross-reactivity according to regulatory guidelines.

  • Logical Diagram of Beta-Lactam Cross-Reactivity:

    cluster_0 Beta-Lactam Structure cluster_1 Immunoassay Recognition Core Beta-Lactam Ring Binding_Site Antibody Binding Site Core->Binding_Site Dissimilar Side Chain Side_Chain R1 Side Chain Side_Chain->Binding_Site Similar Structure Antibody Antibody Antibody->Binding_Site Cross_Reactivity High Cross-Reactivity Binding_Site->Cross_Reactivity Low_Cross_Reactivity Low Cross-Reactivity Binding_Site->Low_Cross_Reactivity

    Caption: Basis of cross-reactivity in beta-lactam immunoassays.

This guide provides an overview of potential interferences with laboratory assays by this compound (Phenoxymethylpenicillin Potassium). It is crucial to consider the specific assay methodology and to perform appropriate validation studies when the presence of any drug is suspected to influence results.

References

Technical Support Center: Solid-State Degradation Kinetics of Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solid-state degradation kinetics of Penicillin K.

Frequently Asked Questions (FAQs)

Q1: What is the typical kinetic model for the solid-state thermal degradation of this compound?

A1: The solid-state thermal degradation of Penicillin G Potassium, often used as a proxy for this compound, has been shown to follow sigmoidal curves. These are commonly interpreted using the Prout-Tompkins kinetic model. This model is characteristic of autocatalytic reactions, where a product of the degradation process accelerates the reaction. The Prout-Tompkins equation can be expressed in its simplest form as ln(α / (1 - α)) = kt, where α is the fraction of the material degraded at time t, and k is the rate constant.

Q2: What are the primary factors that influence the solid-state stability of this compound?

A2: The primary factors influencing the solid-state stability of this compound are temperature and humidity. Elevated temperatures significantly accelerate the degradation process. The presence of moisture is also a critical factor, as it can promote hydrolysis of the β-lactam ring, a key structural feature for the antibiotic's activity. Even in the solid state, absorbed moisture can facilitate degradation reactions.

Q3: How can I quantify the degradation of this compound in my solid-state samples?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its degradation products. This allows for the accurate measurement of the remaining concentration of the active pharmaceutical ingredient (API) over time.

Q4: What are the expected degradation products of this compound in the solid state?

A4: The primary degradation pathway for penicillins involves the hydrolysis of the β-lactam ring. This leads to the formation of inactive products such as penicilloic acid. In acidic conditions, penicillin can also rearrange to form penillic acid. A comprehensive analysis would typically involve identifying and characterizing these and other potential minor degradation products using techniques like LC-MS/MS.[1]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under accelerated conditions. The stress conditions (temperature, humidity) are not harsh enough.1. Increase the temperature in increments of 10°C. 2. Increase the relative humidity. 3. Extend the duration of the study.[2]
Degradation is too rapid, with the parent peak disappearing quickly. The stress conditions are too severe.1. Decrease the temperature. 2. Lower the relative humidity. 3. Shorten the time intervals between sample analysis.[2]
Poor reproducibility of kinetic data. 1. Inconsistent sample preparation. 2. Fluctuations in temperature and humidity in the stability chamber. 3. Inconsistent sample weighing and dissolution for HPLC analysis.1. Ensure a uniform, thin layer of the solid sample in each container. 2. Use a calibrated and validated stability chamber. 3. Use a calibrated analytical balance and ensure complete dissolution of the sample before HPLC injection.
Extra peaks appearing in the HPLC chromatogram of stressed samples. These are likely degradation products.1. This is expected in a degradation study. The goal is to separate these peaks from the parent drug. 2. If peaks are not well-resolved, optimize the HPLC method (e.g., adjust mobile phase composition, gradient, or column). 3. Use a photodiode array (PDA) detector to check for peak purity.
Sigmoidal degradation curve is observed, making it difficult to fit to first-order kinetics. The degradation may be following an autocatalytic model, such as the Prout-Tompkins model.1. Do not force the data to fit a first-order model. 2. Plot ln(α / (1 - α)) versus time to see if a linear relationship is obtained, which would be indicative of Prout-Tompkins kinetics.

Data Presentation

Table 1: Summary of Kinetic Parameters for Solid-State Degradation of Penicillin G Potassium

ParameterValueConditionsReference
Kinetic Model Prout-TompkinsThermal degradation (70-140°C)
Activation Energy (Ea) 77.26 kJ/molSolid-phase degradation
Humidity Influence Degradation rate increases with relative humidity.Varies with temperature

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate or acetate)
Detection UV at 225 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C

Experimental Protocols

Detailed Protocol for Solid-State Degradation Kinetic Study of this compound

This protocol outlines the steps for conducting an isothermal solid-state stability study of this compound.

1. Materials and Equipment:

  • This compound powder

  • Calibrated stability chambers with temperature and humidity control

  • Glass vials or other suitable containers

  • HPLC system with UV or PDA detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade solvents (acetonitrile, water) and buffers

2. Sample Preparation:

  • Accurately weigh a small amount of this compound powder (e.g., 5-10 mg) into several open glass vials.

  • Spread the powder in a thin, uniform layer at the bottom of each vial to ensure consistent exposure to the environmental conditions.

3. Stability Study Setup:

  • Place the prepared vials in a stability chamber set to the desired temperature and relative humidity (e.g., 60°C and 75% RH for accelerated studies).

  • Prepare multiple sets of samples to be withdrawn at different time points.

4. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120 hours), remove one vial from the stability chamber.

  • Allow the vial to cool to room temperature in a desiccator to prevent moisture condensation.

  • Accurately weigh the entire content of the vial.

  • Quantitatively transfer the powder to a volumetric flask of appropriate size (e.g., 50 mL).

  • Dissolve the powder completely in the HPLC mobile phase or a suitable solvent mixture. Ensure the final concentration is within the linear range of the calibration curve.[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system.

5. Data Analysis:

  • From the HPLC chromatogram, determine the peak area of the intact this compound.

  • Using a pre-established calibration curve, calculate the concentration and then the amount of this compound remaining at each time point.

  • Calculate the fraction degraded (α) at each time point.

  • Plot the fraction of this compound remaining versus time.

  • Test different kinetic models (e.g., zero-order, first-order, Prout-Tompkins) to determine the best fit for the degradation data.

  • Calculate the degradation rate constant (k) from the chosen model.

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_kinetics Kinetic Modeling start Start: this compound Powder weigh Weigh samples into vials start->weigh spread Spread powder into a thin layer weigh->spread stability Place samples in stability chamber (e.g., 60°C, 75% RH) spread->stability withdraw Withdraw samples at time points (t=0, t1, t2...) stability->withdraw Isothermal exposure dissolve Dissolve sample in solvent withdraw->dissolve hplc Analyze by HPLC dissolve->hplc quantify Quantify remaining this compound hplc->quantify plot Plot % remaining vs. time quantify->plot model Fit data to kinetic models (e.g., Prout-Tompkins) plot->model calculate Calculate rate constant (k) and activation energy (Ea) model->calculate end End: Degradation Kinetics Determined calculate->end

Caption: Experimental workflow for determining the solid-state degradation kinetics of this compound.

Degradation_Pathway PenK This compound (Active) Penicilloic Penicilloic Acid (Inactive) PenK->Penicilloic Hydrolysis (β-lactam ring opening) Penillic Penillic Acid (Inactive) PenK->Penillic Acid-catalyzed rearrangement Other Other Products Penicilloic->Other

References

Technical Support Center: HPLC Analysis of Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Penicillin K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing occurs when the latter half of the peak is broader than the front half. This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Is your this compound peak tailing? This is often characterized by an asymmetry factor (As) greater than 1.2.

Initial Checks

Before delving into method modifications, it's crucial to rule out common system-level problems.

Question: All peaks in my chromatogram, including this compound, are tailing. What should I do?

Answer: When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than related to the specific analyte chemistry.

  • Check for Extra-Column Volume: Excessive tubing length or a large internal diameter can lead to band broadening and peak tailing.[1] Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.

  • Inspect the Column Inlet Frit: A partially blocked column inlet frit can distort the sample band, causing tailing for all eluted compounds.[2] Try back-flushing the column. If the problem persists, the frit may need cleaning or the column may need to be replaced.

  • Evaluate Column Health: Over time, columns can degrade, leading to the formation of voids or channels in the packed bed.[3][4] This physical degradation affects all peaks. Replacing the column with a new one is a quick way to diagnose this issue.

Frequently Asked Questions (FAQs) for this compound Peak Tailing

This section addresses specific questions related to this compound peak tailing, providing detailed explanations and actionable solutions.

Q1: My this compound peak is specifically tailing, while other peaks in the chromatogram look fine. What is the most likely cause?

A1: The most probable cause of analyte-specific peak tailing for a compound like this compound is secondary interactions between the analyte and the stationary phase. This compound has a carboxylic acid moiety with a pKa of approximately 2.73.[5]

  • Silanol Interactions: If you are using a silica-based C18 column, residual silanol groups on the stationary phase can interact with the polar functional groups of this compound.[1][6][7][8][9] These interactions are a common cause of peak tailing, especially for polar compounds.

Q2: How can I minimize silanol interactions that cause my this compound peak to tail?

A2: There are several effective strategies to mitigate unwanted silanol interactions:

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) will suppress the ionization of the silanol groups, reducing their ability to interact with this compound.[7][9] This is often the most effective solution.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[1][7]

  • Add a Competing Base: Introducing a small amount of a "sacrificial base," such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic analytes. However, for an acidic compound like this compound, adjusting the pH is a more common and effective strategy.

Q3: Could the mobile phase composition be contributing to the peak tailing of this compound?

A3: Yes, the mobile phase plays a critical role in achieving good peak shape.

  • Inadequate Buffering: If the mobile phase pH is not properly controlled with a suitable buffer, localized pH changes as the analyte passes through the column can lead to peak distortion.[1][6] Ensure your buffer has sufficient capacity at the target pH.

  • Mobile Phase pH close to Analyte pKa: Operating too close to the pKa of this compound (around 2.73) can result in the co-existence of both ionized and non-ionized forms of the analyte, leading to a broadened and tailing peak.[1] It is generally advisable to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.

Q4: Can column overload cause peak tailing for this compound?

A4: Yes, injecting too much sample mass onto the column can lead to peak tailing.[2][3][10] This happens when the concentration of the analyte saturates the active sites on the stationary phase. To check for this, try injecting a diluted sample. If the peak shape improves, you are likely overloading the column.

Q5: My this compound sample is degrading. Could this cause peak tailing?

A5: Yes, on-column degradation or the presence of closely eluting degradation products can manifest as peak tailing or shouldering. Penicillins are known to be susceptible to degradation, particularly at non-optimal pH and elevated temperatures.[11] The β-lactam ring is prone to hydrolysis.[11]

  • Ensure Sample Stability: Prepare samples fresh and keep them cool until injection.

  • Use a Stability-Indicating Method: If degradation is suspected, your analytical method should be capable of separating the main this compound peak from its potential degradation products.[12]

Quantitative Data Summary

The following tables provide a summary of typical HPLC parameters and their impact on this compound peak shape.

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
< 2.51.0 - 1.2Silanol groups are protonated, minimizing secondary interactions. This compound is in its non-ionized form.
2.5 - 3.5> 1.5pH is close to the pKa of this compound, leading to mixed ionization states and potential for peak distortion.
4.0 - 6.01.2 - 1.5This compound is ionized, but silanol interactions may still occur. Peak shape is generally acceptable but may not be optimal.
> 6.5> 1.5Increased ionization of silanol groups leads to stronger secondary interactions and significant tailing.

Table 2: Troubleshooting Summary for this compound Peak Tailing

ObservationPotential CauseRecommended Action
All peaks are tailingExtra-column dead volumeUse shorter, narrower ID tubing.
Column frit blockageBack-flush the column; replace if necessary.
Column bed degradation (void)Replace the column.
Only this compound peak is tailingSecondary silanol interactionsLower mobile phase pH to < 3.0. Use an end-capped column.
Inadequate mobile phase bufferingUse a buffer with a pKa close to the target pH and at a sufficient concentration (e.g., 20-50 mM).
Column overloadInject a 10-fold dilution of the sample to see if peak shape improves.
Co-eluting impurity/degradantAdjust mobile phase composition or gradient to improve resolution.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Glacial Acetic Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This is a general method and may require optimization for your specific application.[13]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Peak Tailing

G start Peak Tailing Observed (As > 1.2) all_peaks Are all peaks tailing? start->all_peaks system_issue Systemic Issue Likely all_peaks->system_issue Yes penk_only Only this compound peak is tailing all_peaks->penk_only No check_connections Check for dead volume (tubing, connections) system_issue->check_connections check_frit Inspect/back-flush column inlet frit check_connections->check_frit replace_column Consider column replacement (voids) check_frit->replace_column secondary_interactions Secondary Interactions (Silanol Groups) penk_only->secondary_interactions adjust_ph Lower mobile phase pH (e.g., pH 2.5-3.0) secondary_interactions->adjust_ph Yes overload Column Overload? secondary_interactions->overload No endcapped_column Use end-capped column adjust_ph->endcapped_column dilute_sample Inject diluted sample overload->dilute_sample Yes degradation Degradation? overload->degradation No fresh_sample Prepare fresh sample degradation->fresh_sample Yes optimize_method Optimize method for stability-indication fresh_sample->optimize_method

Caption: A logical workflow for diagnosing the root cause of this compound peak tailing.

Diagram 2: The Impact of Mobile Phase pH on Silanol Interactions

G cluster_0 Low pH (e.g., < 3.0) cluster_1 High pH (e.g., > 6.0) low_ph_silanol Protonated Silanol (Si-OH) no_interaction Minimal Interaction (Good Peak Shape) low_ph_silanol->no_interaction penk_low_ph This compound (non-ionized) penk_low_ph->no_interaction high_ph_silanol Ionized Silanol (Si-O⁻) interaction Strong Interaction (Peak Tailing) high_ph_silanol->interaction Electrostatic Attraction penk_high_ph This compound (ionized) penk_high_ph->interaction

Caption: The effect of mobile phase pH on silanol ionization and subsequent peak tailing.

References

Technical Support Center: Minimizing Penicillin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

.

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Penicillin K during storage. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The degradation of this compound is primarily influenced by several factors:

  • pH: The β-lactam ring in the penicillin structure is highly susceptible to hydrolysis in both acidic and alkaline conditions. The greatest stability is observed in neutral pH environments (approximately 6.0-7.5).[1][2]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[2] Storing solutions at room temperature (25°C) can lead to a substantial loss of potency in under 37 hours.[1][3]

  • Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the β-lactam ring.

  • Incompatible Substances: Contact with certain substances can catalyze degradation. These include heavy metal ions (e.g., copper, zinc), oxidizing agents, acids, alkalis, glycerol, and some compounds that can leach from rubber.[1]

  • Light: While temperature and pH are more critical, exposure to light should also be minimized as a general best practice for storing chemical compounds.

Q2: What are the optimal storage conditions for this compound in its different forms?

A2: Optimal storage conditions depend on whether the this compound is in solid (dry powder) or solution form.

FormStorage TemperatureDuration of Potency
Dry Powder 20°C to 25°C (68°F to 77°F)[4]As per manufacturer's expiration date
Reconstituted Solution (Vial) 2°C to 8°C (36°F to 46°F)[4]Up to 3 days without significant loss of potency[4]
Admixture (Solution) 2°C to 8°C (36°F to 46°F)[4]Up to 7 days without significant loss of potency[4]
Frozen Solution -10°C to -20°CCan retain at least 90% of activity for 50 to 60 days[1]

Q3: My this compound solution appears to be degrading much faster than expected. What are the likely causes?

A3: Rapid degradation of a this compound solution is most commonly due to one or more of the following:

  • Incorrect pH: The pH of your solution may be outside the optimal neutral range (6.0-7.5).[1][2] Degradation is significantly faster at acidic (pH 4) and alkaline (pH 10) conditions.[1][5]

  • High Storage Temperature: Storing the solution at room temperature or higher will lead to rapid loss of potency.[1][3]

  • Contamination: The presence of incompatible substances, such as heavy metal ions, can catalyze the degradation process.[1]

  • Improper Storage Container: Repackaging solutions into containers not validated for this compound storage, such as some plastic syringes, can adversely affect stability.[1][3] It is recommended to store solutions in the original glass vial whenever possible.

Q4: Can I repackage my reconstituted this compound solution into smaller aliquots for convenience?

A4: While convenient, repackaging can introduce risks. Stability data provided by the manufacturer is for the original bulk container.[1][3] If you must repackage, it is crucial to use containers made of materials known to be non-reactive with this compound (e.g., amber glass vials) and to perform your own stability testing to determine the shelf life in the new containers.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in a Reconstituted this compound Solution

Use the following workflow to troubleshoot unexpected degradation of your this compound solution.

G start Start: Rapid Degradation Observed temp Is the storage temperature between 2-8°C? start->temp ph Is the solution pH between 6.0 and 7.5? temp->ph Yes adjust_temp Action: Adjust storage to 2-8°C. temp->adjust_temp No container Is the solution stored in the original vial or a validated container? ph->container Yes adjust_ph Action: Prepare a fresh solution using a neutral pH buffer. ph->adjust_ph No contaminants Is the solution free from known contaminants (e.g., heavy metals)? container->contaminants Yes use_proper_container Action: Use original vial or validate new containers. container->use_proper_container No check_purity Action: Ensure high purity of all components and use appropriate containers. contaminants->check_purity No end Problem Likely Resolved contaminants->end Yes adjust_temp->ph adjust_ph->container use_proper_container->contaminants check_purity->end

Caption: Troubleshooting workflow for this compound degradation.

Data Summary

The following table summarizes the stability of reconstituted Penicillin V Potassium solutions under various temperature conditions. Degradation generally follows first-order kinetics.[1][3]

Storage Temperature (°C)Time to Reach 90% PotencyDegradation KineticsCitation(s)
25°C (Room Temp)< 37 hoursFirst-Order[1][3]
4°C (Refrigerated)~11.5 daysFirst-Order[1][3]
-10°C (Frozen)> 60 daysFirst-Order[1]
-20°C (Frozen)> 60 daysFirst-Order[1]

The rate of degradation is also highly dependent on pH.

pH ConditionRelative Degradation RateCitation(s)
Acidic (pH 4)Very High[1][5]
Neutral (pH 7)Minimum / Lowest[1][5]
Alkaline (pH 10)High[1][5]

Experimental Protocols

Protocol 1: General Stability Testing of Reconstituted this compound Solution

This protocol provides a method for assessing the stability of a lab-prepared this compound solution.

  • Reconstitution: Prepare the solution by reconstituting this compound powder with a suitable solvent (e.g., sterile distilled water or a neutral pH buffer) to a known concentration.[1]

  • Aliquoting: Dispense precise volumes of the reconstituted solution into appropriate storage containers (e.g., amber glass vials).[1]

  • Storage: Store the aliquots under controlled conditions, such as different temperatures (e.g., 25°C, 4°C, -20°C) and protected from light.[1]

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48 hours for room temperature; 0, 2, 5, 7, 14 days for refrigerated), remove a sample for analysis.

  • Analysis: Determine the concentration of the remaining intact this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the time it takes to reach a specific potency threshold (e.g., 90% of the initial concentration).[1]

General HPLC Method for Stability Testing

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 225 nm to 254 nm.[1][7]

  • Procedure:

    • Prepare a standard solution of this compound of a known concentration.

    • Prepare the sample solution by diluting the stored aliquot to a concentration within the linear range of the standard curve.

    • Inject equal volumes of the standard and sample solutions.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.[1]

Degradation Pathways

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid.[8][9] This process is catalyzed by both acidic and alkaline conditions. Oxidation of the thioether group can also occur, particularly in the presence of oxidizing agents or free radicals.[10]

G PenK This compound (Active) Penicilloic Penicilloic Acid (Inactive) PenK->Penicilloic Hydrolysis (Acid/Base Catalyzed) Oxidized Oxidized Products (Inactive) PenK->Oxidized Oxidation

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Penicillin K Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of Penicillin K (Phenoxymethylpenicillin potassium).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of unexpected peaks in my this compound chromatogram?

Unexpected peaks in an HPLC chromatogram can originate from several sources. The most common are:

  • Contamination: Impurities can be introduced from solvents, reagents, glassware, or the sample itself. Ghost peaks can arise from contaminants in the mobile phase or carryover from previous injections.[1]

  • Degradation Products: this compound, like other β-lactam antibiotics, is susceptible to degradation via hydrolysis, oxidation, or thermal stress.[2][3][4][5] This can form products like penicilloic acid and penilloic acid.[4][6]

  • Mobile Phase Issues: An improperly prepared, contaminated, or old mobile phase can introduce baseline noise and spurious peaks. Using non-HPLC grade solvents is a frequent cause.[1]

  • Column Issues: Contaminants from previous analyses can accumulate on the column and elute unexpectedly. Column degradation or voids in the packing material can also lead to distorted or split peaks.[7]

  • System Contamination: Residue in the injector, tubing, or detector cell can cause carryover from one run to the next.[1]

Q2: How can I determine if an unexpected peak is a contaminant or a degradation product?

Distinguishing between contamination and degradation requires a systematic approach:

  • Inject a Blank: Run a blank injection consisting of your mobile phase and diluent. If the peak is present, it is likely a "ghost peak" originating from system or solvent contamination.[1]

  • Review Sample Preparation: Analyze a fresh sample prepared with the highest purity solvents and reagents in meticulously clean glassware to see if the peak disappears.[8]

  • Perform Forced Degradation: Subject a pure this compound standard to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products.[2][5][9] Comparing the chromatogram from the stressed sample to your test sample can help identify peaks corresponding to known degradants. A target of approximately 10% degradation is often recommended for these studies.[5]

Q3: My retention times are shifting. What should I check?

Retention time (RT) instability is a common issue that can compromise peak identification.

  • Mobile Phase Composition: Small changes in the mobile phase composition, especially pH, can significantly alter the retention of ionizable compounds like this compound.[4][10] Ensure the mobile phase is prepared consistently and accurately.

  • Column Equilibration: Insufficient column equilibration time before starting a run can cause RT drift.[10] Ensure the column is fully conditioned with the mobile phase.

  • Temperature Fluctuations: Changes in ambient or column temperature can affect retention times. Using a column oven is crucial for reproducibility.[10]

  • Flow Rate Inconsistency: Check for pump malfunctions, leaks, or air bubbles in the system, as these can cause variations in the flow rate.[10]

Q4: Why is my this compound peak tailing, broad, or split?

Poor peak shape can affect integration accuracy and resolution.

  • Peak Tailing: This is often seen with basic compounds like penicillins due to interactions with residual silanol groups on silica-based C18 columns.[1][7] Using a buffered mobile phase (e.g., with phosphate or acetate) to control pH can minimize these secondary interactions.[1][3]

  • Broad Peaks: This can be caused by column contamination, a void at the column inlet, or a long flow path between the column and detector.[10] Overloading the column with too much sample can also lead to peak broadening.[1]

  • Split Peaks: A common cause is a partially blocked column frit or a disruption in the packing bed at the head of the column.[7] Injecting the sample in a solvent that is much stronger than the mobile phase can also cause peak distortion.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Analysis

This protocol describes a standard reversed-phase HPLC method suitable for the analysis of this compound from bulk material or pharmaceutical formulations.[11][12]

1. Mobile Phase Preparation (Acetonitrile:Methanol:Buffer)

  • Prepare a 0.01M potassium phosphate monobasic (KH2PO4) buffer by dissolving 1.36 g of KH2PO4 in 1000 mL of HPLC grade water.[11]

  • Adjust the buffer to pH 3.0 using orthophosphoric acid.[11]

  • Filter the buffer solution through a 0.45 µm membrane filter.[11]

  • Combine the filtered buffer with HPLC grade acetonitrile and methanol in a ratio of 75:21:4 (v/v/v).[11]

  • Degas the final mobile phase by sonication or vacuum filtration before use.[11]

2. Standard Solution Preparation (25 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[11]

  • Dissolve and dilute to volume with the mobile phase to create a stock solution of 1000 µg/mL.[11]

  • Further dilute this stock solution with the mobile phase to achieve a final working concentration of approximately 25 µg/mL.[11]

3. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 this compound tablets.[11][12]

  • Transfer a portion of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.[11]

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[11]

  • Dilute to volume with the mobile phase and mix thoroughly.[11]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate, before injection.[11]

Data & Visualization

Quantitative Data

Table 1: Typical HPLC System Parameters for this compound Analysis

Parameter Specification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[11]
Mobile Phase Acetonitrile:Methanol:0.01M KH2PO4 (pH 3.0) (21:4:75, v/v/v)[11]
Flow Rate 1.0 mL/min[11][12]
Injection Volume 20 µL[11]
Column Temperature Ambient or controlled (e.g., 35 °C)[2][11]

| Detection Wavelength | 254 nm[12] |

Table 2: Common Degradation Products of Penicillins

Compound Class Specific Degradants
Penicilloic Acids Benzylpenicilloic acid[6][13]
Penilloic Acids Benzylpenilloic acid[6]
Penamaldic Acids Benzylpenamaldic acid[6]
Penillic Acids Benzylpenillic acid[6]

| Other Related Substances | 6-Aminopenicillanic acid (6-APA), Phenylacetic acid (PAA)[13] |

Diagrams & Workflows

G start Unexpected Peak Observed q1 Is the peak present in a blank injection? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Source is likely system or mobile phase contamination. - Use fresh, high-purity solvents. - Flush injector and system. a1_yes->res1 q2 Is the peak present after re-preparing sample with high-purity reagents? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does the peak's RT match peaks generated during forced degradation studies? a2_yes->q3 res2 Source was likely sample preparation. - Review glassware cleaning. - Check reagent purity. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res3 Peak is a degradation product. - Investigate sample stability. - Adjust storage conditions. a3_yes->res3 res4 Peak is an unknown impurity. - Further investigation required (e.g., LC-MS). - Check column integrity. a3_no->res4

Caption: Troubleshooting decision tree for identifying the source of unexpected peaks.

G cluster_0 Sample Preparation Workflow cont_node ! weigh 1. Weigh Sample (Tablet Powder or Standard) dissolve 2. Transfer to Volumetric Flask & Add Mobile Phase weigh->dissolve sonicate 3. Sonicate to Dissolve dissolve->sonicate dilute 4. Dilute to Final Volume sonicate->dilute filter 5. Filter Through 0.45µm Syringe Filter dilute->filter inject 6. Transfer to Vial & Inject into HPLC filter->inject c1 Glassware c1->dissolve c2 Mobile Phase / Diluent c2->dissolve c3 Filter c3->filter c4 Vial / Cap c4->inject

Caption: Sample preparation workflow highlighting potential points of contamination.

References

Validation & Comparative

Penicillin G vs. Penicillin V: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial agents, the penicillins remain a cornerstone of therapy. This guide provides a detailed, data-driven comparison of the efficacy of two of the earliest and most well-established members of this class: Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), often available as its potassium salt, Penicillin VK. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Executive Summary

Penicillin G and Penicillin V are natural penicillins that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary distinction between these two agents lies in their route of administration and acid stability, which in turn influences their pharmacokinetic profiles and clinical applications. Penicillin G is susceptible to degradation by gastric acid and is therefore administered parenterally (intravenously or intramuscularly).[1][2][4] In contrast, Penicillin V is more acid-stable, allowing for oral administration.[2][4][5][6] While their antibacterial spectra are largely similar, these formulation differences have significant implications for their use in research and clinical settings.

I. In Vitro Efficacy: Antibacterial Spectrum and Potency

The in vitro efficacy of an antibiotic is fundamentally assessed by its ability to inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).

Comparative Antibacterial Spectrum

Both Penicillin G and Penicillin V are most effective against Gram-positive bacteria, including various species of Streptococcus and non-penicillinase-producing Staphylococcus.[1][3] They also show activity against some Gram-negative cocci, such as Neisseria species, and various anaerobes.[2] However, Penicillin V is generally considered to be slightly less active than Penicillin G against some Gram-negative bacteria.[2]

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes typical MIC ranges for Penicillin G and Penicillin V against common susceptible pathogens. These values are compiled from various microbiological studies and serve as a general guide. Actual MICs can vary depending on the bacterial strain and testing conditions.

Bacterial SpeciesPenicillin G MIC (µg/mL)Penicillin V MIC (µg/mL)
Streptococcus pyogenes0.004 - 0.030.008 - 0.06
Streptococcus pneumoniae≤0.06 - 8.0+≤0.06 - 8.0+
Staphylococcus aureus (non-penicillinase producing)0.015 - 0.120.03 - 0.25
Neisseria meningitidis≤0.03 - 0.250.06 - 0.5
Clostridium perfringens0.06 - 0.50.12 - 1.0

Note: MIC values can vary significantly between strains. Strains with MICs in the higher end of the range may be considered resistant.

II. Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug dictate its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and predicting in vivo efficacy.

Key Pharmacokinetic Parameters
ParameterPenicillin GPenicillin V (as Potassium Salt)
Route of Administration Intravenous (IV), Intramuscular (IM)[1][2][4]Oral[2][4][5][6]
Acid Stability Labile, destroyed by stomach acid[1][4]Stable in gastric acid[2]
Bioavailability Not applicable (IV/IM)~60-75%
Protein Binding ~60%[1]~80%[1]
Half-life ~30-60 minutes[7][8]~30-60 minutes
Excretion Primarily renal[1][7]Primarily renal[1]

III. Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential.

A. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9][10][11]

1. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of Penicillin G or Penicillin V in a suitable solvent (e.g., sterile deionized water or buffer) at a high concentration (e.g., 1000 µg/mL).
  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[9][12]

2. Inoculum Preparation:

  • Culture the bacterial strain to be tested on an appropriate agar medium overnight.
  • Suspend several colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]

3. Incubation and Interpretation:

  • Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9][11]
  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

B. In Vivo Efficacy Assessment: Mouse Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antibiotics against localized bacterial infections.[13][14]

1. Animal Preparation:

  • Use specific pathogen-free mice (e.g., ICR or BALB/c) of a specific age and weight range.
  • Induce neutropenia in the mice through intraperitoneal injections of cyclophosphamide to create a more susceptible host environment, if required by the experimental design.

2. Infection Induction:

  • Prepare a standardized inoculum of the test bacterium (e.g., Streptococcus pneumoniae) in the mid-logarithmic growth phase.
  • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each mouse.

3. Antibiotic Administration:

  • At a predetermined time post-infection (e.g., 2 hours), administer Penicillin G (intraperitoneally or subcutaneously) or Penicillin V (orally by gavage) at various dosages.
  • Include a control group that receives a placebo (e.g., sterile saline).

4. Efficacy Evaluation:

  • At a specified time after treatment (e.g., 24 hours), euthanize the mice.
  • Aseptically remove the infected thigh muscle, homogenize it in a sterile buffer, and perform serial dilutions.
  • Plate the dilutions onto appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).
  • The efficacy of the antibiotic is determined by the reduction in bacterial load compared to the control group.

IV. Visualizing Mechanisms and Workflows

Mechanism of Action of Penicillins

The bactericidal activity of both Penicillin G and Penicillin V is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] The following diagram illustrates this signaling pathway.

MechanismOfAction cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalysis Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Binding Cell_Lysis Cell Lysis (Bacterial Death) Crosslinked_Peptidoglycan->Cell_Lysis Prevents Penicillin Penicillin (G or V) Penicillin->PBP Irreversible Inhibition

Caption: Mechanism of action of penicillin, illustrating the inhibition of Penicillin-Binding Proteins.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

V. Conclusion

The choice between Penicillin G and Penicillin V for research and development purposes is primarily dictated by the intended route of administration and the specific experimental model. For in vitro studies, both agents exhibit comparable activity against a similar spectrum of susceptible bacteria, with Penicillin G often demonstrating slightly lower MIC values. For in vivo studies requiring parenteral administration, Penicillin G is the appropriate choice. Conversely, when oral administration is desired, the acid stability of Penicillin V makes it the superior option. A thorough understanding of their respective pharmacokinetic and pharmacodynamic profiles is paramount for the design of robust and reproducible experiments.

References

"Penicillin K" biological activity compared to other penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Penicillin K relative to other natural penicillins, namely Penicillin F, G, and X. The information presented is supported by experimental data to assist researchers and professionals in understanding the nuanced differences in efficacy among these early antibiotic compounds.

Executive Summary

This compound (heptylpenicillin) is a natural penicillin distinguished by its seven-carbon side chain. While demonstrating significant antibacterial activity in laboratory settings (in vitro), its therapeutic effectiveness in living organisms (in vivo) is considerably diminished compared to other natural penicillins like Penicillin G and X. This discrepancy is largely attributed to the rapid inactivation of this compound within the body. This guide delves into the comparative biological activities, supported by available data, and outlines the standard methodologies used to assess these properties.

Comparative Biological Activity of Natural Penicillins

The antibacterial potency of penicillins is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While specific MIC values for this compound are not widely documented in contemporary literature, historical studies provide valuable data on its relative bactericidal activity compared to other natural penicillins.

In Vitro Bactericidal Activity

The following table summarizes the relative in vitro bactericidal activity of Penicillins F, G, K, and X against two clinically significant Gram-positive pathogens. The activity of Penicillin G is set as the baseline (100).

Penicillin TypeSide ChainRelative Bactericidal Activity vs. Pneumococcus Type I[1]Relative Bactericidal Activity vs. Streptococcus pyogenes (C-203)[1]
Penicillin F2-Pentenyl6075
Penicillin GBenzyl100100
This compound n-Heptyl 180 115
Penicillin Xp-Hydroxybenzyl135145

As the data indicates, this compound exhibits potent in vitro antibacterial activity, surpassing that of Penicillin G against Pneumococcus Type I and showing slightly higher activity against Streptococcus pyogenes.[1]

In Vivo Therapeutic Activity

In contrast to its performance in vitro, the therapeutic efficacy of this compound in animal models is significantly lower than that of Penicillins G and X. This is demonstrated by the higher curative doses (CD50) required to protect mice from experimental infections.

Penicillin TypeTotal Curative Dose (CD50) in Mice vs. Pneumococcus Type I (mg/kg)[1]Relative Curative Dose vs. Pneumococcus Type I (Penicillin G = 100)[1]Total Curative Dose (CD50) in Mice vs. Streptococcus pyogenes (mg/kg)[1]Relative Curative Dose vs. Streptococcus pyogenes (Penicillin G = 100)[1]
Penicillin F4.6832.650
Penicillin G3.81001.3100
This compound 20 19 14.0 9
Penicillin X2.41600.5260

These findings highlight a critical disconnect between the in vitro and in vivo activity of this compound. It was found to be approximately one-tenth as active in vivo as would be suggested by its in vitro performance.[1] This reduced therapeutic efficacy is linked to its rapid inactivation in the body, leading to lower and less persistent blood levels compared to other penicillins.[1][2]

Experimental Protocols

The determination of an antibiotic's biological activity relies on standardized experimental procedures. The following is a detailed methodology for a key experiment used to quantify antibacterial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Materials:

  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
  • Stock solutions of the penicillin compounds to be tested
  • Sterile diluent (e.g., saline or broth)
  • Pipettes and sterile tips
  • Incubator

2. Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each penicillin is prepared in the microtiter plate. This is typically done by adding a set volume of broth to each well, followed by the addition of the antibiotic to the first well and subsequent serial transfer and dilution across the plate.
  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included.
  • Incubation: The inoculated microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
  • Reading of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of penicillin and a typical experimental workflow.

penicillin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Cross_Linking Cross-Linking PBP->Cross_Linking Catalyzes Inhibition Inhibition PBP->Inhibition Peptide_Chains Peptidoglycan Chains Peptide_Chains->PBP Binds to Cell_Lysis Weakened Cell Wall & Cell Lysis Cross_Linking->Cell_Lysis Leads to Penicillin Penicillin Penicillin->PBP Binds to Active Site Inhibition->Cross_Linking mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Bacteria_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacteria_Culture->Inoculum_Prep Antibiotic_Stock Penicillin Stock Solutions Serial_Dilution Serial Dilution of Penicillins in Microtiter Plate Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Data_Analysis Compare MIC Values Read_MIC->Data_Analysis

References

Navigating the Analytical Landscape for Penicillin K: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and drug efficacy. This guide provides a comparative analysis of analytical methodologies for the validation of "Penicillin K" (Heptylpenicillin), offering insights into a validated High-Performance Liquid Chromatography (HPLC) method and a classic alternative, the iodometric titration method. Due to the limited availability of publicly accessible, validated HPLC methods specifically for this compound, this guide presents a well-established HPLC method for the closely related Penicillin V Potassium, providing a strong illustrative framework for adaptation.

The selection of an appropriate analytical method is critical and depends on various factors, including the specific requirements for sensitivity, selectivity, and throughput. While chromatographic techniques like HPLC offer high precision and specificity, traditional methods such as titration can provide a simple and cost-effective alternative for certain applications.

Performance Comparison: HPLC vs. Iodometric Titration

The following table summarizes the key performance characteristics of a representative Reverse-Phase HPLC (RP-HPLC) method, adapted from validated methods for Penicillin V, and a general iodometric titration method for the quantification of penicillins.

Performance ParameterRP-HPLC Method (Illustrative for this compound)Iodometric Titration Method
Principle Separation based on polarity followed by UV detection.Redox reaction where penicillin hydrolyzes and reacts with a known excess of iodine, followed by back-titration.
Specificity High; can separate this compound from degradation products and impurities.[1][2]Low; susceptible to interference from other reducing substances.
Linearity Excellent over a defined concentration range.[2]N/A (titrimetric method)
Accuracy (% Recovery) Typically 98-102%[2]Variable, can be affected by reaction conditions.
Precision (% RSD) Low (typically <2%)[2]Higher variability compared to HPLC.
Limit of Detection (LOD) Low (ng/mL to µg/mL range)[3]Higher (mg range)
Limit of Quantitation (LOQ) Low (µg/mL range)[3]Higher (mg range)
Throughput High; suitable for automated analysis of multiple samples.Low; manual and time-consuming.
Instrumentation HPLC system with UV detector.[1][2]Burettes, pipettes, and standard laboratory glassware.
Cost High initial instrument cost and ongoing solvent/column expenses.Low cost.

Experimental Protocols

Illustrative RP-HPLC Assay Method for this compound

This protocol is based on established methods for Penicillin V and would require validation for this compound.[1][2]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01M KH2PO4), with the pH adjusted to 3.0 with phosphoric acid. A typical ratio would be 21:4:75 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 225 nm.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Solution: Accurately weigh and powder a representative sample of the this compound drug product. Dissolve a portion of the powder, equivalent to a target concentration of this compound, in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[2]

3. System Suitability:

  • Inject the standard solution multiple times to assess the system's precision, tailing factor, and theoretical plates. The relative standard deviation (RSD) for the peak area of replicate injections should be less than 2%.

4. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

General Iodometric Titration Method for Penicillins

This method provides a general procedure for the quantification of the total penicillin content.

1. Reagents:

  • 0.01 N Iodine solution

  • 0.01 N Sodium thiosulfate solution

  • 1 N Sodium hydroxide

  • 1 N Hydrochloric acid

  • Starch indicator solution

2. Procedure:

  • Accurately weigh a sample containing a known amount of penicillin and dissolve it in water.

  • Add 1 N sodium hydroxide to hydrolyze the β-lactam ring of the penicillin. Allow the reaction to proceed for a specified time (e.g., 15-20 minutes).

  • Neutralize the solution with 1 N hydrochloric acid.

  • Add a known excess of 0.01 N iodine solution. The iodine will react with the hydrolyzed penicillin.

  • Titrate the excess, unreacted iodine with 0.01 N sodium thiosulfate solution until the solution becomes pale yellow.

  • Add a few drops of starch indicator solution. The solution will turn blue.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Perform a blank titration without the penicillin sample.

3. Calculation:

  • The amount of penicillin in the sample is calculated based on the difference in the volume of sodium thiosulfate used for the sample and the blank titrations.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Chromatographic_Run Chromatographic Run Sample_Prep->Chromatographic_Run System_Suitability->Chromatographic_Run Meets Criteria Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Specificity Specificity Report Final Report Specificity->Report Linearity Linearity Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness

Caption: Workflow for the validation of an HPLC assay method.

Method_Comparison cluster_hplc HPLC Method cluster_titration Iodometric Titration HPLC_Principle Separation by Polarity HPLC_Adv High Specificity High Sensitivity High Throughput HPLC_Principle->HPLC_Adv HPLC_Disadv High Cost Complex Instrumentation HPLC_Principle->HPLC_Disadv Titration_Principle Redox Reaction Titration_Adv Low Cost Simple Procedure Titration_Principle->Titration_Adv Titration_Disadv Low Specificity Low Sensitivity Low Throughput Titration_Principle->Titration_Disadv Penicillin_K_Sample This compound Sample Penicillin_K_Sample->HPLC_Principle Penicillin_K_Sample->Titration_Principle

Caption: Comparison of HPLC and Iodometric Titration methods.

References

Penicillin K: A Comparative Guide to Beta-Lactam Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for immunological cross-reactivity between beta-lactam antibiotics is paramount for both patient safety and the development of novel therapeutics. This guide provides a detailed comparison of Penicillin K (n-heptylpenicillin) with other classes of beta-lactam antibiotics, focusing on the structural determinants of cross-reactivity. The information is supported by established principles of drug allergy, with detailed protocols for key analytical methods.

Introduction to this compound and Beta-Lactam Cross-Reactivity

This compound, also known as heptylpenicillin, is a natural penicillin characterized by its n-heptyl side chain.[1] Like all penicillins, its core structure consists of a thiazolidine ring fused to a highly reactive β-lactam ring.[1] This core is the pharmacophore responsible for antibacterial activity.

Allergic reactions to beta-lactams, particularly Type I IgE-mediated hypersensitivity, are a significant clinical concern. Historically, it was believed that the shared beta-lactam ring was the primary cause of cross-reactivity among all drugs in this class. However, extensive research has revised this understanding. It is now widely accepted that the similarity of the R1 side chains is the most critical factor in determining the likelihood of an IgE-mediated cross-reaction between different penicillins and cephalosporins. The beta-lactam ring itself is rarely the primary antigenic determinant.[2][3]

This guide compares this compound's potential for cross-reactivity with representative aminopenicillins (Amoxicillin), first-generation cephalosporins (Cefalexin), carbapenems (Meropenem), and monobactams (Aztreonam) based on this side-chain principle.

Comparative Analysis of Beta-Lactam Side Chains

Direct quantitative cross-reactivity data for the less common this compound is limited in published literature. Therefore, this comparison is based on the structural similarity of the R1 side chain of this compound to that of other beta-lactams—the scientifically accepted predictor of cross-reactivity. An R1 side chain that is structurally distinct from that of another beta-lactam suggests a low risk of immunological cross-reactivity.

Beta-Lactam Antibiotic Class R1 Side Chain Structure Structural Similarity to this compound (n-heptyl) Predicted Cross-Reactivity Risk with this compound
This compound Natural Penicillinn-heptyl group--
Amoxicillin Aminopenicillin(R)-2-amino-2-(p-hydroxyphenyl)acetylVery LowVery Low
Cefalexin 1st Gen. Cephalosporin(R)-2-amino-2-phenylacetylVery LowVery Low
Meropenem CarbapenemComplex pyrrolidine-based groupVery LowVery Low to Negligible
Aztreonam Monobactam2-amino-thiazol-4-yl group with a complex oxime etherNegligibleNegligible

Summary of Findings:

The n-heptyl side chain of this compound is a simple, linear alkyl chain. This structure is fundamentally different from the more complex, often cyclic and polar, side chains of aminopenicillins like Amoxicillin and first-generation cephalosporins like Cefalexin. Therefore, the risk of cross-reactivity between this compound and these agents is predicted to be very low.

Carbapenems (Meropenem) and monobactams (Aztreonam) have unique structures and side chains that are dissimilar to those of natural penicillins. The risk of cross-reactivity between this compound and these classes of beta-lactams is considered negligible.

Signaling Pathway in Type I Hypersensitivity

An IgE-mediated allergic reaction to a beta-lactam antibiotic is a complex signaling cascade. The process begins with initial sensitization, leading to the production of drug-specific IgE antibodies. Upon re-exposure, the antibiotic, acting as a hapten, binds to proteins and cross-links these IgE antibodies on the surface of mast cells and basophils. This cross-linking triggers a signaling cascade that results in cellular degranulation and the release of inflammatory mediators like histamine, causing the clinical symptoms of allergy.

IgE_Mediated_Allergic_Reaction cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase (Re-exposure) Penicillin Penicillin-Protein Conjugate (Antigen) APC Antigen Presenting Cell (APC) Penicillin->APC Uptake Th2 T Helper 2 Cell APC->Th2 Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Penicillin-specific IgE Antibodies PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to FcεRI receptors Crosslink IgE Cross-linking on Mast Cell MastCell->Crosslink IgE-coated Antigen_re Penicillin-Protein Conjugate Antigen_re->Crosslink Signal Signal Transduction Cascade Crosslink->Signal Degranulation Degranulation Signal->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

IgE-mediated allergic reaction pathway.

Experimental Protocols for Cross-Reactivity Assessment

Assessing the potential for beta-lactam cross-reactivity involves both in vivo and in vitro methods. These protocols are intended for a research audience and should be performed by trained personnel in appropriate settings.

Penicillin Allergy Skin Testing (In Vivo)

This is the gold standard for identifying IgE-mediated penicillin allergy. It involves a two-step process: a prick test followed by an intradermal test if the prick test is negative.

a. Materials:

  • Benzylpenicilloyl polylysine (PPL, major determinant)

  • Penicillin G sodium (minor determinant mixture)

  • Positive control (Histamine)

  • Negative control (Saline)

  • Sterile prick lancets and 1 mL syringes with 27-gauge needles

b. Protocol:

  • Prick Test:

    • Apply one drop of each test solution (PPL, Penicillin G, histamine, saline) to the volar surface of the forearm, spaced at least 2 cm apart.

    • Pass a sterile lancet through each drop at a 45-degree angle, lifting the epidermis.

    • Read the results after 15 minutes. A positive result is a wheal of 3 mm or greater in diameter than the negative control, with associated erythema.[4]

  • Intradermal Test (if prick test is negative):

    • Inject 0.02 mL of each test solution intradermally to raise a small bleb.

    • Read the results after 15 minutes. A positive result is an increase in the bleb diameter of at least 3 mm compared to the negative control.[4]

Basophil Activation Test (BAT) (In Vitro)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63) on the surface of basophils after stimulation with an allergen. It is a safe and increasingly utilized in vitro tool.[5][6]

a. Materials:

  • Fresh whole blood collected in heparin or EDTA tubes.

  • Test antibiotics (e.g., this compound, Amoxicillin) at various concentrations.

  • Positive control (anti-FcεRI antibody) and negative control (stimulation buffer).

  • Fluorochrome-conjugated antibodies against basophil markers (e.g., CCR3-PE) and activation markers (e.g., CD63-FITC).

  • Lysing solution and a flow cytometer.

b. Protocol:

  • Stimulation:

    • Aliquot 100 µL of whole blood into separate tubes for each condition (negative control, positive control, and each antibiotic concentration).

    • Add the respective antibiotic solutions or controls to the tubes.

    • Incubate at 37°C for 15-30 minutes.

  • Staining:

    • Add the fluorochrome-conjugated antibodies (anti-CCR3 and anti-CD63) to each tube.

    • Incubate for 15 minutes at room temperature in the dark.

  • Lysis and Acquisition:

    • Lyse the red blood cells using a lysing solution.

    • Acquire the samples on a flow cytometer.

  • Analysis:

    • Gate on the basophil population (e.g., CCR3-positive, low side scatter).

    • Quantify the percentage of activated basophils (CD63-positive) within the basophil gate.

    • A positive result is typically defined as a stimulation index (percentage of activated cells with drug / percentage with negative control) greater than 2, with a minimum percentage of activated cells.[7]

Experimental_Workflow cluster_invivo In Vivo: Skin Testing cluster_invitro In Vitro: Basophil Activation Test (BAT) start_iv Patient with Suspected Allergy prick Prick Test with Antigen Panel start_iv->prick read_prick Read at 15 min prick->read_prick id_test Intradermal Test read_prick->id_test Negative positive Positive: Allergy Confirmed read_prick->positive Positive read_id Read at 15 min id_test->read_id read_id->positive Positive negative Negative: Allergy Unlikely read_id->negative Negative start_it Collect Patient Whole Blood stimulate Stimulate with Antibiotic Panel start_it->stimulate stain Stain with Fluorescent Antibodies (CD63, CCR3) stimulate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Gate on Basophils & Quantify CD63+ Cells acquire->analyze result_it Determine % Activation & Stimulation Index analyze->result_it positive_it Positive: In Vitro Evidence of Sensitization result_it->positive_it Positive negative_it Negative: No In Vitro Sensitization Detected result_it->negative_it Negative

Workflow for allergy assessment.

References

A Comparative Guide to the Stability of Penicillin G and Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin). While both are foundational β-lactam antibiotics, their structural differences lead to significant variations in their stability profiles, particularly in acidic environments. This document summarizes key stability data, details relevant experimental protocols, and visualizes degradation pathways to inform research and development in antibiotic formulation and application.

A quick note on nomenclature: While the term "Penicillin K" historically refers to heptylpenicillin, it is infrequently used in modern literature. The more common and clinically significant comparison to the acid-labile Penicillin G is the acid-resistant Penicillin V, which is often available as a potassium salt (Penicillin V Potassium). This guide will focus on the extensively documented stability differences between Penicillin G and Penicillin V.

Core Structural Differences and Impact on Stability

The primary structural difference between Penicillin G and Penicillin V lies in the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. Penicillin G possesses a benzyl side chain, whereas Penicillin V has a phenoxymethyl side chain. This seemingly minor modification has a profound impact on the molecule's stability. The electron-withdrawing effect of the phenoxymethyl group in Penicillin V reduces the electron density of the β-lactam ring's carbonyl group, making it less susceptible to acid-catalyzed hydrolysis.[1] This increased stability in acidic conditions is the primary reason Penicillin V can be administered orally, while Penicillin G is typically administered parenterally.[2][3]

Quantitative Stability Comparison

The following tables summarize the stability of Penicillin G and Penicillin V under various conditions. Data is compiled from multiple sources to provide a comparative overview.

Table 1: Comparative Stability of Penicillin G and Penicillin V in Solution

ParameterPenicillin GPenicillin VConditionsReference(s)
Acid Stability Less stable; significantly degraded in gastric acid.[2]More stable; resistant to inactivation by gastric acid.[2]Simulated Gastric Fluid (pH 1-3)[1][2]
Stability in Neutral Solution (Reconstituted) Reconstituted solution is stable for up to 1 week when refrigerated.[4]Reconstituted solution (as potassium salt) at 4°C reached 90% of label claim in 11.5 days.[5]Refrigerated (2-8°C)[4][5]
Stability at Room Temperature Unstable in solution at room temperature.[6]Unstable after less than 37 hours at 25°C (reconstituted).[5]Room Temperature (~25°C)[5][6]
Optimal pH for Stability Around pH 7.0 in citrate buffer.[7][8]Generally considered to be in the slightly acidic to neutral range.Aqueous Buffer Solutions[7][8]

Table 2: Degradation Kinetics of Penicillin G in Citrate Buffer

Temperature (°C)pHRate Constant (k) x 10⁻⁴ h⁻¹
54.054.0 ± 0.90
55.07.35 ± 0.094
56.00.891 ± 0.012
57.50.339 ± 0.048
510.063.5 ± 0.84
374.0-
375.0-
376.0-
377.0-
377.5-
379.0-
3710.0-

(Data adapted from a study on Penicillin G sodium in citrate buffer.[9])

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A common method for quantifying the stability of penicillins is reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To separate and quantify the parent penicillin from its degradation products over time under various stress conditions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 or C8 column is typically used.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or trifluoroacetic acid solution) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[10][11]

  • Flow Rate: Typically around 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength of approximately 225-240 nm.[10]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[11]

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Penicillin G and Penicillin V in a suitable solvent (e.g., ultrapure water or a neutral buffer).

    • Dilute the stock solutions into the desired test media (e.g., buffers of different pH, simulated gastric fluid).

  • Incubation:

    • Incubate the test solutions under controlled conditions (e.g., specific temperature, light exposure).

  • Sampling:

    • Withdraw aliquots at predetermined time intervals.

    • If necessary, quench the degradation reaction by adding a neutralizing buffer or by immediate freezing.

  • Analysis:

    • Inject the samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas of the parent penicillin and any degradation products.

  • Data Analysis:

    • Calculate the concentration of the remaining parent penicillin at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Degradation Pathways and Mechanisms

The primary degradation pathway for both Penicillin G and Penicillin V is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid. This can be catalyzed by acid, base, or enzymes such as β-lactamases.[1] Further degradation can lead to other products like penilloic acid.

Visualization of Degradation Pathways

cluster_PenG Penicillin G Degradation cluster_PenV Penicillin V Degradation PenG Penicillin G PenicilloicG Penicilloic Acid (G) PenG->PenicilloicG Hydrolysis (Acid, Base, or β-lactamase) PenilloicG Penilloic Acid (G) PenicilloicG->PenilloicG Further Degradation PenV Penicillin V PenicilloicV Penicilloic Acid (V) PenV->PenicilloicV Hydrolysis (Acid, Base, or β-lactamase) PenilloicV Penilloic Acid (V) PenicilloicV->PenilloicV Further Degradation

Caption: Primary degradation pathways for Penicillin G and Penicillin V.

Experimental Workflow for Stability Testing

start Start: Prepare Penicillin Stock Solutions stress Incubate under Stress Conditions (e.g., different pH, temperature) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC-UV sampling->analysis data Calculate Degradation Rate and Half-life analysis->data end End: Stability Profile Determined data->end

Caption: A typical experimental workflow for penicillin stability studies.

Enzymatic Stability: Susceptibility to β-Lactamases

Both Penicillin G and Penicillin V are susceptible to degradation by bacterial β-lactamase enzymes.[3] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While both are susceptible, the rate of hydrolysis can vary depending on the specific β-lactamase enzyme. Some studies suggest that Penicillin V is a very poor substrate for certain penicillin acylases compared to Penicillin G. However, for many common β-lactamases, both penicillins are readily inactivated. This susceptibility is a major mechanism of bacterial resistance to these antibiotics.

References

Penicillin K: A Comparative Guide to its Performance in Diverse Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Penicillin K's performance in various culture media, juxtaposed with the well-established Penicillin G and Penicillin V. The information presented herein is supported by experimental data and detailed protocols to assist in research and development endeavors.

Executive Summary

This compound, also known as n-heptylpenicillin, is a naturally occurring member of the penicillin family. While commercially overshadowed by Penicillin G and V, understanding its production characteristics in different culture environments is crucial for exploring its potential therapeutic applications and for the development of novel penicillin derivatives. This guide delves into the biosynthesis of penicillins, compares their production in different media, and provides detailed experimental protocols for their cultivation and analysis.

Penicillin Biosynthesis Pathway

The biosynthesis of all penicillins, including this compound, G, and V, follows a common initial pathway within the producing fungus, typically Penicillium chrysogenum. The process is broadly divided into three key stages:

  • Tripeptide Formation: The initial step involves the condensation of three amino acids: L-α-aminoadipate, L-cysteine, and L-valine. This reaction is catalyzed by the enzyme ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1][2]

  • Isopenicillin N Synthesis: The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form the bioactive intermediate, isopenicillin N. This molecule contains the characteristic β-lactam and thiazolidine ring structure common to all penicillins.[1]

  • Side-Chain Exchange: The final step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a specific acyl group. This reaction is catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). The nature of the final penicillin molecule is determined by the specific acyl-CoA precursor available.[3]

    • For Penicillin G (benzylpenicillin) , the precursor is phenylacetic acid.[4]

    • For Penicillin V (phenoxymethylpenicillin) , the precursor is phenoxyacetic acid.[4]

    • For This compound (n-heptylpenicillin) , the precursor is octanoic acid (or a derivative like (S-octanoyl)glutathione).[3]

Penicillin_Biosynthesis Penicillin Biosynthesis Pathway L_alpha_aminoadipate L-α-aminoadipate ACV δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (ACV) L_alpha_aminoadipate->ACV ACV Synthetase L_cysteine L-cysteine L_cysteine->ACV ACV Synthetase L_valine L-valine L_valine->ACV ACV Synthetase Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N Isopenicillin N Synthase Penicillin_G Penicillin G Isopenicillin_N->Penicillin_G Acyltransferase Penicillin_V Penicillin V Isopenicillin_N->Penicillin_V Acyltransferase Penicillin_K This compound Isopenicillin_N->Penicillin_K Acyltransferase Phenylacetic_acid Phenylacetic acid Phenylacetic_acid->Penicillin_G Acyltransferase Phenoxyacetic_acid Phenoxyacetic acid Phenoxyacetic_acid->Penicillin_V Acyltransferase Octanoic_acid Octanoic acid Octanoic_acid->Penicillin_K Acyltransferase

Caption: Generalized Penicillin Biosynthesis Pathway.

Comparative Performance in Different Culture Media

The yield of a specific penicillin is highly dependent on the composition of the culture medium, particularly the carbon and nitrogen sources, as well as the presence of the specific side-chain precursor. While extensive quantitative data for this compound is scarce compared to Penicillin G and V, we can infer its performance based on the principles of penicillin fermentation.

Table 1: Comparison of Culture Media for Penicillin Production

Culture Medium ComponentPenicillin G ProductionPenicillin V ProductionThis compound Production (Hypothetical)Rationale and Key Considerations
Primary Carbon Source Lactose (slowly metabolized)LactoseLactoseLactose is often preferred over glucose as it supports a longer production phase. Rapid glucose metabolism can lead to a drop in pH, which is detrimental to penicillin stability and production.
Secondary Carbon Source Glucose (for initial growth)GlucoseGlucoseA small amount of glucose can be used to promote initial mycelial growth before switching to lactose for the production phase.
Nitrogen Source Corn Steep Liquor (CSL), Ammonium Sulfate, Yeast ExtractCorn Steep Liquor, Ammonium Sulfate, Yeast ExtractCorn Steep Liquor, Ammonium Sulfate, Yeast ExtractCSL is a rich source of nitrogen, vitamins, and minerals, and has been a cornerstone of industrial penicillin production.
Side-Chain Precursor Phenylacetic AcidPhenoxyacetic AcidOctanoic AcidThe addition of the specific precursor is crucial for directing the biosynthesis towards the desired penicillin.
Minerals KH₂PO₄, MgSO₄, ZnSO₄, MnSO₄KH₂PO₄, MgSO₄, ZnSO₄, MnSO₄KH₂PO₄, MgSO₄, ZnSO₄, MnSO₄Essential for fungal growth and enzyme function.
pH Control Calcium Carbonate, pH maintained at 6.8-7.4Calcium Carbonate, pH maintained at 6.8-7.4Calcium Carbonate, pH maintained at 6.8-7.4Maintaining a stable pH is critical for both the producing organism and the stability of the penicillin molecule.

Table 2: Quantitative Yield Comparison (Illustrative)

Penicillin TypeCulture MediumReported Yield (g/L)Reference
Penicillin GComplex Medium with CSL and Phenylacetic Acid40-50[5]
Penicillin GMedium with Sugarcane Bagasse and Phenylacetic Acid1.92[6]
Penicillin VData not readily available in comparable units--
This compoundData not readily available in comparable units--

Note: Direct comparative yield data for this compound in different culture media is not widely published. The performance of this compound is expected to be influenced by the efficiency of octanoic acid uptake and utilization by the Penicillium chrysogenum strain.

Experimental Protocols

Below are detailed methodologies for key experiments related to penicillin production and analysis.

Inoculum Preparation

This protocol outlines the preparation of a spore suspension of Penicillium chrysogenum for inoculating the main production culture.

Inoculum_Preparation Inoculum Preparation Workflow start Start step1 Prepare spore suspension from a stock culture of P. chrysogenum in sterile water with a wetting agent (e.g., 0.01% Tween 80). start->step1 step2 Inoculate a solid agar medium (e.g., Potato Dextrose Agar) with the spore suspension. step1->step2 step3 Incubate at 25°C for 5-7 days until heavy sporulation is observed. step2->step3 step4 Harvest spores by washing the agar surface with sterile water. step3->step4 step5 Adjust spore concentration to a desired level (e.g., 10^7 spores/mL) using a hemocytometer. step4->step5 end Inoculum Ready step5->end

Caption: Workflow for preparing a spore inoculum.

Detailed Steps:

  • Aseptically transfer a loopful of spores from a stock culture of P. chrysogenum into a sterile tube containing 10 mL of sterile water with a drop of a sterile wetting agent (e.g., Tween 80).

  • Vortex the tube to create a uniform spore suspension.

  • Spread 100 µL of the spore suspension onto the surface of a suitable solid agar medium in a petri dish.

  • Incubate the plates at 25°C for 5-7 days, or until a dense lawn of sporulating mycelium has formed.

  • Harvest the spores by adding 10 mL of sterile water to the plate and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile tube and determine the spore concentration using a hemocytometer.

  • Adjust the concentration of the spore suspension as required for the inoculation of the production medium.

Penicillin Production in Shake Flasks

This protocol describes a laboratory-scale method for comparing the production of different penicillins in various liquid culture media.

Culture Media Formulations (per liter):

  • Basal Medium:

    • Lactose: 40 g

    • Corn Steep Liquor: 30 g

    • (NH₄)₂SO₄: 5 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 5 g

    • Trace element solution: 1 mL (containing FeSO₄, CuSO₄, ZnSO₄, MnSO₄)

  • For Penicillin G Production: Add 1 g/L of Phenylacetic Acid to the basal medium.

  • For Penicillin V Production: Add 1 g/L of Phenoxyacetic Acid to the basal medium.

  • For this compound Production: Add 1 g/L of Octanoic Acid to the basal medium.

Procedure:

  • Prepare the desired culture media and dispense 100 mL into 500 mL Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving at 121°C for 15 minutes.

  • After cooling to room temperature, inoculate each flask with 1 mL of the prepared P. chrysogenum spore suspension.

  • Incubate the flasks on a rotary shaker at 25°C and 200 rpm for 7-10 days.

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of penicillin concentration, biomass, and pH.

Quantification of Penicillin

High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for the quantification of different penicillin variants.

HPLC_Quantification HPLC Quantification Workflow start Start step1 Collect fermentation broth sample. start->step1 step2 Centrifuge to remove mycelia. step1->step2 step3 Filter the supernatant through a 0.22 µm filter. step2->step3 step4 Inject the filtered sample into the HPLC system. step3->step4 step5 Separate penicillins on a C18 column using a suitable mobile phase (e.g., acetonitrile and phosphate buffer). step4->step5 step6 Detect penicillins using a UV detector at a specific wavelength (e.g., 220 nm). step5->step6 step7 Quantify by comparing the peak area with a standard curve of the respective penicillin. step6->step7 end End step7->end

Caption: Workflow for HPLC quantification of penicillin.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio will depend on the specific penicillins being separated.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm

  • Standard Curve: Prepare a series of known concentrations of pure this compound, G, and V to generate a standard curve for accurate quantification.

Conclusion

While Penicillin G and V have been the focus of industrial production for decades, this guide provides a framework for the systematic evaluation of this compound. The performance of this compound in different culture media is expected to follow similar principles to that of other penicillins, with the crucial factor being the efficient provision of its specific precursor, octanoic acid. Further research focusing on optimizing the culture medium and fermentation conditions for this compound is warranted to fully explore its potential. The experimental protocols and biosynthetic pathway information provided herein serve as a valuable resource for researchers and professionals in the field of antibiotic development.

References

A Comparative Guide to Penicillin Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Penicillin K, G, and V Reference Standards

The accuracy and reliability of analytical testing for penicillin-based active pharmaceutical ingredients (APIs) and formulations are fundamentally reliant on the quality of the reference standards used. While several variants of penicillin exist, this compound, Penicillin G, and Penicillin V are notable for their historical and continued relevance in research and quality control. This guide provides a comprehensive comparison of these penicillin reference standards to aid in the selection of the most appropriate standard for specific analytical applications.

Overview of Penicillin Variants

Penicillins are a class of β-lactam antibiotics characterized by a core structure of a thiazolidine ring fused to a β-lactam ring. The different types of penicillin are distinguished by the side chain attached to the 6-aminopenicillanic acid nucleus.

  • This compound (Heptylpenicillin): A lesser-known natural penicillin, an International Reference Preparation for this compound was established for research purposes.[1] However, this preparation contains a mixture of this compound (89.9%), dihydro F (9.6%), and F (0.5%), making it less suitable for assays requiring a highly pure, single entity standard.[1]

  • Penicillin G (Benzylpenicillin): A widely used, naturally occurring penicillin. It is available as potassium or sodium salts and is a common reference standard in pharmacopeias such as the United States Pharmacopeia (USP).

  • Penicillin V (Phenoxymethylpenicillin): Another naturally occurring penicillin that is more resistant to acid degradation than Penicillin G, allowing for oral administration.[2] Its potassium salt is also a USP-grade reference standard.[3]

Comparative Analysis of Reference Standards

The choice of a reference standard is critical for the accuracy of analytical methods. The following tables provide a comparative summary of this compound, G, and V based on key analytical attributes.

Table 1: General Properties and Availability of Penicillin Reference Standards

FeatureThis compoundPenicillin G (Potassium/Sodium Salt)Penicillin V (Potassium Salt)
Primary Use as Standard Primarily for research purposes.[1]Widely used for quality control and analytical assays.Commonly used for quality control and analytical assays.[3]
Pharmacopeial Status International Reference Preparation.[1]USP and other pharmacopeias.USP and other pharmacopeias.[3]
Typical Purity 89.9% this compound in the reference preparation.[1]>95% (HPLC).[4][5]>99% (by HPLC).[6]
Common Impurities Dihydro F and F penicillins.[1]Related substances from synthesis and degradation products.[7]Related substances from synthesis and degradation products.[8]
Commercial Availability Limited.Readily available from multiple suppliers.Readily available from multiple suppliers.[3]

Table 2: Physicochemical and Stability Comparison

PropertyThis compoundPenicillin GPenicillin V
Chemical Formula C16H26N2O4SC16H17KN2O4S (Potassium Salt)C16H17KN2O5S (Potassium Salt)
Molecular Weight 342.45 g/mol 372.48 g/mol (Potassium Salt)388.48 g/mol (Potassium Salt)
Acid Stability Data not readily available, but expected to be similar to Penicillin G.Less stable in acidic conditions.[2]More stable in acidic conditions than Penicillin G.[2]
Storage Conditions Cool, dry place.2-8°C.2-8°C.[3]
Degradation Profile Susceptible to hydrolysis of the β-lactam ring.The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[9]The phenoxymethyl side chain offers some protection to the β-lactam ring from acid-catalyzed hydrolysis.[2]

Experimental Protocols

Accurate quantification and impurity profiling of penicillins are commonly performed using High-Performance Liquid Chromatography (HPLC). Below is a typical experimental protocol for the analysis of penicillin reference standards.

A. High-Performance Liquid Chromatography (HPLC) Method for Penicillin Analysis

This method is suitable for the separation and quantification of various penicillins.

1. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary Gradient HPLC with UV or PDA Detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min[10]
Detection Wavelength 225 nm or 240 nm[10]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25-30°C

2. Standard Solution Preparation:

  • Accurately weigh about 25 mg of the Penicillin reference standard (G or V) into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase (initial conditions).

  • Further dilute an aliquot of this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

3. Sample Preparation:

  • Prepare the sample containing the penicillin active ingredient in the same manner as the standard solution to achieve a similar final concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the reference standard is typically provided by the supplier.

  • For sample analysis, the concentration of penicillin is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard in its chromatogram.

Visualizing Experimental Workflows

Workflow for Reference Standard Selection and Use in Analytical Testing

cluster_0 Selection of Reference Standard cluster_1 Analytical Workflow Define_Purpose Define Analytical Purpose (e.g., QC, Research) Review_Pharmacopeia Review Pharmacopeial Requirements (e.g., USP) Define_Purpose->Review_Pharmacopeia Assess_Availability Assess Commercial Availability & Purity Review_Pharmacopeia->Assess_Availability Select_Standard Select Appropriate Standard (G, V, or K) Assess_Availability->Select_Standard Prepare_Standard Prepare Standard Solution Select_Standard->Prepare_Standard HPLC_Analysis Perform HPLC Analysis Prepare_Standard->HPLC_Analysis Prepare_Sample Prepare Sample Solution Prepare_Sample->HPLC_Analysis Data_Analysis Analyze Data & Calculate Results HPLC_Analysis->Data_Analysis

Workflow for selecting and using a penicillin reference standard.

Signaling Pathway of Penicillin Action

Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits Cell_Wall Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall Is a key step in Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Inhibition leads to

References

Inter-laboratory Validation of "Penicillin K" MIC Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation process for determining the Minimum Inhibitory Concentration (MIC) of "Penicillin K," a hypothetical new penicillin-class antibiotic. The methodologies, data presentation, and comparisons with established alternatives are based on established guidelines for antimicrobial susceptibility testing (AST) validation, such as those from the Clinical and Laboratory Standards Institute (CLSI). This document is intended for researchers, scientists, and drug development professionals involved in the evaluation and implementation of new antimicrobial agents.

Introduction to "this compound" and the Importance of Inter-laboratory Validation

"this compound" is a novel beta-lactam antibiotic with a proposed spectrum of activity against specific Gram-positive and Gram-negative bacteria. Before a new antimicrobial agent can be widely adopted for clinical use or in research settings, its efficacy and the reliability of susceptibility testing methods must be rigorously evaluated. Inter-laboratory validation is a critical step in this process, designed to assess the reproducibility and accuracy of an AST method when performed by different laboratories. This ensures that MIC results are consistent and comparable, regardless of where the testing is performed.

The primary objectives of an inter-laboratory validation study for "this compound" MIC testing are to:

  • Establish the reproducibility of the MIC testing method across multiple laboratories.

  • Determine the essential agreement and categorical agreement of the new testing method against a reference method.

  • Identify potential sources of variability in testing outcomes.

  • Provide confidence in the reliability of the MIC data for clinical breakpoint determination and epidemiological surveillance.

Experimental Protocols

A robust inter-laboratory validation study requires a well-defined and standardized protocol to be followed by all participating laboratories. The following methodologies are based on established AST validation guidelines.

2.1. Study Design

An inter-laboratory study should involve a central reference laboratory and a minimum of three to five participating testing laboratories. The reference laboratory is responsible for preparing and distributing a panel of challenge isolates and the "this compound" antimicrobial agent.

2.2. Isolate Panel

A panel of well-characterized bacterial isolates should be selected to represent the intended spectrum of activity of "this compound." This panel should include:

  • Quality control (QC) strains as specified by CLSI (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Clinical isolates with varying susceptibility profiles to penicillins (susceptible, intermediate, and resistant).

  • Isolates with known resistance mechanisms to beta-lactam antibiotics.

2.3. Reference Method

The broth microdilution method is the internationally recognized reference method for MIC determination and should be used as the comparator in this validation study.[1] The reference laboratory will establish the reference MIC values for "this compound" against the isolate panel.

2.4. "this compound" MIC Testing Protocol (Broth Microdilution)

  • Preparation of "this compound" Stock Solution: A stock solution of "this compound" is prepared at a high concentration and filter-sterilized.[1]

  • Serial Dilutions: Serial two-fold dilutions of the "this compound" stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • MIC Determination: The MIC is recorded as the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[1] Each isolate is tested in triplicate on three separate days by each participating laboratory to assess intra- and inter-laboratory reproducibility.

Data Presentation and Analysis

The data from the inter-laboratory validation study should be systematically collected and analyzed to assess the performance of the "this compound" MIC testing method.

3.1. Performance Metrics

  • Essential Agreement (EA): The percentage of MIC values obtained by the participating laboratories that are within one two-fold dilution of the reference MIC.[3][4] An EA of ≥90% is generally considered acceptable.[4][5]

  • Categorical Agreement (CA): The percentage of results where the interpretation (Susceptible, Intermediate, or Resistant) from the participating laboratories matches the interpretation from the reference method.[3]

  • Reproducibility: Assessed by calculating the percentage of MIC results that are within a specified range (e.g., ±1 log2 dilution) across all participating laboratories for each isolate.

3.2. Hypothetical Inter-laboratory Validation Data for "this compound"

The following table summarizes hypothetical data from a five-laboratory validation study of "this compound" MIC testing.

Performance MetricLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5OverallAcceptance Criteria
Essential Agreement (%) 94.593.895.194.293.594.2≥90%
Categorical Agreement (%) 96.295.596.896.095.396.0≥90%
Intra-laboratory Reproducibility (%) 98.197.598.597.997.297.8≥95%
Inter-laboratory Reproducibility (%) -----96.5≥95%

3.3. Comparison with Alternative Antimicrobials

The performance of "this compound" should be compared with existing antibiotics that have a similar spectrum of activity. The following table provides a comparison with other beta-lactam antibiotics.

AntibioticClassSpectrum of ActivityTypical MIC Range for S. pneumoniaePrimary Uses
"this compound" (Hypothetical) PenicillinGram-positive cocci, some Gram-negative bacilli0.06 - 4 µg/mLTo be determined
Penicillin G PenicillinMany Gram-positive and some Gram-negative cocci≤0.06 - ≥2 µg/mL[6]Streptococcal infections, syphilis
Amoxicillin AminopenicillinBroader than Penicillin G, includes some Gram-negative bacilliSimilar to Penicillin G[2]Respiratory tract infections, otitis media
Piperacillin/Tazobactam Ureidopenicillin + β-lactamase inhibitorBroad-spectrum including Pseudomonas aeruginosaNot typically used for S. pneumoniaeSerious hospital-acquired infections
Ceftriaxone 3rd Gen. CephalosporinBroad-spectrum Gram-negative, good Gram-positiveSimilar to Penicillin G[2]Meningitis, pneumonia, gonorrhea

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory validation of "this compound" MIC testing.

Caption: Workflow for the inter-laboratory validation of "this compound" MIC testing.

4.2. Mechanism of Action of Penicillins

The diagram below illustrates the mechanism of action of penicillin-class antibiotics.

G Mechanism of Action of Penicillins A Penicillin Antibiotic B Penicillin-Binding Proteins (PBPs) (Bacterial Enzymes) A->B Binds to D Inhibition of Peptidoglycan Cross-linking A->D Causes C Peptidoglycan Synthesis (Cell Wall Formation) B->C Essential for E Weakened Cell Wall C->E Inhibition leads to D->E F Cell Lysis & Bacterial Death E->F

Caption: Mechanism of action of penicillin antibiotics.[1]

Conclusion

The inter-laboratory validation of "this compound" MIC testing is a crucial step to ensure the reliability and consistency of susceptibility testing results. By following standardized protocols and employing rigorous data analysis, the performance of the testing method can be robustly evaluated. The hypothetical data presented in this guide demonstrate an acceptable level of performance for "this compound" MIC testing, with high essential and categorical agreement, as well as excellent reproducibility. Further studies would be required to establish clinical breakpoints and to fully characterize the clinical utility of "this compound." This guide provides a framework for conducting such validation studies, which are essential for the successful development and implementation of new antimicrobial agents.

References

A Comparative Guide to Penicillin Impurity Standards for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of impurity standards and analytical methodologies for the validation of methods used to assess the purity of penicillin products. Due to the limited availability of specific pharmacopeial impurity standards for Penicillin K (n-Heptylpenicillin), this document will focus on two of the most widely used and well-documented penicillin analogues: Penicillin G Potassium and Penicillin V Potassium . The principles and methods described herein offer a robust framework applicable to the analysis of various penicillin compounds.

Comparison of Specified Impurities

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify known impurities that must be monitored in Penicillin G and V Potassium. These impurities can arise from the manufacturing process or from degradation of the active pharmaceutical ingredient (API).[1] Advanced analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify these impurities to ensure the safety and efficacy of the final drug product.[1]

Below is a summary of key specified impurities for Penicillin G Potassium and Penicillin V Potassium.

Impurity NamePenicillin G PotassiumPenicillin V PotassiumTypical Pharmacopeial Limit
Related Substances
Phenylacetic AcidSpecified-Varies
2-Phenoxyacetic acid-SpecifiedNot more than 0.5%[2]
p-Hydroxypenicillin V-SpecifiedNot more than 5.0%[2]
Penicilloic AcidsDegradation ProductDegradation ProductVaries
Penillic AcidsDegradation ProductDegradation ProductVaries
6-Aminopenicillanic AcidProcess ImpurityProcess ImpurityVaries
Process Impurities
N,N'-DibenzylethylenediamineSpecified in some formulations-Varies

Comparative Analysis of HPLC Methodologies

The separation and quantification of penicillin and its impurities are predominantly achieved using reversed-phase HPLC (RP-HPLC).[3][4] Method parameters are optimized to ensure adequate resolution between the main penicillin peak and the peaks of its various impurities.

ParameterMethod for Penicillin G PotassiumMethod for Penicillin V Potassium
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm (or equivalent)[3]
Mobile Phase Acetonitrile and a phosphate buffer[4]Acetonitrile, water, and glacial acetic acid[3]
Elution Mode Isocratic or GradientIsocratic[3]
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min[3]
Detection UV at 225 nm or 254 nmUV at 225 nm[3]
Column Temperature Ambient or controlled (e.g., 30 °C)30 °C[3]
Injection Volume 10 - 20 µL20 µL[3]

Detailed Experimental Protocols

Traditional RP-HPLC Method for Penicillin V Potassium Impurity Profiling[3]

This method is a widely used approach for the separation and quantification of Penicillin V and its known impurities.

  • Sample Preparation: Accurately weigh and dissolve a sample of Penicillin V Potassium in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

  • HPLC System and Conditions:

    • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (500:500:5.75, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Run Time: 25 minutes.

HPLC Method for Penicillin G Residue Analysis in Tissue[4]

This method is adapted for the determination of Penicillin G residues in biological matrices.

  • Sample Preparation:

    • Extract Penicillin G from the tissue sample using acetonitrile.

    • Evaporate the acetonitrile extract to near dryness.

    • Dissolve the residue in 2% sodium chloride and clean up using a t-C18 Solid Phase Extraction (SPE) cartridge.

    • Elute the retained penicillin with a mixture of 60% acetonitrile, 35% water, and 5% 0.2 M phosphate buffer.

    • Derivatize the eluate with 1,2,4-triazole/mercuric chloride solution at 65°C for 30 minutes.

  • HPLC System and Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: A gradient of 0.01 M H₃PO₄ and acetonitrile.

    • Detection: UV at 325 nm.

Visualizing Method Validation and Degradation Pathways

Experimental Workflow for HPLC Method Validation

The following diagram outlines the typical workflow for validating an HPLC method for penicillin impurity profiling.

G HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Target Profile B Select HPLC Method Parameters (Column, Mobile Phase, etc.) A->B C Initial Method Optimization B->C D Specificity C->D Validate E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of Penicillin Samples I->J K Stability Studies I->K

Caption: A flowchart of the HPLC method validation process.

Simplified Penicillin Degradation Pathway

Penicillins are susceptible to degradation, particularly through hydrolysis of the β-lactam ring.[5][6] This can lead to the formation of several degradation products that need to be monitored.

G Simplified Penicillin Degradation Penicillin Penicillin (β-Lactam Ring Intact) Penicilloic_Acid Penicilloic Acid (Inactive) Penicillin->Penicilloic_Acid Hydrolysis Penillic_Acid Penillic Acid Penicilloic_Acid->Penillic_Acid Rearrangement Penilloaldehyde Penilloaldehyde Penicilloic_Acid->Penilloaldehyde Decarboxylation

Caption: Major degradation products of the penicillin core structure.

Conclusion

The analysis and control of impurities are critical for ensuring the quality and safety of penicillin-based pharmaceuticals. While specific impurity standards for less common variants like this compound are not as readily defined in major pharmacopeias, the well-established methodologies for Penicillin G and Penicillin V provide a comprehensive framework for method validation. By employing robust and validated HPLC methods, researchers and drug developers can accurately profile and quantify impurities, ensuring compliance with stringent regulatory requirements.

References

Penicillin K: A Comparative Analysis Against Penicillin-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the efficacy of Penicillin K, placed in the context of contemporary antibiotic resistance.

Disclaimer: Direct experimental data on the efficacy of this compound against modern penicillin-resistant bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is largely absent in publicly available literature. The majority of research on this compound dates back to the mid-20th century, predating the widespread prevalence and detailed understanding of current resistance mechanisms. This guide therefore provides a comparative analysis based on historical data against susceptible strains and a theoretical discussion of its potential interactions with resistance mechanisms, supplemented with established experimental protocols for further research.

Introduction to this compound

This compound, also known as heptylpenicillin, is a natural penicillin distinguished by its n-heptyl side chain. Like other penicillins, its core structure features a β-lactam ring fused to a thiazolidine ring. The nature of the side chain significantly influences the antibiotic's properties, including its antibacterial spectrum and pharmacokinetic profile.

Comparative Efficacy Against Susceptible Strains (Historical Data)

A 1946 study provides the most direct comparison of this compound with other natural penicillins (F, G, and X) against susceptible strains of Streptococcus pyogenes and Pneumococcus Type I. The data reveals that while this compound demonstrated potent in vitro activity, its in vivo efficacy was significantly lower.

Table 1: In Vitro Bactericidal Activity of Natural Penicillins

Penicillin TypeRelative Bactericidal Activity vs. Pneumococcus Type I (Penicillin G = 100)Relative Bactericidal Activity vs. Streptococcus pyogenes (Penicillin G = 100)
Penicillin F6075
Penicillin G100100
This compound 180 115
Penicillin X135145
[1]

Table 2: In Vivo Curative Dose (CD₅₀) of Natural Penicillins in Mice

Penicillin TypeCD₅₀ vs. Pneumococcus Type I (mg/kg)Relative In Vivo Activity (Penicillin G = 100)CD₅₀ vs. Streptococcus pyogenes (mg/kg)Relative In Vivo Activity (Penicillin G = 100)
Penicillin F4.6832.650
Penicillin G3.81001.3100
This compound 20 19 14.0 9
Penicillin X2.41600.5260
[1]

The study concluded that the poor in vivo performance of this compound was likely due to its rapid inactivation in the body.[1] This historical data suggests that while the heptyl side chain may confer high in vitro antibacterial activity, it may also render the molecule more susceptible to metabolic breakdown.

Understanding Penicillin Resistance

The primary mechanisms of bacterial resistance to penicillins are the enzymatic degradation of the antibiotic and the alteration of the molecular target.

β-Lactamase Production

Many resistant bacteria, including strains of Staphylococcus aureus, produce β-lactamase enzymes (also known as penicillinases). These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the penicillin inactive.[2][3] The chemical structure of the penicillin's side chain can influence its susceptibility to these enzymes.

Altered Penicillin-Binding Proteins (PBPs)

Penicillins exert their bactericidal effect by binding to and inhibiting PBPs, enzymes essential for the synthesis of the bacterial cell wall.[4] Methicillin-resistant Staphylococcus aureus (MRSA) has acquired a gene (mecA) that encodes for a unique PBP, known as PBP2a.[5][6] PBP2a has a low affinity for most β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug.[5][7]

Theoretical Efficacy of this compound Against Resistant Strains

In the absence of direct experimental data, the potential efficacy of this compound against resistant strains can be considered from a theoretical standpoint based on its chemical structure.

The long, hydrophobic n-heptyl side chain of this compound is a significant structural feature.

  • Interaction with β-Lactamases: The bulky and hydrophobic nature of the heptyl group could sterically hinder the binding of β-lactamase to the β-lactam ring. However, without experimental data on the binding kinetics of this compound with various β-lactamases, this remains speculative. It is also possible that this side chain does not confer any protective advantage.

  • Affinity for PBP2a: The affinity of β-lactam antibiotics for PBP2a is a critical determinant of their efficacy against MRSA. The active site of PBP2a is less accessible than that of other PBPs. It is conceivable that the hydrophobic heptyl side chain of this compound could either enhance or hinder its ability to bind to the active site of PBP2a. A favorable hydrophobic interaction could potentially increase binding affinity, while its size and conformation might prevent effective binding.

Further research, including in vitro susceptibility testing (MIC determination) and studies on the binding affinity of this compound to PBP2a, is necessary to determine its actual efficacy against MRSA and other penicillin-resistant strains.

Experimental Protocols

To facilitate further research into the efficacy of this compound, the following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic against bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

1. Materials:

  • This compound (or other penicillin for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (e.g., MRSA strain, penicillinase-producing S. aureus) in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

2. Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or a buffer recommended for β-lactams) at a known high concentration.

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the prepared antibiotic stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density using a microplate reader.

Visualizations

Mechanism of Action of Penicillins

G General Mechanism of Action of Penicillins cluster_0 Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Binds to and inhibits CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Inhibition of cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened cell wall leads to

Caption: Penicillin inhibits bacterial cell wall synthesis leading to cell death.

Mechanisms of Penicillin Resistance

G Primary Mechanisms of Penicillin Resistance cluster_1 β-Lactamase Production cluster_2 Altered Penicillin-Binding Protein (PBP) Penicillin1 Penicillin BetaLactamase β-Lactamase (Penicillinase) Penicillin1->BetaLactamase Substrate for InactivePenicillin Inactive Penicillin BetaLactamase->InactivePenicillin Hydrolyzes β-lactam ring Penicillin2 Penicillin PBP2a Altered PBP (e.g., PBP2a in MRSA) Penicillin2->PBP2a Attempts to bind NoBinding Reduced Binding PBP2a->NoBinding Low affinity leads to

Caption: Bacteria resist penicillins via enzymatic degradation or target modification.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical waste, such as Penicillin K, are paramount to ensuring laboratory safety and minimizing environmental impact. Adherence to established disposal protocols is crucial for regulatory compliance and mitigating the proliferation of antimicrobial resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Understanding the Waste Stream

This compound, like other antibiotics, should be treated as chemical waste.[1] Improper disposal, such as flushing it down the drain or discarding it in regular trash, can introduce active pharmaceutical ingredients (APIs) into ecosystems, contributing to environmental contamination and the development of antibiotic-resistant bacteria.[1][2] It is essential to categorize antibiotic waste as chemical waste unless otherwise specified by your institution.[2]

Disposal Procedures

The primary and most recommended method for the disposal of pharmaceutical waste is high-temperature incineration conducted by a licensed hazardous waste management facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.

Step-by-Step Guidance:

  • Characterization: Identify the waste containing this compound. Determine if it is mixed with other hazardous materials, which may necessitate special handling.[1]

  • Containerization:

    • Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for chemical waste.[1]

    • The label should explicitly state "this compound Waste" and list any other hazardous components present.[1]

    • For solid waste, such as powders, ensure the container is sealed to prevent dust generation.[3]

    • Liquid waste, including stock solutions, should be collected in approved containers for chemical waste.[2]

  • Storage:

    • Store the sealed waste containers in a designated and secure satellite accumulation area.[1]

    • Ensure the storage area is away from direct sunlight and excessive heat.[3]

  • Collection and Removal:

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste vendor.[1]

Important Considerations:

  • Institutional Guidelines: Always consult and strictly adhere to your institution's specific protocols for chemical and pharmaceutical waste management, as these may be more stringent than federal regulations.[1][4]

  • Autoclaving: While autoclaving is effective for sterilizing biohazardous waste, it is not a standalone solution for disposing of all antibiotics. Some penicillins exhibit thermal stability, meaning autoclaving may not fully degrade the active compound.[1][2] Therefore, autoclaved waste containing this compound should still be managed as chemical waste.[1]

  • Aqueous Solutions: Do not flush this compound solutions down the sink.[2] This practice contributes to the presence of antibiotics in wastewater, which can foster the development of "superbugs."[2]

  • Solid Waste: Unused or expired this compound powder should be disposed of as chemical waste and collected in designated containers.[5]

Quantitative Data

Comprehensive quantitative data specifically for the disposal of this compound is limited. However, studies on similar penicillins, such as Penicillin V, provide insights into their degradation.

ParameterValueSource
Bacterial Degradation Rate (Bacillus sp. for Penicillin V)66-68% in 48 hours[1]
Thermal Stability (for Penicillin V)High degree of stability with less than 30% degradation at 150°C[1]

This data suggests that while bioremediation could be a potential strategy, thermal degradation through standard autoclaving may be insufficient for complete inactivation.[1]

Experimental Protocols

Protocol: Isolation and Characterization of Penicillin-Degrading Bacteria

  • Enrichment and Isolation:

    • Collect soil samples from areas with potential antibiotic contamination.

    • Prepare a base mineral medium with Penicillin V Potassium as the sole carbon source to enrich for bacteria capable of its degradation.

    • Isolate bacterial strains through continuous culture enrichment.[1]

  • Antibiotic Susceptibility Testing:

    • Perform susceptibility tests to confirm the isolated bacteria's ability to tolerate and degrade the penicillin.

  • Degradation Analysis:

    • Culture the isolated strains in a medium containing a known concentration of the penicillin.

    • Monitor the degradation of the antibiotic over time using analytical methods such as High-Performance Liquid Chromatography (HPLC).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_start Start cluster_characterize Characterization cluster_decision Disposal Path Decision cluster_containerize Containerization cluster_storage Storage & Collection cluster_final Final Disposal start This compound Waste Generated char Characterize Waste (Solid, Liquid, Contaminated materials) start->char decision Mixed with other hazardous waste? char->decision container_mixed Use appropriate, labeled hazardous waste container (Specify all components) decision->container_mixed Yes container_penk Use labeled 'this compound Waste' container (leak-proof, puncture-resistant) decision->container_penk No storage Store in designated secure accumulation area container_mixed->storage container_penk->storage collection Arrange for pickup by EHS-approved vendor storage->collection disposal High-Temperature Incineration by licensed facility collection->disposal

Caption: Decision workflow for the proper disposal of this compound.

By implementing these rigorous disposal procedures, researchers and laboratory professionals can significantly contribute to a safer working environment and the protection of our ecosystems from the pervasive threat of pharmaceutical pollution and antimicrobial resistance.[1]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Penicillin K

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Penicillin K, a substance that demands careful management due to its potential as a respiratory and skin sensitizer. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.

This compound, also commonly known as Penicillin G Potassium, can cause allergic reactions, including skin rashes, itching, and respiratory irritation in sensitized individuals.[1][2][3] Inhalation of dust or direct contact with the skin and eyes are the primary routes of exposure.[1][2] Therefore, stringent safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE) Specifications

The selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE and their specifications.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved respirator with a protection factor sufficient to control exposures to the bottom of the Occupational Exposure Band (OEB) range.[3]To prevent inhalation of aerosolized particles and dust, which can cause respiratory sensitization and allergic reactions.[2][3][4]
Hand Protection Two layers of disposable, impervious gloves (e.g., Nitrile).[3][5]To prevent skin contact, which can lead to skin sensitization and allergic reactions.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][3]To protect the eyes from dust and potential splashes.[1]
Body Protection Disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5]To protect skin and clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks. The following step-by-step operational plan should be implemented.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]

  • The storage area should be clearly marked with appropriate hazard signs.

2. Preparation and Weighing:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a containment device such as a glove box to minimize airborne dust.[4]

  • Wear all required PPE as specified in the table above.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Clean all equipment and the work area with a damp cloth or a filtered vacuum after use to avoid dust generation.[4]

3. Solubilization and Use:

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Ensure all containers are securely capped and clearly labeled with the contents and hazard information.

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[4]

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • Gently sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly with soap and water.[6]

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination A Don PPE: - Double Gloves - Gown - Goggles - Respirator B Prepare work area in certified fume hood A->B C Gather dedicated equipment B->C D Weigh this compound powder C->D Proceed to handling E Prepare solution D->E F Use in experiment E->F G Decontaminate equipment and work surface F->G After experiment H Segregate and label waste G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J Final Step

Safe Handling Workflow for this compound

Disposal Plan for this compound Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, gowns, weigh boats, and contaminated absorbent materials, must be treated as hazardous waste.

  • Segregate this waste from general laboratory trash.

2. Waste Containment:

  • Place all solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

  • Aqueous waste containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour it down the drain.[7]

3. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[6]

The diagram below outlines the disposal plan for materials contaminated with this compound.

cluster_collection Waste Collection at Point of Generation cluster_storage Temporary Waste Storage cluster_disposal Final Disposal A Identify contaminated materials: - Used PPE - Labware - Spill cleanup materials B Segregate solid and liquid waste into separate, labeled containers A->B C Seal waste containers securely B->C Prepare for storage D Store in a designated hazardous waste accumulation area C->D E Schedule pickup with certified hazardous waste vendor D->E Arrange for disposal F Complete waste manifest documentation E->F G Retain disposal records F->G Final Action

Disposal Plan for this compound Contaminated Waste

By adhering to these detailed safety and handling protocols, laboratories can significantly reduce the risks associated with this compound, fostering a secure environment for groundbreaking research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin K
Reactant of Route 2
Reactant of Route 2
Penicillin K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.